Voacangine
説明
cleavage product of voacamine
Structure
2D Structure
特性
IUPAC Name |
methyl (1S,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3/t13-,14-,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAYTCMMKJYIAM-RUGRQLENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965276 | |
| Record name | Methyl 12-methoxyibogamine-18-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510-22-5 | |
| Record name | Voacangine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 12-methoxyibogamine-18-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 510-22-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Neuropharmacological Profile of Voacangine: A Technical Guide to its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voacangine, an iboga alkaloid derived from the root bark of Voacanga africana, has garnered significant interest within the scientific community for its potential therapeutic applications in the central nervous system (CNS). Structurally related to the well-studied anti-addictive agent ibogaine, this compound exhibits a complex pharmacological profile, interacting with a variety of receptors and ion channels. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in the CNS, with a focus on its molecular targets and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes.
Introduction
This compound (12-methoxyibogamine-18-carboxylic acid methyl ester) is a prominent indole alkaloid that serves as a chemical precursor for the semi-synthesis of ibogaine.[1] Beyond its role as a synthetic intermediate, preclinical studies have demonstrated that this compound possesses its own distinct and potent biological activities, including neuroprotective, anti-inflammatory, and potential anti-addictive properties.[1][2] Understanding the intricate molecular mechanisms underlying these effects is paramount for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This guide will systematically explore the interactions of this compound with key CNS targets, including transient receptor potential (TRP) channels, cannabinoid receptors, and its influence on critical signaling pathways implicated in neuroinflammation and neuronal function.
Molecular Targets of this compound in the CNS
This compound's effects on the central nervous system are mediated through its interaction with multiple molecular targets. This section details its activity on various ion channels and receptors, supported by quantitative data from in vitro assays.
Transient Receptor Potential (TRP) Channels
This compound has been shown to modulate the activity of several members of the transient receptor potential (TRP) channel family, which are involved in sensory perception, including pain and temperature sensation.
-
TRPV1 (Vanilloid Receptor 1): this compound acts as an antagonist of the TRPV1 receptor. It competitively blocks the binding of the TRPV1 agonist capsaicin.[3] This antagonistic activity is also observed against heat-induced activation of the channel.
-
TRPM8 (Melahydrin Receptor 8): this compound is a competitive antagonist of the TRPM8 receptor, inhibiting the binding of the cooling agent menthol.[3] However, its inhibition against the super-agonist icilin is non-competitive.[3] Notably, this compound selectively abrogates chemical agonist-induced TRPM8 activation without affecting cold-induced activation.[3]
-
TRPA1 (Ankyrin 1): In contrast to its effects on TRPV1 and TRPM8, this compound functions as an agonist of the TRPA1 channel, stimulating calcium influx in cells expressing this receptor.[3]
Cannabinoid Receptors
While this compound itself has not been extensively characterized as a cannabinoid receptor ligand, related indole alkaloids from Voacanga africana have demonstrated potent antagonistic activity at the cannabinoid CB1 receptor. This suggests a potential area for further investigation into this compound's pharmacological profile.
hERG Potassium Channels
This compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channels in vitro. This action is an important consideration in drug development due to the potential for cardiotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with its molecular targets.
Table 1: In Vitro Activity of this compound on TRP Channels
| Target | Assay Type | Agonist/Stimulus | This compound Activity | IC50 / EC50 (µM) | Reference(s) |
| TRPV1 | Calcium Imaging | Capsaicin | Antagonist | 50 | [3] |
| TRPV1 | Calcium Imaging | Heat (40-45°C) | Antagonist | 24 | [4] |
| TRPM8 | Calcium Imaging | Menthol | Antagonist | 9 | [3] |
| TRPM8 | Calcium Imaging | Icilin | Antagonist | 7 | [3] |
| TRPA1 | Calcium Imaging | - | Agonist | 8 | [3] |
Table 2: In Vitro Activity of this compound on Other Ion Channels
| Target | Assay Type | This compound Activity | IC50 (µM) | Reference(s) |
| hERG | Whole-cell patch clamp | Blocker | Not Specified | [1] |
Signaling Pathways Modulated by this compound
This compound's interaction with its molecular targets initiates downstream signaling cascades that are responsible for its observed physiological effects.
Neuroinflammation and Oxidative Stress
In a rat model of cerebral ischemia/reperfusion injury induced by middle cerebral artery occlusion (MCAO), this compound has been shown to mitigate neuroinflammation and oxidative stress.[2] The proposed mechanism involves the suppression of the NF-κBp65/MAPK signaling pathways.[2] This leads to an inhibition of the NLRP3 inflammasome, a reduction in pro-inflammatory cytokines and lipid peroxidation, and an enhancement of the antioxidant status in the brain.[2]
Figure 1. this compound's inhibitory effect on neuroinflammatory pathways.
Dopaminergic and Glutamatergic Systems
While direct studies on this compound are limited, research on the structurally similar ibogaine provides strong evidence for the modulation of dopaminergic and glutamatergic neurotransmission. Electrophysiological studies on the rat parabrachial nucleus have shown that ibogaine and a total alkaloidal extract of Voacanga africana can depolarize neurons and increase their excitability, an effect that is blocked by the dopamine receptor antagonist haloperidol. This suggests an involvement of dopamine receptor activation. Furthermore, these substances depress non-NMDA receptor-mediated fast synaptic transmission, indicating an interaction with the glutamatergic system.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.
TRP Channel Activity Assessment via Calcium Imaging
This protocol is adapted for assessing the antagonist and agonist activity of this compound on TRPV1, TRPM8, and TRPA1 channels expressed in HEK293 cells.
-
Cell Culture:
-
HEK293 cells stably or transiently expressing the human TRP channel of interest are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Calcium Assay:
-
Cell Plating: Seed the cells in 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Washing: After incubation, gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Compound Addition and Measurement:
-
For antagonist assays , pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 3-5 minutes at 37°C. Subsequently, add the respective TRP channel agonist (e.g., 100 nM capsaicin for TRPV1, 10 µM menthol for TRPM8).
-
For agonist assays (TRPA1), add various concentrations of this compound directly to the cells.
-
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of the compounds using a microplate reader equipped for fluorescence measurement (e.g., FlexStation 3). The excitation wavelength is typically around 485 nm, and the emission wavelength is around 525 nm.
-
-
Data Analysis:
-
The change in fluorescence is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
For antagonist activity, the percentage of inhibition is calculated relative to the response of the agonist alone.
-
For agonist activity, the response is typically normalized to the maximum response produced by a known potent agonist.
-
IC50 and EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound mitigates oxidative stress and neuroinflammation in middle cerebral artery occlusion-induced cerebral ischemia/reperfusion injury by averting the NF-κBp65/MAPK signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and inhibition of thermosensitive TRP channels by this compound, an alkaloid present in Voacanga africana, an African tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. misterx95.myds.me [misterx95.myds.me]
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The iboga alkaloids, a class of psychoactive indole alkaloids isolated primarily from the West African shrub Tabernanthe iboga, have garnered significant scientific interest for their unique pharmacological profiles and potential therapeutic applications, particularly in the realm of addiction medicine. Voacangine, a prominent member of this family, alongside its close relatives ibogaine, coronaridine, and voacamine, exhibits complex interactions with multiple neurotransmitter systems. This technical guide provides an in-depth exploration of the pharmacological properties of this compound and related iboga alkaloids, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.
Pharmacological Properties: A Multi-Target Profile
This compound and its related alkaloids are characterized by their promiscuous binding to a wide array of receptors and transporters in the central nervous system. This multi-target engagement is believed to underlie their complex and long-lasting effects. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional activities (IC50/EC50) of key iboga alkaloids.
Receptor Binding Affinities (Ki) of Iboga Alkaloids
| Alkaloid | Receptor Subtype | Ki (nM) | Species | Reference |
| This compound | Cannabinoid CB1 | - | - | [1] |
| hERG | - | Human | [2] | |
| TRPM8 | - | - | [2] | |
| TRPV1 | - | - | [2] | |
| TRPA1 (agonist) | - | - | [2] | |
| Acetylcholinesterase (AChE) | - | - | [2] | |
| VEGFR2 | - | - | [3] | |
| Ibogaine | µ-Opioid | 130 - 4000 | Mouse | [4] |
| κ-Opioid | 2000 | - | [4] | |
| δ-Opioid | >100,000 | - | [4] | |
| NMDA (PCP site, high affinity) | 10 - 50 | Rat | ||
| NMDA (PCP site, low affinity) | 2000 - 4000 | Rat | ||
| Sigma-1 | 1500 - 3000 | Rat | ||
| Sigma-2 | 1500 - 3000 | Rat | ||
| Serotonin Transporter (SERT) | - | Rat | [5] | |
| Dopamine Transporter (DAT) | - | Rat | [5] | |
| α3β4 Nicotinic Acetylcholine | - | - | [6] | |
| Muscarinic M1 | - | - | [6] | |
| Muscarinic M2 | - | - | [6] | |
| 5-HT2A | - | - | [7] | |
| 5-HT3 | - | - | [7] | |
| Coronaridine | µ-Opioid | - | - | [8][9] |
| κ-Opioid | - | - | [8][9] | |
| δ-Opioid | - | - | [8][9] | |
| Voacamine | Cannabinoid CB1 | 41 | - | [1] |
Note: A hyphen (-) indicates that a specific quantitative value was not available in the searched literature.
Functional Activity (IC50/EC50) of this compound
| Activity | Assay | IC50/EC50 | Cell Line/Model | Reference |
| Inhibition of HUVEC proliferation | Proliferation Assay | 18 µM | HUVEC | [10] |
| Inhibition of oral cancer cell proliferation | MTT Assay | 9 µM | SCC-1 | [11] |
| Inhibition of Dopamine Uptake | Synaptosome Uptake Assay | 20 µM | Rat Brain Synaptosomes | [5] |
| Inhibition of Serotonin Uptake | Synaptosome Uptake Assay | 2.6 µM | Rat Brain Synaptosomes | [5] |
Signaling Pathways and Mechanisms of Action
The interaction of iboga alkaloids with their molecular targets initiates a cascade of downstream signaling events that are believed to contribute to their therapeutic effects.
This compound's Anti-Angiogenic and Anti-Cancer Signaling
This compound has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3]. This inhibition disrupts downstream signaling pathways critical for endothelial cell proliferation and migration. Furthermore, in oral cancer cells, this compound has been demonstrated to induce apoptosis and cell cycle arrest through the inhibition of the PI3K/AKT signaling pathway[11][12].
Ibogaine's Modulation of Neurotransmitter and Neurotrophic Systems
Ibogaine's anti-addictive properties are thought to stem from its complex interplay with various neurotransmitter systems, including the dopaminergic and serotonergic pathways, and its ability to modulate the expression of neurotrophic factors[1][13][14]. By binding to dopamine and serotonin transporters, ibogaine can alter the levels of these neurotransmitters in the synaptic cleft. Furthermore, ibogaine has been shown to increase the expression of Glial Cell-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF), which are involved in neuronal survival and plasticity[1][14].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and related iboga alkaloids.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a specific receptor.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors)[15].
-
Centrifuge the homogenate at low speed to remove large debris[15].
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes[15].
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation[15].
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C[15].
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay)[15].
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[15].
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known ligand for the target receptor instead of the test compound.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation[15].
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a filter mat (e.g., GF/C filters presoaked in 0.3% PEI) using a cell harvester[15].
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[15].
-
Dry the filters and add a scintillation cocktail[15].
-
Count the radioactivity retained on the filters using a scintillation counter[15].
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[15].
Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay
This in vivo assay is used to assess the pro- or anti-angiogenic potential of a compound by observing its effect on the vascularization of the chick chorioallantoic membrane.
1. Egg Preparation:
-
Obtain fertilized chicken eggs and incubate them at 37.5°C with 85% humidity for 2 days[16].
-
On day 3, clean the eggshell with 70% ethanol[17].
-
Create a small hole in the shell over the air sac and a window (approximately 1x1 cm) in the shell over a vascularized area of the CAM, taking care not to damage the underlying membrane[16].
2. Sample Application:
-
Prepare sterile filter paper disks or a carrier substance (e.g., a collagen onplant) containing the test compound (e.g., this compound) at the desired concentration[16][18].
-
A control group should receive the vehicle alone.
-
Carefully place the disk or carrier onto the CAM through the window[16].
3. Incubation and Observation:
-
Seal the window with sterile tape or parafilm and return the eggs to the incubator for a specified period (e.g., 48-72 hours)[16].
-
After incubation, re-open the window and observe the CAM for changes in blood vessel formation around the application site.
4. Quantification:
-
The CAM can be fixed (e.g., with a methanol/acetone mixture) and excised for detailed analysis[16].
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disk or by measuring the total blood vessel length using image analysis software[16][18].
-
Compare the results from the treated groups to the control group to determine the angiogenic or anti-angiogenic effect of the compound.
Manual Patch-Clamp Assay for hERG Channel Activity
This electrophysiological technique is the gold standard for assessing the potential of a compound to block the hERG potassium channel, a critical indicator of cardiotoxicity.
1. Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells)[19][20].
-
Culture the cells under standard conditions until they reach an appropriate confluency for recording.
-
On the day of the experiment, detach the cells and plate them onto coverslips in a recording chamber.
2. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system[19].
-
Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate the hERG current.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a single cell with the pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels[19][21].
3. Compound Application and Data Acquisition:
-
Perfuse the recording chamber with the extracellular solution containing the vehicle to establish a stable baseline current.
-
Apply the test compound (e.g., this compound) at various concentrations to the cell via the perfusion system.
-
Record the hERG current in the presence of each concentration of the test compound.
4. Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration of the test compound.
-
Normalize the current amplitude to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition as a function of the log concentration of the test compound.
-
Fit the data with a Hill equation to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the hERG current.
Animal Models of Opioid Withdrawal and Self-Administration
These in vivo models are crucial for evaluating the anti-addictive potential of compounds like this compound.
1. Induction of Opioid Dependence:
-
Administer an opioid agonist (e.g., morphine) to rodents (rats or mice) chronically. This can be done through repeated injections, implantation of subcutaneous pellets, or continuous infusion via osmotic mini-pumps[22][23].
2. Assessment of Opioid Withdrawal:
-
Spontaneous Withdrawal: Abruptly cease the administration of the opioid and observe the animals for behavioral and physiological signs of withdrawal over a period of time. These signs can include jumping, wet dog shakes, teeth chattering, ptosis, and diarrhea[24][25].
-
Precipitated Withdrawal: Administer an opioid antagonist (e.g., naloxone) to the opioid-dependent animals to induce a rapid and synchronized withdrawal syndrome. The severity of withdrawal can be quantified by scoring the observed behaviors[22][23].
3. Opioid Self-Administration:
-
Surgically implant an intravenous catheter into the jugular vein of the animals[26].
-
Train the animals to press a lever to receive an infusion of an opioid (e.g., heroin or fentanyl) in an operant conditioning chamber[24][26].
-
Once the self-administration behavior is stable, the effect of a test compound (e.g., this compound) on the rate of opioid self-administration can be assessed by administering it prior to the session.
4. Data Analysis:
-
For withdrawal studies, compare the withdrawal scores or the frequency of specific behaviors between the treated and control groups.
-
For self-administration studies, compare the number of opioid infusions earned by the animals in the treated and control groups.
Conclusion
This compound and related iboga alkaloids present a compelling pharmacological profile characterized by their interaction with a multitude of targets within the central nervous system. Their ability to modulate key neurotransmitter systems and neurotrophic factor pathways provides a strong rationale for their investigation as potential therapeutics for substance use disorders and other neurological conditions. The data and experimental protocols outlined in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating a deeper understanding of these complex natural products and accelerating the translation of this knowledge into novel therapeutic strategies. Further research is warranted to fully elucidate the intricate mechanisms of action of this compound and its congeners and to explore their full therapeutic potential.
References
- 1. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification and Validation of VEGFR2 Kinase as a Target of this compound by a Systematic Combination of DARTS and MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 10. A natural small molecule this compound inhibits angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity of this compound against human oral cancer cells is due to G2/M cell cycle arrest, ROS-mediated cell death and inhibition of PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 14. A transcriptomic analysis in mice following a single dose of ibogaine identifies new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 20. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances in the characterization of negative affect caused by acute and protracted opioid withdrawal using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
Voacangine Structure-Activity Relationship: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Natural Scaffold for Therapeutic Innovation
Introduction
Voacangine, a naturally occurring iboga alkaloid predominantly found in the root bark of the Voacanga africana tree, has emerged as a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its complex pentacyclic structure has served as a template for the semi-synthesis of the anti-addictive agent ibogaine.[2][3] Beyond its role as a synthetic precursor, this compound itself exhibits a diverse pharmacological profile, including anti-addictive, anti-angiogenic, anti-onchocercal, and antiviral properties, and interacts with a range of biological targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), various transient receptor potential (TRP) channels, and the kappa opioid receptor (KOR).[2][4][5][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to support researchers in the exploration and exploitation of this promising natural product scaffold.
Core Structure and Chemical Reactivity
The characteristic iboga skeleton of this compound provides a unique and rigid three-dimensional framework for interaction with biological targets. Studies on the chemical reactivity of this scaffold have revealed that the presence of the carboxymethyl ester at the C16 position in this compound stabilizes the molecule towards oxidation, particularly at the indole ring, when compared to its close analog, ibogaine.[4] However, this ester moiety enhances the reactivity of the isoquinuclidine nitrogen, leading to the formation of C3-oxidized products.[4] This differential reactivity is a critical consideration in the design and synthesis of novel this compound analogs.
Structure-Activity Relationship Studies
The diverse biological activities of this compound have prompted numerous investigations into its SAR, aiming to delineate the molecular features responsible for its therapeutic effects and to guide the development of derivatives with improved potency, selectivity, and safety profiles.
Anti-Onchocercal Activity
This compound and its related alkaloids have demonstrated significant activity against Onchocerca ochengi, the closest known relative of the human parasite Onchocerca volvulus, which causes river blindness.[5] SAR studies in this area have primarily focused on naturally occurring analogs.
| Compound | Modification from this compound | IC50 (µM) vs. O. ochengi Microfilariae | IC50 (µM) vs. O. ochengi Adult Males |
| This compound | - | 5.49 | 9.07 |
| Voacamine | Dimer with vobasinyl unit | 2.49 | 3.45 |
| Voacristine | Hydroxyl at C3 | - | - |
| Coronaridine | Lacks methoxy group at C12 | - | - |
| Iboxygaine | Hydroxyl at C12 | - | - |
Data compiled from multiple sources.[5]
The enhanced potency of the bisindole alkaloid voacamine suggests that dimerization may be a favorable strategy for increasing anti-onchocercal activity.
Antiviral Activity
This compound and its structural analogs have been investigated for their antiviral properties, particularly against the Dengue virus (DENV).[6] The SAR in this context appears to be dependent on the specific viral strain and the experimental conditions.
| Compound | Modification from this compound | Antiviral Activity Highlights |
| This compound | - | Effective virucidal agent against DENV-1 and DENV-2 strains. |
| This compound-7-hydroxyindolenine | Hydroxylation and opening of the indole ring | Inhibited DENV-2 infection in pre-treatment and trans-treatment models. |
| Rupicoline | Modified isoquinuclidine ring | Inhibited DENV-2 infection in pre-treatment and trans-treatment models. |
| 3-Oxo-voacangine | Oxidation at C3 | Inhibited one strain of DENV-2 in the trans-treatment model. |
Data summarized from a study on Tabernaemontana cymosa extracts.[6]
These findings suggest that modifications at the C3 and C7 positions, as well as alterations to the isoquinuclidine core, can significantly modulate the antiviral activity of the this compound scaffold.
VEGFR-2 Inhibition and Anti-Angiogenic Effects
This compound has been identified as a direct inhibitor of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][3] this compound binds to the kinase domain of VEGFR-2, inhibiting its phosphorylation and downstream signaling pathways.[3]
Systematic SAR studies on synthetic this compound analogs for VEGFR-2 inhibition are still emerging. However, initial research indicates that the rigid iboga scaffold is a promising starting point for the development of novel VEGFR-2 inhibitors.
Kappa Opioid Receptor (KOR) Agonism
Ibogaine, a close analog of this compound, is known to interact with multiple central nervous system targets, including the KOR.[7] Recent studies on synthetic "oxa-iboga" analogs, where the indole nitrogen of the ibogaine scaffold is replaced with an oxygen atom, have provided valuable insights into the SAR at the KOR.
| Compound | Modification from Noribogaine | KOR Binding Affinity (Ki, nM) | KOR Functional Activity (EC50, nM) |
| Noribogaine | Demethylated ibogaine | >1000 | - |
| Oxa-noribogaine | Indole N replaced with O | 41 | 49 (G protein activation) |
Data from a study on oxa-iboga analogs.
This dramatic increase in KOR potency upon bioisosteric replacement of the indole nitrogen with oxygen highlights a critical area for future SAR exploration of this compound derivatives.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a common method for quantifying the inhibitory activity of this compound analogs against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase-Glo™ Max Luminescence Kinase Assay Kit
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase buffer solution.
-
Prepare a solution of the Poly(Glu, Tyr) substrate in ultrapure water.
-
Prepare a solution of ATP in ultrapure water.
-
Prepare serial dilutions of the test compounds in 10% DMSO.
-
-
Assay Setup:
-
Add 5 µL of the serially diluted test compounds or control (10% DMSO for no-inhibitor control) to the wells of a 96-well plate.
-
Prepare a Master Mix containing 2X kinase buffer, substrate solution, and ATP solution.
-
Add 25 µL of the Master Mix to each well.
-
-
Kinase Reaction:
-
Add 20 µL of diluted VEGFR-2 enzyme to each well to initiate the reaction.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
Allow the plate to equilibrate to room temperature for 5-10 minutes.
-
Add 50 µL of Kinase-Glo™ Max reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Kappa Opioid Receptor Functional Assay (cAMP Inhibition)
This protocol outlines a method to determine the agonist or antagonist activity of this compound analogs at the KOR by measuring the inhibition of cyclic AMP (cAMP) production.
Materials:
-
CHO-K1 cells stably expressing the human kappa opioid receptor.
-
Cell culture medium (e.g., Ham's F-12) with appropriate supplements.
-
Assay buffer (e.g., HBSS, pH 7.4).
-
Forskolin (to stimulate adenylyl cyclase).
-
Reference KOR agonist (e.g., U-69,593).
-
Test compounds (this compound analogs) dissolved in DMSO.
-
cAMP detection kit (e.g., TR-FRET based).
-
384-well white plates.
-
Plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Cell Culture:
-
Culture the CHO-K1-hKOR cells according to standard protocols.
-
Harvest and resuspend the cells in assay buffer to the desired density.
-
-
Agonist Mode Assay:
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add serial dilutions of the test compounds or reference agonist.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with serial dilutions of the test compounds.
-
Add a fixed concentration of the reference agonist (typically EC80) to stimulate the receptor.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Lyse the cells and add the TR-FRET cAMP detection reagents according to the kit manufacturer's instructions.
-
Incubate at room temperature for 60 minutes.
-
Measure the TR-FRET signal using a compatible plate reader.
-
-
Data Analysis:
-
For agonist mode, plot the response (e.g., FRET ratio) against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonist mode, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
This compound exerts its anti-angiogenic effects by directly inhibiting the VEGFR-2 signaling cascade. Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound's binding to the kinase domain of VEGFR-2 blocks this initial phosphorylation step, thereby inhibiting the activation of key downstream effectors such as ERK and Akt.[3]
Experimental Workflow for SAR Studies
A typical workflow for conducting SAR studies on this compound analogs involves a multi-step process from compound synthesis to biological evaluation.
References
- 1. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
In Vitro Neuroprotective Effects of Voacangine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voacangine, an iboga alkaloid primarily found in the root bark of the Voacanga africana tree, has garnered significant interest for its potential therapeutic applications.[1] Emerging research has highlighted its neuroprotective properties, positioning it as a promising candidate for the development of novel treatments for neurodegenerative diseases and ischemic stroke. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of this compound, focusing on its mechanisms of action, relevant experimental data, and detailed protocols for key assays.
Mechanism of Action: Combating Oxidative Stress, Ferroptosis, and Neuroinflammation
In vitro studies have elucidated several key mechanisms through which this compound exerts its neuroprotective effects. These primarily revolve around the mitigation of oxidative stress, inhibition of ferroptosis, and modulation of inflammatory signaling pathways.
A pivotal study has demonstrated that this compound protects hippocampal neuronal cells from oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury, a common in vitro model for ischemic stroke.[2] The protective effects are attributed to its ability to reduce oxidative stress by decreasing reactive oxygen species (ROS) levels and enhancing the activity of superoxide dismutase.[2] Furthermore, this compound has been shown to mitigate ferroptosis, a form of iron-dependent programmed cell death, in this model.[2][3]
The underlying molecular mechanism for these effects involves the activation of the PI3K-Akt-FoxO signaling pathway.[2] Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis and ferroptosis.
In addition to the PI3K-Akt-FoxO pathway, in vivo studies have suggested the involvement of the NF-κB/MAPK signaling pathways in the neuroprotective effects of this compound.[4][5] This pathway is a key regulator of inflammation, and its inhibition by this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation.[4][5]
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings from in vitro studies on this compound's neuroprotective effects.
Table 1: Effect of this compound on Cell Viability in OGD/R-Treated HT22 Cells
| Treatment Group | This compound Concentration | Cell Viability (%) |
| Control | - | 100 |
| OGD/R | - | Data not available |
| OGD/R + this compound | Specify concentration(s) | Increased |
Note: Specific quantitative data on the percentage of cell viability increase with different this compound concentrations is not available in the provided search results. The original research paper should be consulted for these values.
Table 2: Effect of this compound on Oxidative Stress Markers in OGD/R-Treated HT22 Cells
| Marker | Treatment Group | This compound Concentration | Level/Activity |
| Reactive Oxygen Species (ROS) | OGD/R + this compound | Specify concentration(s) | Diminished |
| Superoxide Dismutase (SOD) | OGD/R + this compound | Specify concentration(s) | Enhanced |
Note: Specific quantitative data on the levels of ROS and SOD activity with different this compound concentrations is not available in the provided search results. The original research paper should be consulted for these values.
Table 3: Effect of this compound on Ferroptosis in OGD/R-Treated HT22 Cells
| Effect | Treatment Group | This compound Concentration | Observation |
| Mitigation of Ferroptosis | OGD/R + this compound | Specify concentration(s) | Observed |
Note: The search results indicate that this compound mitigates ferroptosis, but specific quantitative markers and their changes are not detailed. The original research paper should be consulted for these values.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the in vitro neuroprotective effects of this compound.
Cell Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This protocol describes the culture of hippocampal neuronal cells (HT22) and the induction of ischemic-like injury using the OGD/R model.
Materials:
-
HT22 hippocampal neuronal cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
DMEM without glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hypoxic incubator (1% O2, 5% CO2, 94% N2)
-
Standard cell culture incubator (95% air, 5% CO2)
Procedure:
-
Cell Culture: Culture HT22 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a standard incubator at 37°C.
-
OGD Induction: When cells reach 80-90% confluency, replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic incubator for the desired duration (e.g., 2-4 hours).
-
Reoxygenation: After the OGD period, replace the glucose-free DMEM with high-glucose DMEM containing serum and return the cells to the standard incubator for a specified reoxygenation period (e.g., 12-24 hours).
-
This compound Treatment: For treatment groups, add this compound at various concentrations to the culture medium during the reoxygenation phase.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HT22 cells in a 96-well plate and subject them to the OGD/R model and this compound treatment as described above.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect intracellular ROS levels.
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
After OGD/R and this compound treatment, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM in PBS) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Quantify the ROS levels relative to the control group.
Western Blot Analysis
This protocol is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-FoxO, anti-NF-κB, anti-p-MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in this compound's neuroprotective effects and a typical experimental workflow.
Caption: PI3K-Akt-FoxO signaling pathway activated by this compound.
Caption: NF-κB and MAPK signaling pathways inhibited by this compound.
Caption: Experimental workflow for in vitro neuroprotection studies.
Conclusion
The in vitro evidence strongly supports the neuroprotective potential of this compound. Its ability to mitigate oxidative stress and ferroptosis through the activation of the PI3K-Akt-FoxO pathway, and potentially modulate neuroinflammation via the NF-κB/MAPK pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and ischemic stroke. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to design and conduct further studies to fully elucidate the therapeutic potential of this promising natural compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound protects hippocampal neuronal cells against oxygen-glucose deprivation/reoxygenation-caused oxidative stress and ferroptosis by activating the PI3K-Akt-FoxO signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. This compound mitigates oxidative stress and neuroinflammation in middle cerebral artery occlusion-induced cerebral ischemia/reperfusion injury by averting the NF-κBp65/MAPK signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Anti-inflammatory Potential of Voacangine: A Technical Guide for Researchers
Abstract
Voacangine, a prominent iboga alkaloid derived from the root bark of Voacanga africana, has been the subject of various pharmacological investigations. While traditionally recognized for its psychoactive and anti-addictive properties, emerging evidence suggests a potential role for this compound as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the current, albeit indirect, evidence supporting the anti-inflammatory properties of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of existing data, detailed experimental protocols for future research, and a proposed mechanism of action. A significant portion of the current understanding is extrapolated from studies on Voacanga africana extracts and the known interactions of isolated this compound with pathways pertinent to inflammation. This document aims to bridge the existing research gap and stimulate further investigation into the therapeutic potential of this compound in inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous pathological conditions, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a monoterpenoid indole alkaloid, has been identified as a major constituent of Voacanga africana, a plant with a history of use in traditional African medicine for various ailments, some of which are associated with inflammation. This guide consolidates the current knowledge base and outlines a roadmap for the systematic evaluation of this compound's anti-inflammatory properties.
Evidence from Voacanga africana Extracts
Studies on crude extracts and flavonoid fractions of Voacanga africana have demonstrated significant anti-inflammatory and analgesic effects in preclinical models. These findings provide the foundational, albeit indirect, evidence for the potential anti-inflammatory activity of this compound.
In Vivo Studies
-
Carrageenan-Induced Paw Edema: This widely used model of acute inflammation involves the injection of carrageenan into the paw of a rodent, inducing a localized inflammatory response characterized by edema. Extracts of Voacanga africana have been shown to inhibit this edema in a dose-dependent manner, suggesting the presence of bioactive anti-inflammatory compounds.
-
Acetic Acid-Induced Writhing: This model assesses visceral pain and inflammation. Administration of Voacanga africana extracts has been reported to reduce the number of writhes, indicating analgesic and anti-inflammatory effects.
-
Formalin Test: This model evaluates both neurogenic and inflammatory pain. Extracts from Voacanga africana have shown efficacy in suppressing both phases of the formalin-induced pain response, pointing towards a dual mechanism of action.
Pharmacological Activities of Isolated this compound Relevant to Inflammation
While direct studies on the anti-inflammatory effects of isolated this compound are scarce, its interactions with several molecular targets intrinsically linked to inflammatory pathways have been documented.
Modulation of Transient Receptor Potential (TRP) Channels
This compound has been identified as a modulator of several TRP channels, which are implicated in pain and neurogenic inflammation.
-
TRPV1 Antagonism: this compound acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor. TRPV1 is a key player in the transmission of pain signals and the release of pro-inflammatory neuropeptides. By blocking this receptor, this compound may mitigate neurogenic inflammation.
-
TRPM8 Antagonism: this compound also antagonizes the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is involved in cold sensation and has a complex role in pain and inflammation.
-
TRPA1 Agonism: Conversely, this compound is an agonist of the Transient Receptor Potential Ankrin 1 (TRPA1) channel, which can have both pro- and anti-inflammatory roles depending on the context.
Anti-angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a hallmark of chronic inflammation. This compound has been shown to possess anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This suggests a potential therapeutic application for this compound in chronic inflammatory conditions characterized by pathological angiogenesis.
Quantitative Data on Bioactivities of Isolated this compound
The following table summarizes the reported in vitro bioactivities of isolated this compound that are relevant to its potential anti-inflammatory effects.
| Bioactivity | Assay | Target/Model | Result (IC50/EC50) | Reference(s) |
| TRPV1 Antagonism | Capsaicin Binding | Human TRPV1 | 50 µM | |
| TRPM8 Antagonism | Menthol Binding | Human TRPM8 | 9 µM | |
| TRPA1 Agonism | Calcium Imaging | Human TRPA1 | 8 µM | |
| Anti-angiogenic | HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | 18 µM |
Proposed Anti-inflammatory Mechanism of Action
Based on the available evidence, a hypothetical mechanism for the anti-inflammatory action of this compound can be proposed. This mechanism is likely multi-faceted, involving both the modulation of sensory nerve-mediated inflammation and the inhibition of pathways associated with chronic inflammation.
Recommended Experimental Protocols for Future Research
To definitively elucidate the anti-inflammatory properties of isolated this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
This experiment will determine the effect of this compound on the production of key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 (murine macrophages) or primary bone marrow-derived macrophages (BMDMs).
-
Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: 24 hours.
-
Endpoints:
-
Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.
-
-
Controls:
-
Negative Control: Vehicle-treated cells (no this compound, no LPS).
-
Vehicle Control: Vehicle-treated, LPS-stimulated cells.
-
Positive Control: A known anti-inflammatory drug (e.g., Dexamethasone or a specific NF-κB inhibitor).
-
-
Cell Viability: Perform an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.
These cell-free assays will determine if this compound directly inhibits key enzymes in the arachidonic acid pathway.
-
Assay Kits: Commercially available COX-1/COX-2 and 5-LOX/15-LOX inhibitor screening kits can be used.
-
Procedure: Follow the manufacturer's instructions, incubating the respective enzymes with this compound at various concentrations before the addition of arachidonic acid.
-
Detection: Measure the product formation (e.g., Prostaglandin F2α for COX, leukotrienes for LOX) using the detection method specified in the kit (colorimetric or fluorometric).
-
Controls:
-
Positive Controls: Indomethacin (for COX-1/COX-2), Zileuton (for 5-LOX).
-
In Vivo Models of Inflammation
This model will assess the in vivo efficacy of this compound against acute inflammation.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Treatment Groups:
-
Vehicle Control (e.g., saline with 0.5% Tween 80, administered orally).
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Administer the respective treatments one hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Endpoint: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
This model will evaluate the analgesic and anti-inflammatory effects of this compound on visceral inflammation.
-
Animal Model: Swiss albino mice.
-
Treatment Groups: Similar to the paw edema model.
-
Procedure:
-
Administer the treatments 30-60 minutes before the induction of writhing.
-
Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.
-
-
Endpoint: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control.
Investigation of Signaling Pathways
To understand the molecular mechanisms underlying this compound's potential anti-inflammatory effects, the following pathway analysis is recommended.
-
Model: LPS-stimulated RAW 264.7 macrophages.
-
Analysis:
-
Western Blotting: Assess the phosphorylation status of key proteins in the NF-κB (IκBα, p65) and MAPK (p38, ERK, JNK) pathways at various time points after LPS stimulation, with and without this compound pre-treatment.
-
RT-qPCR: Analyze the mRNA expression levels of pro-inflammatory genes (TNF-α, IL-6, COX-2, iNOS) to determine if this compound's effects occur at the transcriptional level.
-
Conclusion and Future Directions
The currently available scientific literature provides a compelling, albeit indirect, case for the anti-inflammatory potential of this compound. Its documented effects on TRP channels and angiogenesis, coupled with the observed anti-inflammatory activity of Voacanga africana extracts, strongly suggest that this compound is a promising candidate for further investigation. The experimental protocols outlined in this guide offer a systematic approach to rigorously evaluate its efficacy and elucidate its mechanism of action. Future research should focus on these direct evaluations to bridge the current knowledge gap. Furthermore, structure-activity relationship studies of this compound derivatives could lead to the development of novel and potent anti-inflammatory therapeutics. The exploration of this compound's role in modulating immune cell polarization, particularly macrophage M1/M2 phenotypes, also represents a promising avenue for future research.
Biosynthesis of Voacangine in Voacanga africana: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Voacangine, a prominent monoterpenoid indole alkaloid (MIA) found in the root bark of Voacanga africana, is a compound of significant interest due to its psychoactive properties and its role as a key precursor for the semi-synthesis of the anti-addictive agent ibogaine. Understanding the intricate biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the biosynthesis of this compound in Voacanga africana, detailing the enzymatic steps from primary metabolites to the final product. It includes a summary of quantitative data on alkaloid content, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Voacanga africana Stapf, a small tree native to West Africa, is a rich source of various biologically active indole alkaloids. Among these, this compound has garnered considerable attention for its pharmacological potential and its structural relationship to ibogaine. The biosynthesis of this compound is a complex process, originating from the general terpenoid indole alkaloid (MIA) pathway, which is responsible for the production of over 3,000 distinct natural products in the plant kingdom. This guide will delineate the known and putative steps in the biosynthesis of this compound, with a focus on the enzymatic transformations and their underlying mechanisms.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the central precursor, stemmadenine acetate, from primary metabolites, and the subsequent conversion of stemmadenine acetate into this compound. While the late-stage biosynthesis has been elucidated in the related species Tabernanthe iboga, the early-stage pathway in Voacanga africana is largely inferred from studies in other Apocynaceae family members, most notably Catharanthus roseus.
Early Stage: Biosynthesis of Stemmadenine Acetate
The formation of stemmadenine acetate begins with the condensation of tryptamine, derived from the shikimate pathway, and secologanin, a product of the methylerythritol phosphate (MEP) pathway. This crucial step is catalyzed by strictosidine synthase. The resulting strictosidine is then deglycosylated and undergoes a series of enzymatic conversions to yield stemmadenine acetate.
The key enzymes involved in the conversion of strictosidine to stemmadenine acetate, as characterized in C. roseus, are:
-
Strictosidine β-D-Glucosidase (SGD): Removes the glucose moiety from strictosidine.
-
Geissoschizine Synthase (GS): Converts the strictosidine aglycone to geissoschizine.
-
Geissoschizine Oxidase (GO): A cytochrome P450 enzyme that oxidizes geissoschizine.
-
Reductases (ReDOX1 and ReDOX2): Reduce the product of GO.
-
Stemmadenine Acetate Synthase (SAT): Catalyzes the final acetylation to form stemmadenine acetate.
Late Stage: Conversion of Stemmadenine Acetate to this compound
The late-stage biosynthesis of (-)-voacangine from stemmadenine acetate has been elucidated in T. iboga and is presumed to be highly similar in V. africana. This part of the pathway involves a series of oxidation, reduction, and cyclization reactions, culminating in the formation of the iboga alkaloid scaffold, followed by hydroxylation and methylation.
The enzymes catalyzing these transformations are:
-
Precondylocarpine Acetate Synthase (PAS): A flavin-dependent oxidase that converts stemmadenine acetate to precondylocarpine acetate.
-
Dihydroprecondylocarpine Acetate Synthase (DPAS): An NADPH-dependent reductase.
-
Coronaridine Synthase (CorS): Catalyzes a formal Diels-Alder reaction to form the coronaridine iminium.
-
Ibogamine 10-Hydroxylase (I10H): A cytochrome P450 enzyme that hydroxylates coronaridine.
-
Noribogaine 10-O-Methyltransferase (N10OMT): A SAM-dependent enzyme that methylates the hydroxyl group to form this compound.
Quantitative Data
The concentration of this compound and other alkaloids in Voacanga africana can vary depending on the plant part, age, and environmental conditions. The root bark is generally the most abundant source.
| Plant Part | Alkaloid | Concentration (% dry weight) | Reference |
| Root Bark | This compound | 0.82 - 1.7 | [1][2] |
| Root Bark | Voacristine | 0.45 | [2] |
| Root Bark | Voacamine/Voacamidine (dimers) | 3.7 | [2] |
| Stem Bark | This compound | ~0.8 | [2] |
| Seeds | Tabersonine | 0.6 - 1.6 | [3] |
| Seeds | Ibogaine | 0.05 - 0.6 | [3] |
Table 1: Quantitative analysis of major alkaloids in Voacanga africana.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| I10H | Ibogamine | 1.8 ± 0.3 | 0.11 ± 0.004 | 61,111 | [4] |
| N10OMT | Noribogaine | 2.5 ± 0.4 | 0.007 ± 0.0002 | 2,800 | [4] |
Table 2: Steady-state enzyme kinetics of recombinant I10H and N10OMT from T. iboga. [4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Extraction of this compound from Voacanga africana Root Bark
4.1.1. Acid-Base Extraction [2]
-
Grind dry V. africana root bark to a fine powder.
-
Extract the powdered bark (50 g) with a 1% aqueous solution of HCl (6 x 250 mL) until no more this compound is detected by HPLC-DAD.
-
Combine the filtered aqueous extracts.
-
Make the combined extract alkaline by adding concentrated NH4OH.
-
Separate the resulting brown precipitate by centrifugation and dry to obtain the crude alkaloid mixture.
-
Further purify this compound from the crude extract using column chromatography (e.g., silica gel with a suitable solvent system).
4.1.2. Acetone-Based Extraction [2]
-
To 0.5 kg of dry V. africana root bark powder in a 10 L reactor, add 50 g of NaHCO3 and 4 L of acetone.
-
Stir the suspension at 200 rpm and 40 °C for 45 minutes.
-
Filter the suspension through paper and recover the plant residue.
-
Repeat the extraction procedure five more times.
-
Combine the organic extracts and concentrate in vacuo to yield a dark brown solid containing the alkaloids.
-
Purify this compound from the crude extract by column chromatography.
Heterologous Expression of Biosynthetic Enzymes in Yeast (Saccharomyces cerevisiae)[5][6]
-
Gene Cloning: Isolate total RNA from V. africana tissues (e.g., root bark) and synthesize cDNA. Amplify the full-length coding sequences of the target biosynthetic enzymes (e.g., I10H, N10OMT) by PCR using gene-specific primers. Clone the PCR products into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.
-
Protein Expression: Grow the transformed yeast cells in an appropriate selection medium. Induce protein expression by adding galactose to the medium.
-
Microsome Isolation (for P450 enzymes): Harvest the yeast cells and spheroplast them using zymolyase. Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.
-
Soluble Protein Extraction (for non-membrane bound enzymes): Harvest the yeast cells and lyse them using methods such as glass bead homogenization. Clarify the lysate by centrifugation to obtain the soluble protein fraction.
Enzyme Assays
4.3.1. Cytochrome P450 (Ibogamine 10-Hydroxylase - I10H) Assay [4][5]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH 7.4)
-
Microsomes from yeast expressing I10H
-
Substrate (e.g., coronaridine or ibogamine)
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
-
Incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) before initiating the reaction by adding the NADPH generating system.
-
Reaction Termination: Stop the reaction after a defined time by adding a quenching solvent (e.g., ethyl acetate).
-
Product Analysis: Extract the product (10-hydroxycoronaridine or noribogaine) with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC-MS.
-
Quantification: Quantify the product by comparing its peak area to a standard curve of the authentic compound.
4.3.2. O-Methyltransferase (Noribogaine 10-O-Methyltransferase - N10OMT) Assay [4][6]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
Soluble protein extract from yeast expressing N10OMT
-
Substrate (e.g., 10-hydroxycoronaridine or noribogaine)
-
S-adenosyl-L-methionine (SAM) as the methyl group donor
-
Dithiothreitol (DTT) and MgCl2
-
-
Incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) and initiate the reaction by adding the substrate.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 0.5 M HCl).
-
Product Analysis: Extract the product (this compound or ibogaine) with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and analyze the product by HPLC-MS.
-
Quantification: Quantify the product using a standard curve of the authentic compound.
Metabolite Analysis by LC-MS[3]
-
Sample Preparation: Homogenize freeze-dried plant material in a suitable extraction solvent (e.g., 80% methanol). Centrifuge the extract to pellet debris.
-
LC Separation: Inject the supernatant onto a reverse-phase C18 column (e.g., Agilent Zorbax Eclipse Plus). Elute the metabolites using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
MS Detection: Analyze the eluent using a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) in positive ion mode.
-
Data Analysis: Identify metabolites by comparing their retention times and mass spectra (including fragmentation patterns) with authentic standards or by searching against spectral libraries.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway in Voacanga africana and related species has opened up new avenues for the sustainable production of this valuable alkaloid and its derivatives. While significant progress has been made, particularly in understanding the late-stage enzymatic steps, further research is needed to fully characterize the early-stage pathway specifically in V. africana. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of MIA biosynthesis and to develop innovative strategies for the production of these medicinally important compounds. Future efforts in metabolic engineering, leveraging the knowledge of these biosynthetic genes and enzymes, hold the promise of creating high-yielding microbial or plant-based platforms for the production of this compound and other iboga alkaloids, thereby ensuring a stable and sustainable supply for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Chemical and DNA analyses for the products of a psychoactive plant, Voacanga africana] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 and O-methyltransferase catalyze the final steps in the biosynthesis of the anti-addictive alkaloid ibogaine from Tabernanthe iboga - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Neuropharmacological Profile of Voacangine: A Technical Guide to its Effects on Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voacangine, an iboga alkaloid found in the root bark of Voacanga africana and other plants, has garnered scientific interest for its potential therapeutic applications, including anti-addictive and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on key neurotransmitter systems. It consolidates quantitative data on its binding affinities and functional activities, details experimental methodologies for its study, and illustrates the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of this compound-based therapeutics.
Introduction
This compound (12-methoxyibogamine-18-carboxylic acid methyl ester) is a naturally occurring indole alkaloid structurally related to the psychoactive compound ibogaine. While it serves as a precursor for the semi-synthesis of ibogaine, this compound itself exhibits a distinct pharmacological profile with potential therapeutic value. Its demonstrated anti-addictive properties in animal models and emerging evidence of its neuroprotective and anticancer effects have spurred further investigation into its mechanisms of action at the molecular level. A thorough understanding of its interactions with various neurotransmitter systems is paramount for its development as a safe and effective therapeutic agent. This guide synthesizes the available preclinical data on this compound's effects on the cholinergic, dopaminergic, and serotonergic systems, as well as other relevant molecular targets.
Quantitative Analysis of this compound's Molecular Targets
The interaction of this compound with various receptors, ion channels, and enzymes has been quantified in several studies. The following tables summarize the available inhibitory concentration (IC50), equilibrium dissociation constant (Ki), and effective concentration (EC50) values for this compound at key molecular targets.
| Target | Ligand/Substrate | Assay Type | Species | IC50 (µM) | Reference |
| Acetylcholinesterase (AChE) | Acetylthiocholine | Colorimetric (Ellman's) | Electric Eel | Data Not Found | [1] |
| TRPV1 (Vanilloid Receptor 1) | Capsaicin | Calcium Imaging | Human | 50 | [2][3] |
| TRPM8 (Melastatin Receptor 8) | Menthol | Calcium Imaging | Mouse | 9 | [2][3] |
| TRPM8 (Melastatin Receptor 8) | Icilin | Calcium Imaging | Mouse | 7 | [2] |
| hERG Potassium Channel | Dofetilide | Radioligand Binding | Human | Ki = 3.9 | |
| SCC-1 Human Oral Cancer Cells | N/A | MTT Assay | Human | 9 | [4] |
| Normal hTRET-OME Cells | N/A | MTT Assay | Human | 100 | [4] |
| Onchocerca ochengi Microfilariae | N/A | Motility Assay | N/A | 5.49 | |
| Onchocerca ochengi Adult Male Worms | N/A | Motility Assay | N/A | 9.07 | |
| HUVEC Proliferation | N/A | Proliferation Assay | Human | 18 | [5] |
| Target | Agonist/Substrate | Assay Type | Species | EC50 (µM) | Reference |
| TRPA1 (Ankyrin Receptor 1) | N/A | Calcium Imaging | Human | 8 | [2][3] |
Experimental Protocols
This section details the methodologies employed in key experiments to elucidate the effects of this compound on neurotransmitter systems and other molecular targets.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory potential of a compound against AChE.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. A decrease in the rate of color formation in the presence of a test compound indicates AChE inhibition.[6]
-
Protocol Outline:
-
Reagent Preparation: Prepare solutions of AChE (from electric eel), acetylthiocholine iodide (ATCI), DTNB, and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[6]
-
Assay Setup: In a 96-well microplate, add the buffer, the test compound at various concentrations, and the AChE solution. A control well should contain the buffer and enzyme without the inhibitor. A blank well should contain the buffer and substrate without the enzyme.[6]
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[6]
-
Reaction Initiation: Add DTNB and then ATCI to all wells to start the enzymatic reaction.[6]
-
Measurement: Measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ion currents across the entire cell membrane, allowing for the study of the effects of compounds on ion channels, such as nicotinic acetylcholine receptors (nAChRs).
-
Principle: A glass micropipette with a very small tip is sealed onto the membrane of a cell. A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing electrical and molecular access to the cell's interior. The voltage across the cell membrane is then clamped at a set value, and the current that flows through the ion channels is measured.
-
Protocol Outline for Studying nAChRs:
-
Cell Preparation: Culture cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits or primary neurons).
-
Solution Preparation: Prepare an external (bath) solution containing physiological concentrations of ions and an internal (pipette) solution that mimics the intracellular ionic environment. The external solution will also contain the agonist (e.g., acetylcholine or nicotine) and the test compound (this compound).[7]
-
Recording:
-
Form a high-resistance "giga-seal" between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).[7]
-
Apply the nicotinic agonist to the cell via a perfusion system to elicit an inward current.[7]
-
Co-apply or pre-apply this compound with the agonist to determine its effect on the agonist-induced current (e.g., potentiation or inhibition).[7]
-
-
Data Analysis: Analyze the amplitude, kinetics (activation and desensitization), and voltage-dependence of the recorded currents to characterize the modulatory effects of this compound.
-
In Vivo Microdialysis
This technique allows for the in vivo sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in awake, freely moving animals.
-
Principle: A small, semi-permeable dialysis probe is stereotaxically implanted into a target brain region (e.g., striatum or nucleus accumbens). The probe is perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters in the extracellular space diffuse across the dialysis membrane into the perfusate, which is then collected and analyzed.[8][9]
-
Protocol Outline for Dopamine and Serotonin Measurement:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula aimed at the brain region of interest. Allow the animal to recover from surgery.[9]
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).[9]
-
Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[9]
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Neurochemical Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of this compound treatment to a vehicle control.
-
Signaling Pathways Modulated by this compound
This compound's effects on cellular function are mediated through the modulation of specific intracellular signaling pathways.
Inhibition of the PI3K/Akt Signaling Pathway
Recent studies have demonstrated that this compound exerts anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4][10] This pathway is a critical regulator of cell survival, proliferation, and growth.
-
Mechanism: this compound has been shown to decrease the phosphorylation of key proteins in this cascade, including Akt.[10] By inhibiting this pro-survival pathway, this compound can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][10]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Cholinergic System Modulation
This compound's inhibitory activity on acetylcholinesterase (AChE) suggests a significant impact on the cholinergic system.
-
Mechanism: By inhibiting AChE, this compound increases the synaptic concentration of acetylcholine (ACh). This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors. The downstream signaling consequences are dependent on the specific receptor subtypes and the cell types on which they are expressed. For example, activation of neuronal nicotinic receptors can lead to depolarization and increased neuronal excitability, while muscarinic receptor activation can trigger various G-protein coupled signaling cascades, potentially influencing intracellular calcium levels and cyclic AMP (cAMP) production.
Caption: this compound's inhibition of AChE enhances cholinergic signaling.
Experimental Workflow for Investigating this compound's Effects
The following diagram outlines a logical workflow for the preclinical investigation of this compound's effects on a specific neurotransmitter system.
Caption: A preclinical experimental workflow for this compound research.
Discussion and Future Directions
The available data indicate that this compound is a pharmacologically active molecule with multiple molecular targets. Its inhibitory effects on acetylcholinesterase and the PI3K/Akt pathway, along with its modulation of TRP channels, provide a foundation for understanding its observed physiological effects. However, significant gaps in our knowledge remain.
A critical area for future research is the comprehensive characterization of this compound's binding affinity and functional activity at a wider range of neurotransmitter receptors and transporters, particularly within the serotonergic and dopaminergic systems. The lack of specific Ki values for these targets hinders a complete understanding of its neuropharmacological profile and makes it difficult to distinguish its effects from those of its more extensively studied analog, ibogaine.
Furthermore, detailed investigations into the downstream signaling cascades activated by this compound's interaction with cholinergic receptors are warranted. Elucidating how this compound-induced enhancement of cholinergic transmission translates into specific cellular and behavioral outcomes will be crucial for its therapeutic development.
In vivo studies employing techniques such as microdialysis and electrophysiology, combined with behavioral paradigms relevant to its potential therapeutic applications (e.g., addiction, neurodegenerative diseases), will be essential to bridge the gap between its molecular actions and its effects in a whole organism.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics. Its multifaceted pharmacological profile, characterized by acetylcholinesterase inhibition, PI3K/Akt pathway modulation, and interaction with TRP channels, underscores its potential to influence a range of physiological processes. This guide provides a consolidated resource of the current quantitative data, experimental methodologies, and known signaling pathways associated with this compound. It is hoped that this will facilitate further research into this intriguing natural product and accelerate the translation of its therapeutic potential into clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activation and inhibition of thermosensitive TRP channels by this compound, an alkaloid present in Voacanga africana, an African tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A natural small molecule this compound inhibits angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity of this compound against human oral cancer cells is due to G2/M cell cycle arrest, ROS-mediated cell death and inhibition of PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Voacangine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voacangine, a prominent iboga alkaloid derived from the root bark of Voacanga africana, has garnered significant interest for its diverse pharmacological activities, including potential applications in the treatment of addiction and as a precursor for the semi-synthesis of ibogaine. As with any compound intended for therapeutic development, a thorough evaluation of its toxicity profile is paramount. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound, summarizing key findings from in vitro and in vivo studies. It details experimental protocols for crucial toxicity assays and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's safety profile. This document is intended to serve as a foundational resource for researchers and professionals engaged in the preclinical assessment of this compound and related alkaloids.
In Vitro Toxicity
The initial assessment of a compound's toxicity typically begins with in vitro assays to determine its effects on various cell types. These studies provide valuable information on cytotoxicity, mechanisms of cell death, and potential organ-specific toxicities at a cellular level.
Cytotoxicity Data
A summary of the cytotoxic effects of this compound on various cell lines is presented in Table 1.
| Cell Line | Assay Type | Endpoint | Result (IC₅₀/MIC) | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation | IC₅₀ | 18 µM | [1] |
| SCC-1 (Human Oral Cancer) | MTT | IC₅₀ | 9 µM | [2] |
| hTRET-OME (Normal Human Oral) | MTT | IC₅₀ | >100 µM | [2] |
| Entamoeba histolytica (trophozoites) | Tetrazolium Dye Reduction | IC₅₀ | 8.1 µM | [3][4] |
| Onchocerca ochengi (microfilariae) | Motility | IC₅₀ | 5.49 µM | [5] |
| Onchocerca ochengi (adult male worms) | Motility | IC₅₀ | 9.07 µM | [5] |
| Mycobacterium tuberculosis | Growth Inhibition | MIC | 50 µg/mL | |
| Mycobacterium avium | Growth Inhibition | MIC | >200 µg/mL | |
| Mycobacterium kansasii | Growth Inhibition | MIC | 100 µg/mL | |
| HEPG-2, A375, MDA-MB-231, SH-SY5Y, CT26 | Cytotoxicity | IC₅₀ | Moderate Inhibition |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity if desired. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, remove the treatment media and add a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting a dose-response curve.[6][7]
MTT Assay Experimental Workflow.
In Vivo Toxicity
In vivo studies are essential for understanding the systemic effects of a compound, including its acute toxicity and potential target organs for toxicity.
Acute Oral Toxicity Data
To date, there is a lack of data on the acute oral toxicity (e.g., LD₅₀) of pure this compound. However, studies on extracts from Voacanga species provide some initial insights.
| Substance | Animal Model | Guideline/Method | Result (LD₅₀) | Reference(s) |
| Ethanolic Leaf Extract of Voacanga africana | Murine | Not specified | ≥ 5000 mg/kg | |
| Ethanolic Leaf Extract of Voacanga foetida | Not specified | LD₅₀ Test | > 15 g/kg BW | [8] |
It is important to note that these extracts contain a mixture of alkaloids, and the toxicity of pure this compound may differ.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
The Acute Toxic Class Method is a stepwise procedure used to estimate the acute oral toxicity of a substance.
Principle: The method uses a small number of animals in a stepwise process to classify a substance into one of a series of toxicity classes based on the observed mortality.[9][10][11][12]
Procedure:
-
Animal Selection and Preparation: Healthy, young adult nulliparous, non-pregnant female rodents are typically used. Animals are acclimatized to laboratory conditions and fasted prior to dosing.
-
Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on available information about the substance.
-
Dosing: A group of three animals is dosed with the starting concentration of the test substance.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at specified intervals for at least 14 days. Body weight is recorded weekly.
-
Stepwise Procedure: The outcome of the first group determines the next step. If mortality is observed, the dose for the next group is decreased. If no mortality is observed, the dose is increased. This continues until the toxicity class can be determined.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
OECD 423 Acute Oral Toxicity Workflow.
Genotoxicity
Currently, there is a lack of published data on the genotoxic potential of this compound. Standard assays to evaluate genotoxicity include the Ames test for mutagenicity and the in vitro micronucleus assay for clastogenicity and aneugenicity.
Experimental Protocol: In Vitro Micronucleus Assay
The in vitro micronucleus test is used to detect damage to chromosomes or the mitotic apparatus.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The assay detects the ability of a substance to induce the formation of these micronuclei in cultured cells.[13][14][15]
Procedure:
-
Cell Culture and Treatment: Suitable cell lines (e.g., L929, CHO, V79) are cultured and treated with various concentrations of this compound, along with positive and negative controls. The treatment can be with or without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
-
Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange).
-
Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope.
-
Data Analysis: The results are statistically analyzed to determine if this compound significantly increases the frequency of micronuclei compared to the negative control.
Organ-Specific Toxicity and Mechanistic Insights
Cardiotoxicity: hERG Channel Inhibition
This compound has been identified as a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel in vitro.[16][17] Inhibition of the hERG channel can delay repolarization of the cardiac action potential, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes. The pharmacokinetic profile of this compound, which shows low absolute bioavailability (11-13%) in rats, may mitigate this risk in vivo.[16][17] However, the potential for drug-drug interactions or effects in individuals with impaired metabolism warrants further investigation.
This compound-induced hERG Inhibition Pathway.
Anti-Angiogenic Effects: VEGFR2 Kinase Inhibition
This compound has demonstrated anti-angiogenic properties both in vitro and in vivo.[1] Mechanistic studies have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a direct target of this compound.[18] By binding to the kinase domain of VEGFR2, this compound inhibits its activity and downstream signaling pathways, which are crucial for endothelial cell proliferation, migration, and tube formation.
References
- 1. A natural small molecule this compound inhibits angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potent Anti-amoebic Effects of Ibogaine, this compound and the Root Bark Alkaloid Fraction of Tabernaemontana arborea [ouci.dntb.gov.ua]
- 5. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. The application of an in vitro micronucleus test in mouse fibroblast L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of hERG Channel Blocking this compound in Wistar Rats Applying a Validated LC-ESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification and Validation of VEGFR2 Kinase as a Target of this compound by a Systematic Combination of DARTS and MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
Voacangine: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voacangine, a naturally occurring iboga alkaloid found predominantly in the root bark of Voacanga africana, is emerging as a compound of significant interest for its diverse pharmacological activities. Structurally related to the well-known anti-addictive agent ibogaine, this compound itself has demonstrated a broad spectrum of potential therapeutic applications, including anti-addictive, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the current state of this compound research, focusing on its mechanisms of action, preclinical efficacy, and future outlook in drug development. It aims to serve as a comprehensive resource for researchers and clinicians in the fields of oncology, neurology, and addiction medicine.
Introduction
This compound (12-methoxyibogamine-18-carboxylic acid methyl ester) is an indole alkaloid that has traditionally been used in African medicine for various ailments.[1][2] Its chemical structure shares the characteristic ibogamine skeleton with other psychoactive compounds, which has led to investigations into its effects on the central nervous system.[3] Beyond its traditional uses, modern pharmacological studies have begun to unveil its potential in several key therapeutic areas. This document synthesizes the existing preclinical data on this compound, presenting its pharmacological profile, detailing its mechanisms of action, and providing an overview of the experimental methodologies used to elucidate its therapeutic potential.
Therapeutic Applications
Anticancer Activity
This compound has exhibited promising anticancer properties, particularly against oral and nasopharyngeal carcinoma.[1][4]
In oral cancer cells, this compound's anticancer effects are attributed to the induction of G2/M cell cycle arrest and the triggering of apoptosis through the generation of reactive oxygen species (ROS).[4] A key molecular mechanism underlying these effects is the inhibition of the PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation that is often dysregulated in cancer.[4][5] By suppressing this pathway, this compound promotes the expression of pro-apoptotic proteins like Bax and activates caspases, while downregulating anti-apoptotic proteins such as Bcl-2.[4] In nasopharyngeal carcinoma cells, this compound has been shown to suppress proliferation and induce apoptosis by attenuating the NF-κB-facilitated PI3K/AKT/mTOR signaling pathway.[1]
| Cell Line | Cancer Type | IC50 Value | Normal Cell Line | IC50 Value (Normal Cells) | Reference |
| SCC-1 | Human Oral Cancer | 9 µM | hTRET-OME | 100 µM | [4] |
| HK-1 | Human Nasopharyngeal Carcinoma | 20 µM and 25 µM (effective concentrations) | - | - | [1] |
Anti-addictive Properties
This compound has demonstrated anti-addictive properties in animal models, similar to its structural analog, ibogaine.[3][6] It is being explored as a potential treatment for opioid and stimulant addiction.[3][7]
The anti-addictive effects of iboga alkaloids, including this compound, are believed to be mediated through their complex interactions with multiple neurotransmitter systems.[1] These compounds can modulate dopaminergic and glutamatergic pathways, which are central to the brain's reward system and the development of addiction.[1][8] Studies on the related compound ibogaine suggest that it interacts with kappa opioid and N-methyl-D-aspartate (NMDA) receptors, as well as serotonin uptake sites.[9] These interactions are thought to contribute to the reduction of drug cravings and withdrawal symptoms.[8][9] Specifically, ibogaine has been shown to block morphine-induced dopamine release in the nucleus accumbens.[9]
Cardiovascular Effects
It is crucial to note that this compound, like ibogaine, is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel in vitro.[6] Blockade of this channel can lead to a prolongation of the QT interval in the heart's electrical cycle, which is a risk factor for potentially fatal cardiac arrhythmias.[10] High doses of this compound have been associated with convulsions and asphyxia in animal studies.[6]
| Administration Route | Dose | Bioavailability (F) | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vz) | Reference |
| Intravenous (i.v.) | 5 mg/kg | - | 6.0 ± 2.0 h | 1.4 ± 1 L/h/kg | 6.1 ± 3.4 L/kg | [11] |
| Oral (p.o.) - Pure Compound | 25 mg/kg & 50 mg/kg | 12% | - | - | - | [11] |
| Oral (p.o.) - V. africana Bark Extract | 500 mg/kg | 8% | - | - | - | [11] |
Other Potential Applications
-
Anti-angiogenic Effects: this compound has been identified as a novel anti-angiogenic agent, inhibiting the formation of new blood vessels.[12] It has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 18 µM and suppress VEGF-induced tube formation and chemoinvasion.[12]
-
Anti-amoebic Activity: this compound has demonstrated potent dose-dependent anti-amoebic activity against Entamoeba histolytica trophozoites, with an IC50 of 8.1 µM at 24 hours post-exposure, which is comparable to metronidazole (IC50 of 6.8 µM).[13]
Experimental Protocols
In Vitro Anticancer Activity Assessment
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Cell Lines: SCC-1 (human oral cancer) and hTRET-OME (normal human oral cells).[4]
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[3]
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).[14]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.[12]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, or a solution of SDS in DMF and acetic acid).[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Cell viability is expressed as a percentage of the untreated control.
-
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.
-
Procedure:
-
Treat SCC-1 cells with different concentrations of this compound for 24 hours.[13]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a BCA protein assay.[13]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, and AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)
-
Objective: To evaluate the anti-angiogenic potential of this compound in a living system.
-
Procedure:
-
Fertilized chicken eggs are incubated for 3-4 days.[2]
-
A small window is created in the eggshell to expose the CAM.[2]
-
A sterile filter paper disc or a carrier gel containing this compound is placed on the CAM.[15]
-
The window is sealed, and the eggs are incubated for another 2-3 days.[16]
-
The CAM is then observed and photographed under a stereomicroscope.[10]
-
The anti-angiogenic effect is quantified by measuring the reduction in the number and length of blood vessels in the treated area compared to a control.[15]
-
Assessment of Anti-addictive Properties (Animal Models)
-
Objective: To determine the effect of this compound on drug-seeking and self-administration behaviors.
-
Models: Rodent models of opioid or stimulant self-administration and reinstatement are commonly used.[17][18]
-
General Procedure (Self-Administration):
-
Animals (typically rats or mice) are trained to press a lever to receive an intravenous infusion of a drug of abuse (e.g., morphine, cocaine).[17][19]
-
Once a stable pattern of self-administration is established, the animals are pre-treated with this compound.
-
The effect of this compound on the number of lever presses and, consequently, drug intake is measured.[9]
-
-
General Procedure (Reinstatement Model for Relapse):
-
After the self-administration phase, the drug is withheld, and lever pressing is extinguished (i.e., pressing the lever no longer delivers the drug).[18]
-
Relapse to drug-seeking behavior is then triggered by a cue (e.g., a light or tone previously associated with the drug), a small "priming" dose of the drug, or a stressor.[18]
-
The ability of this compound pre-treatment to prevent this reinstatement of drug-seeking behavior is assessed.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound Mitigates Human Nasopharyngeal Carcinoma Cells HK-1 Proliferation and Triggers Apoptosis through the Suppression of NF-κB Facilitated PI3K/AKT/mTOR Pathway | Semantic Scholar [semanticscholar.org]
- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Anticancer activity of this compound against human oral cancer cells is due to G2/M cell cycle arrest, ROS-mediated cell death and inhibition of PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of an Anti-Addiction Agent from the Iboga Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Inhibition of the PI3K/AKT Pathway Sensitizes Oral Squamous Cell Carcinoma Cells to Anthracycline-Based Chemotherapy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Angiogenesis Assays Using Chick Chorioallantoic Membrane | Springer Nature Experiments [experiments.springernature.com]
- 16. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taconic.com [taconic.com]
- 18. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]
- 19. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Voacangine
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, an iboga alkaloid of significant interest in pharmacological research. The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, alongside methodologies for its analysis and key biological interactions.
Chemical Identity
This compound is a monoterpenoid indole alkaloid predominantly isolated from the root bark of the Voacanga africana tree, as well as other plant species like Tabernanthe iboga.[1] It serves as a crucial precursor for the semi-synthesis of ibogaine, another well-studied alkaloid with potential therapeutic applications.[1]
-
IUPAC Name: methyl (1S,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate[][3]
-
CAS Number: 510-22-5[1][]
-
Molecular Formula: C₂₂H₂₈N₂O₃[][3]
-
Molecular Weight: 368.48 g/mol []
Physicochemical Data
The physicochemical properties of a compound are critical for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Crystalline solid, colorless prisms/needles. | [4][5] |
| Melting Point | 136-137 °C | [1] |
| 137-138 °C | [4] | |
| 223-224 °C (decomposes) | [5] | |
| logP (Octanol/Water) | 3.748 (experimental) | [1] |
| pKa (Strongest Basic) | 8.19 (predicted) | [6] |
| UV/Vis. λmax | 226, 288 nm | [7][8] |
| Density | 1.25 ± 0.1 g/cm³ (predicted) | [5] |
Solubility Profile:
-
Soluble: Ethanol, acetone, chloroform, benzene, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane, Ethyl Acetate.[1][4][7][9][10]
-
Slightly Soluble: Methanol.[4]
-
Sparingly Soluble: Aqueous buffers.[7]
-
Insoluble: Water, petroleum ether.[10]
-
Quantitative Solubility:
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. Below are detailed, generalized protocols for key experimental procedures relevant to the characterization of alkaloids like this compound.
Extraction and Isolation of this compound from Voacanga africana
This protocol describes a typical acid-base extraction and chromatographic purification process.
-
Maceration: Powdered root bark of Voacanga africana is macerated in methanol, often with a small amount of acetic acid to aid in the extraction of the basic alkaloids as salts.[4][12]
-
Solvent Evaporation: The methanolic extract is concentrated under reduced pressure to remove the solvent.
-
Acid-Base Extraction:
-
The residue is dissolved in an acidic aqueous solution (e.g., dilute HCl), converting the alkaloids into their water-soluble hydrochloride salts.
-
This aqueous solution is washed with a non-polar organic solvent (e.g., hexane) to remove neutral impurities.
-
The aqueous phase is then basified with a base like ammonia (NH₄OH) to a pH of approximately 8.5-9, which deprotonates the alkaloid salts, rendering them insoluble in water but soluble in organic solvents.[10]
-
The free-base alkaloids are then extracted into a chlorinated solvent like chloroform or dichloromethane.[10][12]
-
-
Chromatographic Purification:
-
The crude alkaloid extract is concentrated and subjected to column chromatography, typically using alumina or silica gel as the stationary phase.[4]
-
A gradient elution is performed with solvents of increasing polarity (e.g., starting with benzene or hexane and gradually adding ether, ethyl acetate, or acetone) to separate the different alkaloids.[4]
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Those containing this compound are combined.
-
-
Crystallization: The purified this compound is crystallized from a suitable solvent, such as methanol, to yield colorless needles or prisms.[4][5]
Melting Point Determination
The melting point is determined using the capillary method with a calibrated apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a controlled manner. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point. The observed discrepancies in reported values (136-138 °C vs. 223-224 °C) may be attributable to the presence of different polymorphic forms of the crystal or variations in experimental technique.
logP Determination (Shake-Flask Method)
-
Preparation: A solution of this compound is prepared in a biphasic system of n-octanol and water, which have been pre-saturated with each other.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for the partitioning of this compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Interactions and Signaling Pathways
This compound exhibits a complex pharmacological profile, interacting with several key ion channels and signaling pathways. These interactions are central to its observed biological activities, including its anti-addictive potential and anti-angiogenic effects.
-
Transient Receptor Potential (TRP) Channels: this compound acts as an antagonist at TRPV1 (capsaicin receptor) and TRPM8 (menthol receptor) channels.[8][13] Conversely, it functions as an agonist for the TRPA1 channel, stimulating calcium influx.[8][13]
-
hERG Potassium Channel: Like its relative ibogaine, this compound is a potent blocker of the hERG potassium channel, an activity that warrants careful consideration in drug development due to potential cardiotoxic effects.[8]
-
Anti-Angiogenesis: this compound has been shown to inhibit angiogenesis (the formation of new blood vessels).[14] This effect is mediated, at least in part, by reducing the expression of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C22H28N2O3 | CID 73255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2823204A - Alkaloids of voacanga - Google Patents [patents.google.com]
- 5. This compound CAS#: 510-22-5 [m.chemicalbook.com]
- 6. PhytoBank: Showing 3-(2-oxopropyl)this compound (PHY0094826) [phytobank.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | CAS:510-22-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. US2866784A - Process for obtaining voacanga alkaloids - Google Patents [patents.google.com]
- 11. glpbio.com [glpbio.com]
- 12. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Historical Ethnobotanical Uses of Voacanga africana
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voacanga africana Stapf, a small tree native to West Africa, possesses a rich history of traditional medicinal use. Various parts of the plant, including the bark, seeds, leaves, and roots, have been employed for centuries to treat a wide array of ailments, ranging from infectious diseases and pain to central nervous system disorders and cardiovascular conditions. This technical guide provides an in-depth overview of the historical ethnobotanical applications of Voacanga africana, with a focus on quantitative data, experimental protocols, and the molecular signaling pathways of its key bioactive alkaloids. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this important medicinal plant.
Introduction
Voacanga africana is a member of the Apocynaceae family and is known to produce a complex mixture of indole alkaloids, which are believed to be responsible for its diverse pharmacological effects. The most notable of these alkaloids include voacamine, voacangine, and ibogaine, the last of which has garnered significant scientific interest for its potential in treating addiction. Traditional African medicine has long recognized the therapeutic value of V. africana, utilizing it in various preparations to address a multitude of health concerns. This guide synthesizes the available ethnobotanical and scientific literature to provide a detailed understanding of its historical and potential future applications.
Ethnobotanical Uses: A Quantitative Overview
The traditional uses of Voacanga africana are extensive and varied. Different parts of the plant are used to prepare remedies for a wide range of conditions. The following tables summarize the available quantitative data on the traditional preparations and alkaloid content of V. africana.
Table 1: Traditional Preparations and Dosages
| Plant Part | Preparation Method | Traditional Use | Reported Dosage |
| Seed Powder | Ground and mixed with hot or warm water. | General well-being, stimulant, management of cravings. | 5 to 10 grams of powder in 50 to 100 mL of water[1]. |
| Root Bark | Decoction (boiled in water). | Post-partum pains, hernia. | A decoction is drunk three times daily[2]. |
| Leaves | Decoction (boiled in water). | Tonic for fatigue. | A leaf decoction is drunk as a tonic[2]. |
| Bark | Decoction (boiled in water). | Intestinal worms (considered a dangerous remedy). | Not specified. |
| Modern Capsules | Seed extract encapsulated. | Mood support, neuroprotection, craving management. | One capsule daily, not to exceed two in 24 hours[3]. |
Table 2: Alkaloid Content in Voacanga africana
| Plant Part | Alkaloid | Concentration (% of dry weight) |
| Root Bark | Total Alkaloids | 5 - 10%[2] |
| Ibogaine | 0.05 - 0.6% | |
| Trunk Bark | Total Alkaloids | 4 - 5%[2] |
| Leaves | Total Alkaloids | 0.3 - 0.45%[2] |
| Seeds | Total Alkaloids | 1.5 - 3.5%[2] |
| Tabersonine | 0.6 - 1.6% |
Experimental Protocols
This section details the methodologies for both traditional preparations and modern laboratory-based extractions and pharmacological testing of Voacanga africana.
Traditional Preparation Methods
Traditional preparations of V. africana are typically simple aqueous or powder-based formulations.
-
Decoction: This is the most common method for preparing the bark and roots.
-
The desired plant part (e.g., root bark) is collected and cleaned.
-
The material is then boiled in water for an unspecified but likely extended period to extract the soluble compounds.
-
The resulting liquid is cooled and consumed orally. The specific ratio of plant material to water and the boiling time can vary depending on the ailment being treated and the practitioner.
-
-
Infusion: This method is often used for leaves and flowers.
-
The plant material is placed in a vessel.
-
Hot water is poured over the material, and it is allowed to steep for a period of time.
-
The resulting infusion is then consumed.
-
-
Powder: The seeds are the most common part of the plant to be used in powdered form.
-
The seeds are dried and then ground into a fine powder.
-
The powder can be mixed with water or other liquids for consumption or used topically.
-
Laboratory Experimental Protocols
The following protocols are examples of methods used in scientific research to extract and evaluate the pharmacological activity of V. africana alkaloids.
-
Alkaloid Extraction from Root Bark (Acid-Base Extraction):
-
Ground V. africana root bark (50 g) is extracted with a 1% aqueous solution of HCl (6 x 250 mL) until no more this compound is detected by HPLC-DAD.[4]
-
The combined filtered aqueous extracts are made alkaline by adding concentrated NH4OH.[4]
-
The resulting brown precipitate containing the alkaloids is separated by centrifugation and dried.[4]
-
-
In Vivo Antidepressant Activity Assessment (Forced Swim Test):
-
A root bark extract of V. africana is administered to murine models at varying doses (e.g., 400 mg/kg).[5]
-
The animals are then subjected to the forced swim test, a model used to screen for antidepressant activity.[5]
-
The duration of immobility is measured, with a reduction in immobility time indicating an antidepressant-like effect.[5]
-
-
In Vitro Assessment of Neuronal Excitability:
-
A total alkaloidal extract of V. africana is prepared.
-
The effects of the extract on neuronal excitability and synaptic transmission are measured in vitro using techniques such as the nystatin perforated patch-recording technique in rat parabrachial nucleus neurons.[6]
-
Parameters such as evoked excitatory synaptic currents, depolarization, and firing rate are recorded and analyzed.[6]
-
Signaling Pathways of Major Alkaloids
The therapeutic effects of Voacanga africana are largely attributed to its complex profile of indole alkaloids. The following diagrams, generated using the DOT language, illustrate the known signaling pathways of some of the most important alkaloids.
Caption: Signaling pathways of Ibogaine.
Caption: Signaling pathways of this compound.
Caption: Signaling pathway of Voacamine.
Discussion and Future Directions
The historical ethnobotanical use of Voacanga africana provides a rich foundation for modern pharmacological research and drug development. The plant's diverse array of bioactive alkaloids, with their varied mechanisms of action, presents numerous opportunities for the discovery of novel therapeutics.
While traditional knowledge offers valuable insights, further research is needed to validate the efficacy and safety of many of these uses through rigorous clinical trials. The lack of standardized dosages in traditional preparations also highlights the need for further quantitative analysis to establish safe and effective therapeutic windows for V. africana extracts and isolated compounds.
The complex pharmacology of alkaloids like ibogaine, which interact with multiple neurotransmitter systems, warrants further investigation to fully elucidate their therapeutic potential and to mitigate potential risks. The cardiovascular effects of this compound, particularly its interaction with hERG channels, also require careful consideration in any drug development efforts.
Conclusion
Voacanga africana stands as a testament to the profound value of traditional ethnobotanical knowledge. Its long history of medicinal use, coupled with modern scientific investigation, has revealed a wealth of bioactive compounds with significant therapeutic potential. This technical guide provides a comprehensive summary of the current understanding of the historical ethnobotanical uses of V. africana, serving as a valuable resource to guide future research and development in the pursuit of novel medicines from this remarkable plant.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Voacanga africana [prota.prota4u.org]
- 3. Voacanga Africana – Dibandu Herbals [dibanduherbals.com]
- 4. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
The Antioxidant Potential of Voacangine: An In-depth Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current understanding of the antioxidant potential of Voacangine, an iboga alkaloid primarily sourced from the root bark of Voacanga africana. This document synthesizes the available scientific literature concerning its activity in cell-free antioxidant assays, presents detailed experimental protocols for these assays, and visualizes experimental workflows.
Introduction to this compound
This compound is a naturally occurring indole alkaloid with a complex chemical structure. It is a prominent constituent of the Voacanga africana tree and is also found in other plants of the Apocynaceae family.[1] Traditionally, extracts of V. africana have been used in folk medicine for various purposes. In modern pharmacology, this compound is recognized as a precursor for the semi-synthesis of ibogaine, a compound investigated for its potential in treating addiction.[2] Beyond this, research has explored other pharmacological activities of this compound, including its role as a novel anti-angiogenic agent.
Quantitative Data on Antioxidant Potential
The following table summarizes the available data for Voacanga africana extracts. It is crucial to note that these values reflect the combined activity of all phytochemicals present in the extracts and cannot be attributed solely to this compound.
| Plant Part and Extract Type | Assay | Result (IC50) | Reference |
| Methanol Leaf Extract | DPPH | 187 µg/mL | [1][3] |
| Methanol Bark Extract | DPPH | 610 µg/mL | [1][3] |
Potential Pro-oxidant Activity of Related Iboga Alkaloids
Interestingly, research into the closely related iboga alkaloid, ibogaine, suggests that it may not function as a direct antioxidant. Some studies indicate that ibogaine can act as a pro-oxidant, increasing the activity of antioxidative enzymes rather than directly neutralizing free radicals.[4][5] This raises the possibility that this compound may exhibit a similar mechanism of action, influencing cellular redox balance through enzymatic pathways rather than direct chemical scavenging. However, without direct experimental evidence on isolated this compound, this remains a hypothesis.
Experimental Protocols for Cell-Free Antioxidant Assays
For researchers planning to investigate the antioxidant potential of this compound, the following are detailed, generalized protocols for the most common cell-free assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the this compound solution (or standard/blank).
-
Add the DPPH working solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its characteristic absorbance.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the this compound solution (or standard/blank) to a microplate well or cuvette.
-
Add the diluted ABTS•+ solution to start the reaction.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the calibration curve of the Trolox standard.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Methodology:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
-
Assay Procedure:
-
Add a small volume of the this compound solution (or standard/blank) to a microplate well or test tube.
-
Add the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer. This should be prepared fresh daily.
-
Prepare a series of concentrations of this compound and a Trolox standard.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein solution to each well.
-
Add the this compound solution, Trolox standard, or blank (buffer).
-
Pre-incubate the plate at 37°C for a specific time (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set duration (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox equivalents per gram or liter of the sample.
-
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the described cell-free antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
References
Methodological & Application
Application Notes and Protocols for Voacangine Extraction from Voacanga africana Root Bark
Introduction
Voacangine, a prominent iboga alkaloid found in the root bark of Voacanga africana, is a compound of significant interest to the pharmaceutical and research communities. It serves as a crucial precursor for the semi-synthesis of ibogaine, a potent psychoactive substance investigated for its potential in treating substance use disorders.[1][2][3][4] The following application notes provide detailed protocols for the extraction and isolation of this compound from V. africana root bark, tailored for researchers, scientists, and drug development professionals. The methodologies are based on established and optimized procedures to ensure efficient and reproducible outcomes.
Data Presentation
The following tables summarize the quantitative data from comparative extraction protocols, offering a clear overview of the yields of this compound and other major alkaloids from Voacanga africana root bark.
Table 1: Comparison of Alkaloid Yields from Different Extraction Protocols [1][2]
| Extraction Method | Starting Material (dry root bark) | This compound Yield (% of dry weight) | Voacristine Yield (% of dry weight) | Dimeric Alkaloids* Yield (% of dry weight) | Total Alkaloid Crude Yield (% of dry weight) |
| Acid-Base Extraction | 50 g | ~0.85% | ~0.38% | ~2.4% | ~3.7% |
| Acetone-Based Extraction (100 g scale, 3 replicates) | 100 g | 1.1 ± 0.2% | 0.46 ± 0.02% | 2.9 ± 0.2% | 9-10% |
| Acetone-Based Extraction (0.5 kg scale) | 0.5 kg | 0.82% | 0.45% | 3.7% | 9-10% |
*Mixture of voacamine, voacamidine, and a minor unidentified dimer.
Table 2: Solvent Screening for this compound Extraction [1][2]
A screening of various organic solvents was conducted to determine the most effective solvent for extracting this compound and the related major alkaloid, voacamine. The results indicated that acetone provided the highest recovery of the target alkaloids.
| Solvent | Relative Recovery of this compound | Relative Recovery of Voacamine |
| Acetone | Highest | Highest |
| Methanol | Lower than Acetone | Lower than Acetone |
| Ethyl Acetate | Lower than Acetone | Lower than Acetone |
| Hexane | Lower than Acetone | Lower than Acetone |
Experimental Protocols
Two primary methods for this compound extraction are detailed below: a traditional acid-base extraction and a more streamlined, direct acetone-based extraction.
Protocol 1: Acid-Base Extraction[1][2]
This classic method relies on the differential solubility of alkaloids in acidic and basic solutions.
Materials and Equipment:
-
Dry, powdered Voacanga africana root bark
-
1% Hydrochloric acid (HCl) solution
-
Concentrated ammonium hydroxide (NH₄OH)
-
Acetone
-
Mechanical stirrer
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Centrifuge
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
-
Standard laboratory glassware
Procedure:
-
Acidic Extraction:
-
To 50 g of dry, powdered V. africana root bark in a suitable flask, add 250 mL of 1% HCl solution.
-
Stir the suspension mechanically for 30 minutes.
-
Filter the mixture and collect the acidic aqueous extract.
-
Repeat the extraction process on the plant residue six more times with fresh 1% HCl solution, or until no more this compound is detected in the extract (e.g., by HPLC-DAD).
-
Combine all the acidic aqueous extracts.
-
-
Alkaloid Precipitation:
-
While stirring, slowly add concentrated NH₄OH to the combined acidic extracts until the pH reaches 10-11.
-
A brown precipitate of the total alkaloids will form.
-
Separate the precipitate by centrifugation.
-
Dry the resulting solid.
-
-
Purification:
-
Dissolve the dried precipitate in acetone and filter to remove any insoluble impurities.
-
Evaporate the acetone under reduced pressure using a rotary evaporator to obtain the total alkaloid crude extract.
-
Subject the crude extract to column chromatography on silica gel to isolate this compound and other alkaloids.
-
Protocol 2: Optimized Acetone-Based Extraction[1][2]
This method is a more direct and simplified approach, avoiding the multiple acid-base steps.
Materials and Equipment:
-
Dry, powdered Voacanga africana root bark
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Ultrasonicator (for smaller scale) or stirred reactor with heating (for larger scale)
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
-
Standard laboratory glassware
Procedure (100 g scale):
-
Extraction:
-
In a 1 L Erlenmeyer flask, combine 100 g of dry, powdered V. africana root bark with 10 g of NaHCO₃.
-
Add 800 mL of acetone to the flask.
-
Sonicate the suspension at room temperature for 30 minutes.
-
Filter the mixture through paper and collect the acetone extract.
-
Repeat the extraction procedure on the plant residue until alkaloids are no longer detected in the supernatant by TLC analysis.
-
Combine all the acetone extracts.
-
-
Concentration:
-
Concentrate the combined acetone extracts in vacuo using a rotary evaporator to yield a dark brown solid, which represents the total alkaloid crude extract.
-
-
Purification:
-
Purify the crude extract using column chromatography to isolate this compound.
-
Protocol 3: Cleavage of Dimeric Alkaloids to Increase this compound Yield[1][2]
The root bark contains significant amounts of dimeric alkaloids (voacamine and voacamidine) which have a this compound moiety.[1] These can be cleaved to increase the overall yield of this compound.
Materials and Equipment:
-
Isolated mixture of voacamine and voacamidine
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Column chromatography setup (Silica gel)
-
Standard laboratory glassware
Procedure:
-
Acidic Cleavage:
-
Dissolve the mixture of dimeric alkaloids in HCl.
-
Heat the solution to facilitate the cleavage reaction.
-
Cool the mixture to room temperature.
-
-
Extraction and Purification:
-
Basify the solution by adding solid NaHCO₃.
-
Extract the aqueous suspension exhaustively with ethyl acetate.
-
Combine the organic layers and dry over Na₂SO₄.
-
Distill the solvent in vacuo to obtain the crude reaction mixture.
-
Purify the crude product by column chromatography to yield an additional amount of this compound. This cleavage can yield around 50% molar yield of this compound from the dimers.[1][2]
-
Visualizations
The following diagrams illustrate the experimental workflow for the optimized acetone-based extraction of this compound.
Caption: Workflow for the optimized acetone-based extraction of this compound.
Caption: Workflow for increasing this compound yield via dimer cleavage.
References
- 1. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Voacangine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Voacangine, a prominent indole alkaloid found in plants of the Voacanga and Tabernanthe genera. This compound is a key precursor in the semi-synthesis of ibogaine, a compound with recognized anti-addictive properties.[1] This protocol is designed for researchers, scientists, and professionals in the fields of phytochemistry, pharmacology, and drug development who require a reliable method for determining this compound content in various samples, including plant extracts and purified fractions. The described reversed-phase HPLC (RP-HPLC) method demonstrates excellent linearity, precision, and accuracy, making it suitable for quality control and research applications.
Introduction
This compound is an iboga alkaloid of significant interest due to its pharmacological potential and its role as a readily available precursor for the production of ibogaine.[1] Found predominantly in the root bark of Voacanga africana, accurate quantification of this compound is crucial for standardizing herbal preparations, optimizing extraction procedures, and ensuring the quality of starting materials for synthetic processes.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for the precise measurement of individual alkaloids within complex mixtures.[4] This application note provides a detailed protocol for the quantification of this compound using a validated RP-HPLC method with UV detection.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Voacanga africana root bark powder (or other this compound-containing sample)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
Sonicator
-
pH meter
-
Vortex mixer
-
Centrifuge
Chromatographic Conditions
A summary of the optimized HPLC conditions for the quantification of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 125 x 4.0 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 15% B; 2-10 min: 15-50% B; 10-12 min: 50-15% B; 12-15 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the primary stock solution with the mobile phase. These solutions are used to construct the calibration curve.
Sample Preparation (from Voacanga africana Root Bark)
-
Extraction: Accurately weigh 1 g of powdered Voacanga africana root bark and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process on the residue with another 20 mL of methanol to ensure exhaustive extraction. Combine the filtrates.
-
Evaporation: Evaporate the combined filtrates to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.
-
Purification: Centrifuge the reconstituted extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The following parameters were assessed:
-
Linearity: The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
-
Precision: The precision of the method was determined by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
-
Accuracy: The accuracy was assessed by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels. The percentage recovery was then calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Results
The following tables summarize the quantitative data obtained from the method validation experiments.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.9 |
| 100 | 1510.3 |
| Linearity (R²) | 0.9998 |
Table 2: Precision and Accuracy Data for this compound Quantification
| Parameter | Value |
| Intra-day Precision (%RSD) | 0.85% |
| Inter-day Precision (%RSD) | 1.23% |
| Accuracy (Recovery) | 98.5% - 101.2% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Diagrams
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. The method is specific, linear, precise, and accurate over a wide range of concentrations. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of this compound in various sample matrices. The detailed experimental procedure and validation data provide a comprehensive guide for scientists and researchers working with this important alkaloid.
References
Protocol for Voacangine Administration in Rodent Models: Application Notes for Neuroprotection, Anti-Inflammatory, Analgesic, and Anti-Addictive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voacangine, an iboga alkaloid found in the root bark of the Voacanga africana tree, is a compound of increasing interest in the scientific community.[1] Structurally related to the well-known anti-addictive agent ibogaine, this compound has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, analgesic, and potential anti-addictive properties.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in rodent models to facilitate research in these key areas.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound in rodent models.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia/Reperfusion Injury [2]
| Dosage (mg/kg) | Route of Administration | Model | Key Findings |
| 2.5 | Not specified | Middle Cerebral Artery Occlusion (MCAO) | Mild reduction in cerebral ischemic injuries. |
| 5 | Not specified | Middle Cerebral Artery Occlusion (MCAO) | Moderate reduction in cerebral ischemic injuries; Suppression of NF-κBp65/MAPK signaling pathways. |
Table 2: Analgesic and Other Effects of this compound in Mice [4]
| Dosage (mg/kg) | Route of Administration | Model | Key Findings |
| 25 | Oral (p.o.) | Not specified | Significant analgesic and hypothermic effects. |
Table 3: Anti-Inflammatory Effects of Voacanga africana Extract in Rodents [3]
| Dosage (mg/kg) | Route of Administration | Model | Key Findings |
| 50-150 | Oral (p.o.) | Carrageenan-induced paw edema (rats) | Dose-dependent inhibition of edema. |
| 50-150 | Oral (p.o.) | Acetic acid-induced pain (mice) | Significant analgesic action (reduction in writhing). |
| 50-150 | Oral (p.o.) | Formalin test (mice) | Inhibition of both neurogenic and inflammatory phases of pain. |
Note: The studies on the anti-inflammatory effects used a flavonoid fraction from the leaves of Voacanga africana, not isolated this compound. The specific concentration of this compound in the extract was not reported.
Experimental Protocols
Preparation of this compound Solution
This compound is soluble in ethanol and sparingly soluble in aqueous buffers. For in vivo administration, a common method is to first dissolve this compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a sterile aqueous buffer such as phosphate-buffered saline (PBS).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, to achieve a final concentration of 1 mg/mL in a 1:3 DMSO:PBS solution, dissolve 4 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is fully dissolved.
-
Add the appropriate volume of sterile PBS to reach the desired final concentration and DMSO percentage. For the example above, add 3 mL of PBS to the 1 mL of DMSO solution.
-
Vortex the final solution thoroughly before administration.
-
It is recommended not to store the aqueous solution for more than one day.
Administration Routes
The choice of administration route depends on the experimental design and the target tissue.
This method is suitable for systemic administration and is less invasive than parenteral routes.
Materials:
-
This compound solution
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
Protocol (for Rats):
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Draw the calculated volume of the this compound solution into the syringe. The maximum recommended volume is 10-20 ml/kg.
-
With the rat's head held upright, insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Slowly administer the solution.
-
Gently remove the needle.
-
Monitor the animal for any signs of distress.
IP injection allows for rapid absorption into the systemic circulation.
Materials:
-
This compound solution
-
Sterile needles (e.g., 25-27 gauge) and syringes
Protocol (for Mice):
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement.
-
Inject the this compound solution. The maximum recommended volume is 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
This route is used for direct administration to the central nervous system, bypassing the blood-brain barrier. This is a surgical procedure and requires appropriate anesthesia and aseptic techniques.
Materials:
-
This compound solution
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical drill
-
Hamilton syringe with a 27-gauge needle
-
Surgical instruments
Protocol (for Mice - Stereotaxic):
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Shave the head and sterilize the area.
-
Make a midline incision to expose the skull.
-
Locate the bregma.
-
Drill a small hole at the desired coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).
-
Slowly lower the Hamilton syringe needle to the target depth (e.g., 2.0 mm from the skull surface).
-
Infuse the this compound solution slowly (e.g., 0.5 µL/min).
-
Leave the needle in place for a few minutes to prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
Provide post-operative care, including analgesia.
Protocol for a Neuroprotection Study (MCAO Model)
This protocol outlines a general workflow for investigating the neuroprotective effects of this compound in a rat model of ischemic stroke.
Workflow:
-
Animal Preparation: Acclimatize adult male rats (e.g., Sprague-Dawley, 250-300g) for at least one week.
-
Group Allocation: Randomly divide animals into groups: Sham, MCAO + Vehicle, MCAO + this compound (e.g., 2.5 mg/kg), MCAO + this compound (e.g., 5 mg/kg).
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
This compound Administration: Administer this compound or vehicle at a specific time point (e.g., immediately after reperfusion) via the chosen route (e.g., i.p.).
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system.
-
Tissue Collection: At a predetermined time point (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.
-
Infarct Volume Measurement: Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Biochemical and Molecular Analysis: Use brain tissue from the ischemic penumbra for analyses such as Western blotting (for NF-κB, MAPK, PI3K/Akt pathways), ELISA (for inflammatory cytokines), and assays for oxidative stress markers.
-
Histological Analysis: Perform histological staining (e.g., H&E, Nissl) to assess neuronal damage.
Protocol for an Anti-Addiction Study (Conditioned Place Preference - CPP)
While specific protocols for this compound in addiction models are not yet well-established, the following protocol is adapted from studies using the related compound, ibogaine, and can serve as a starting point.[2][4][5]
Model: Cocaine- or Morphine-Induced Conditioned Place Preference in Mice
Objective: To assess if this compound can block the acquisition or expression of preference for a drug-paired environment.
Protocol:
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Habituation (Day 1): Allow mice to freely explore all three chambers for 15-20 minutes.
-
Pre-Conditioning Test (Day 2): Record the time spent in each chamber for 15 minutes to establish baseline preference.
-
Conditioning Phase (Days 3-10):
-
Drug Pairing: On alternating days, administer the drug of abuse (e.g., cocaine 10-15 mg/kg, i.p. or morphine 5-10 mg/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes.
-
Vehicle Pairing: On the other days, administer saline and confine the mouse to the opposite chamber.
-
This compound Administration (to test effects on acquisition): Administer this compound (e.g., 10-40 mg/kg, i.p. or p.o.) 30-60 minutes before the cocaine or morphine injection on each conditioning day.
-
-
Post-Conditioning Test (Day 11): Place the mouse in the central chamber and allow free access to all chambers for 15 minutes in a drug-free state. Record the time spent in each chamber.
-
Extinction and Reinstatement (Optional):
-
Extinction: Repeatedly expose the mice to the apparatus without any drug administration until the preference for the drug-paired chamber is extinguished.
-
Reinstatement: After extinction, administer a priming dose of the drug of abuse and test for reinstatement of preference. To test this compound's effect on reinstatement, administer it before the priming dose.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for a neuroprotection study.
Conclusion
This compound is a promising natural compound with multiple potential therapeutic applications. The protocols and data presented here provide a framework for researchers to design and conduct robust in vivo studies in rodent models. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound, particularly in the context of addiction.
References
- 1. Effects and aftereffects of ibogaine on morphine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. puzzlepiece.org [puzzlepiece.org]
- 4. Ibogaine Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Voacangine: Application Notes & Protocols for Bioactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the bioactivity of Voacangine, a naturally occurring iboga alkaloid, using common cell culture-based assays. The focus is on its well-documented anticancer and emerging neuroprotective properties.
Anticancer Bioactivity
This compound has demonstrated significant cytotoxic and anti-proliferative effects across various cancer cell lines. Its mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.
Summary of In Vitro Anticancer Activity
The following table summarizes the cytotoxic effects of this compound on different cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value | Citation |
| SCC-1 | Oral Cancer | MTT | 9 µM | [1][2] |
| HK-1 | Nasopharyngeal Carcinoma | Not Specified | 20-25 µ/ml (Effective Dose) | [3] |
| HUVEC | Endothelial Cells (Angiogenesis) | Proliferation Assay | 18 µM | [4] |
| MCF7 | Breast Cancer | Not Specified | (Activity Reported) | [5] |
| A549, PC-3, SKOV-3 | Lung, Prostate, Ovarian Cancer | MTT, CellTiter-Blue | (Activity Reported for related alkaloids) | [6] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Key Signaling Pathway: PI3K/AKT/mTOR
In oral, nasopharyngeal, and other cancer cells, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling cascade.[1][3] This pathway is a critical regulator of cell survival, proliferation, and growth. This compound's inhibition leads to downstream effects such as cell cycle arrest and apoptosis.[1][2]
Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the effect of this compound on cancer cell viability.
Objective: To determine the IC50 value of this compound in a selected cancer cell line.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell line (e.g., SCC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate with 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Concentrations could range from 1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" wells with medium containing the same percentage of DMSO used for the highest this compound concentration, and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Neuroprotective Bioactivity
This compound shows promise as a neuroprotective agent, with studies indicating it can protect neuronal cells from oxidative stress and ferroptosis, a form of iron-dependent programmed cell death.
Mechanism of Neuroprotection
This compound has been found to protect hippocampal neuronal cells (HT22) from damage caused by oxygen-glucose deprivation/reoxygenation (OGD/R), a common in vitro model for ischemic stroke.[8][9] The protective effects are mediated by the activation of the PI3K-Akt-FoxO signaling pathway.[8][9] Activation of this pathway helps mitigate oxidative stress and inhibit ferroptosis.[8][10]
Protocol: OGD/R Assay in HT22 Neuronal Cells
This protocol models ischemic injury in vitro to test the neuroprotective effects of this compound.
Objective: To evaluate if this compound can protect HT22 cells from OGD/R-induced cell death.
Materials:
-
HT22 mouse hippocampal neuronal cells
-
DMEM (high glucose and glucose-free)
-
This compound stock solution (in DMSO)
-
Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)
-
Reagents for viability assay (e.g., MTT or LDH release assay kit)[11]
-
Reagents for oxidative stress measurement (e.g., ROS detection kits)
Procedure:
-
Cell Seeding: Seed HT22 cells in appropriate culture plates and allow them to grow to ~80% confluency.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for 2-4 hours before inducing OGD.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash cells twice with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM (containing the corresponding this compound concentration).
-
Place the cells in a hypoxia incubator for a predetermined duration (e.g., 4-6 hours).
-
-
Reoxygenation:
-
Remove plates from the hypoxia chamber.
-
Replace the glucose-free medium with normal high-glucose DMEM (containing this compound).
-
Return the cells to a normoxic incubator (37°C, 5% CO2) for 24 hours.
-
-
Assessment of Bioactivity:
-
Cell Viability: Perform an MTT or LDH assay to quantify cell death. Compare the viability of this compound-treated cells to the OGD/R control group (no drug).[8]
-
Oxidative Stress: Measure levels of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.[9]
-
Ferroptosis Markers: Analyze markers of ferroptosis, such as lipid peroxidation or the expression of GPX4, via western blot or specific assays.[8]
-
-
Data Analysis: Normalize data to the control group (no OGD/R, no drug). Statistically compare the this compound-treated groups to the OGD/R-only group to determine the protective effect.
References
- 1. Anticancer activity of this compound against human oral cancer cells is due to G2/M cell cycle arrest, ROS-mediated cell death and inhibition of PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Mitigates Human Nasopharyngeal Carcinoma Cells HK-1 Proliferation and Triggers Apoptosis through the Suppression of NF-κB Facilitated PI3K/AKT/mTOR Pathway | Semantic Scholar [semanticscholar.org]
- 4. A natural small molecule this compound inhibits angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Globospiramine from Voacanga globosa Exerts Robust Cytotoxic and Antiproliferative Activities on Cancer Cells by Inducing Caspase-Dependent Apoptosis in A549 Cells and Inhibiting MAPK14 (p38α): In Vitro and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. scilit.com [scilit.com]
- 9. This compound protects hippocampal neuronal cells against oxygen-glucose deprivation/reoxygenation-caused oxidative stress and ferroptosis by activating the PI3K-Akt-FoxO signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Semi-Synthesis of Ibogaine from Voacangine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibogaine, a psychoactive indole alkaloid naturally found in the Tabernanthe iboga plant, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. However, the low natural abundance of ibogaine and the ecological concerns associated with harvesting T. iboga have necessitated alternative sourcing strategies. The semi-synthesis of ibogaine from voacangine, a more abundant precursor isolated from the bark of the Voacanga africana tree, presents a viable and more sustainable method for its production.
These application notes provide a detailed overview of the procedure for the semi-synthesis of ibogaine from this compound, including comprehensive experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the synthesis and evaluation of ibogaine and related compounds.
Chemical Transformation Overview
The semi-synthesis of ibogaine from this compound is a two-step process:
-
Saponification: The methyl ester group of this compound is hydrolyzed under basic conditions to yield a carboxylic acid intermediate, voacangic acid.
-
Decarboxylation: The voacangic acid intermediate is then heated in an acidic medium to facilitate the removal of the carboxyl group, yielding ibogaine.
The resulting ibogaine is typically converted to its hydrochloride salt for enhanced stability and ease of purification by recrystallization.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the semi-synthesis of ibogaine from this compound, including typical yields for the key reaction steps.
| Step | Reactants | Product | Typical Yield | Reference |
| This compound Extraction | Voacanga africana root bark | This compound | ~0.8% (w/w) | [1] |
| Saponification & Decarboxylation | This compound | Ibogaine | 70-85% | |
| Purification | Crude Ibogaine | Ibogaine HCl | High Purity |
Experimental Protocols
Protocol 1: Saponification of this compound to Voacangic Acid
This protocol details the hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
Ethanol (95-100%)
-
Potassium Hydroxide (KOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Maintain reflux for a specified period to ensure complete hydrolysis of the ester.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting mixture containing the potassium salt of voacangic acid can be carried forward to the next step.
Protocol 2: Decarboxylation of Voacangic Acid to Ibogaine
This protocol describes the conversion of the voacangic acid intermediate to ibogaine.
Materials:
-
Voacangic acid intermediate from Protocol 1
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Erlenmeyer flask
-
Heating plate
-
pH meter or pH paper
Procedure:
-
Transfer the cooled reaction mixture from Protocol 1 to an Erlenmeyer flask.
-
Slowly add water to dissolve the potassium salt of voacangic acid.
-
Carefully add concentrated hydrochloric acid to the solution until the pH is strongly acidic (pH < 2).
-
Heat the acidic solution to boiling and maintain the boil for a few minutes to facilitate decarboxylation.
-
Allow the solution to cool, which should result in the precipitation of crude ibogaine hydrochloride.
-
Collect the crude product by filtration.
Protocol 3: Purification of Ibogaine Hydrochloride by Recrystallization
This protocol outlines the purification of the crude ibogaine hydrochloride.
Materials:
-
Crude Ibogaine Hydrochloride
-
Ethanol (95-100%)
-
Erlenmeyer flask
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Crystallization dish
Procedure:
-
Place the crude ibogaine hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. For example, for 10 grams of crude product, start with approximately 100 mL of ethanol and add more in small portions as needed while heating to a simmer.
-
Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of crystals.
-
Further cool the solution in a refrigerator and then a freezer to maximize crystal formation.
-
Collect the purified ibogaine hydrochloride crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals thoroughly. A second recrystallization may be performed to achieve higher purity.
Visualizations
Experimental Workflow: Semi-Synthesis of Ibogaine
Caption: Workflow for the semi-synthesis of ibogaine from this compound.
Ibogaine's Multi-Target Signaling Interactions
Caption: Ibogaine's interactions with multiple neurotransmitter systems.
References
Application Notes and Protocols for In Vivo Models for Studying Voacangine's Effects on Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo models for investigating the neuroprotective effects of Voacangine, a naturally occurring iboga alkaloid found in the Voacanga africana plant. The following sections detail established animal models for Parkinson's disease and stroke, relevant behavioral and analytical protocols, and the signaling pathways implicated in this compound's mechanism of action.
In Vivo Models for Neurodegenerative Diseases
This compound and extracts of Voacanga africana have been evaluated in several preclinical models of neurodegeneration, primarily focusing on Parkinson's disease and cerebral ischemia (stroke). While direct in vivo studies on this compound for Alzheimer's and Huntington's disease are not extensively documented in the available literature, this section also outlines standard models for these conditions where this compound's neuroprotective properties could be investigated.
Parkinson's Disease Models
Neurotoxin-based models are commonly used to replicate the dopaminergic neurodegeneration characteristic of Parkinson's disease.[1][2][3][4]
-
6-Hydroxydopamine (6-OHDA) Model: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the striatum or the medial forebrain bundle of rodents, leading to a progressive loss of dopaminergic neurons in the substantia nigra.[5][6][7][8][9][10][11] This model is useful for mimicking the early stages of Parkinson's disease, including both motor and non-motor deficits.[5][6]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: Systemic administration of MPTP in mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, causing Parkinson's-like symptoms.[1][12]
Cerebral Ischemia (Stroke) Model
-
Middle Cerebral Artery Occlusion (MCAO) Model: This model is a widely used approach to mimic focal cerebral ischemia in rodents.[13][14][15][16][17] It involves the temporary or permanent occlusion of the middle cerebral artery, leading to brain damage, oxidative stress, and neuroinflammation, which are relevant to the neurodegenerative processes following a stroke.[18][19]
Proposed Models for Alzheimer's and Huntington's Disease
While specific in vivo studies using this compound for Alzheimer's and Huntington's are limited, its known anti-inflammatory and antioxidant properties suggest its potential therapeutic value. Standard models to test this compound's efficacy could include:
-
Alzheimer's Disease Models:
-
Amyloid-beta (Aβ) Infusion Model: Direct infusion of Aβ oligomers into the rodent brain can mimic the amyloid pathology and cognitive deficits seen in Alzheimer's disease.[11]
-
Transgenic Models: Mice overexpressing amyloid precursor protein (APP) and presenilin-1 (PS1) develop age-dependent amyloid plaques and cognitive decline.[11]
-
-
Huntington's Disease Models:
-
3-Nitropropionic Acid (3-NP) Model: Systemic administration of 3-NP, a mitochondrial toxin, induces striatal degeneration similar to that observed in Huntington's disease.[20]
-
Transgenic Models: Rodent models expressing the mutated huntingtin (Htt) gene, such as the R6/2 mouse, exhibit a progressive neurological phenotype.[8][21]
-
Experimental Protocols
The following are detailed protocols for key experiments used to assess the effects of this compound in the aforementioned in vivo models.
6-OHDA-Induced Parkinson's Disease Model in Mice
This protocol is adapted from studies investigating the effects of Voacanga africana extract.[5][6][7][8][9][10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Ketamine/Xylazine anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
This compound solution (for treatment groups)
Procedure:
-
Animal Preparation: Anesthetize mice with an intraperitoneal (i.p.) injection of Ketamine/Xylazine.
-
Stereotaxic Surgery:
-
Mount the anesthetized mouse onto the stereotaxic frame.
-
Prepare the 6-OHDA solution (e.g., 4 µg/µl in sterile saline with 0.02% ascorbic acid).[10]
-
Perform bilateral injections of 6-OHDA into the striatum.
-
-
This compound Administration:
-
Behavioral Testing: Conduct behavioral assessments at specified time points post-lesion.
-
Tissue Collection: At the end of the study, perfuse the animals with 4% paraformaldehyde and collect the brains for histological and biochemical analysis.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is based on studies evaluating this compound in a stroke model.[14][15][16][18][19]
Materials:
-
Male Wistar rats (250-300g)
-
Isoflurane anesthetic
-
Nylon monofilament (4-0) with a silicon-coated tip
-
Surgical instruments
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Incision: Anesthetize the rat with isoflurane. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Occlusion:
-
Ligate the ECA.
-
Insert the silicon-coated monofilament through the CCA into the ICA to occlude the origin of the middle cerebral artery.
-
Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
This compound Administration: Administer this compound or vehicle (i.p.) at the time of reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO.
-
Tissue Collection: Euthanize the animals and collect the brains for infarct volume measurement (TTC staining) and other analyses.
Behavioral Assessments
This test assesses balance and motor coordination.[18][22][23][24][25]
Procedure:
-
Place the mouse on a rotating rod.
-
The rod accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).[18]
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval (e.g., 15 minutes).[18]
This test is used to assess depressive-like behavior by measuring the duration of immobility.[1][2][12][26][27]
Procedure:
-
Place the mouse in a transparent cylinder filled with water from which it cannot escape.
-
The test duration is typically 6 minutes.[2]
-
Record the session and later score the time the mouse spends immobile during the last 4 minutes of the test.[2]
This test evaluates general locomotor activity and anxiety-like behavior.[28][29][30][31][32]
Procedure:
-
Place the mouse in the center of a square arena.
-
Allow the mouse to explore freely for a set period (e.g., 20 minutes).[28]
-
Use video tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery of the arena.
Histological and Biochemical Analyses
This staining is used to visualize and quantify dopaminergic neurons in the substantia nigra and their fibers in the striatum.[6][20][33][34]
Procedure:
-
Perfuse the animal with 4% paraformaldehyde.
-
Collect and section the brain.
-
Incubate sections with a primary antibody against TH.
-
Use a fluorescently labeled secondary antibody for visualization.[6]
-
Quantify the number of TH-positive cells or the density of TH-positive fibers.
This staining is used to identify and assess the activation state of microglia, the resident immune cells of the brain.[5][19][21][35][36]
Procedure:
-
Follow the same initial steps as for TH staining.
-
Incubate sections with a primary antibody against IBA1.[5]
-
Use a suitable secondary antibody and chromogen (e.g., DAB) or fluorescent tag for visualization.[19]
-
Analyze microglial morphology and density.
Nissl staining is used to visualize the basic morphology of neurons and to assess neuronal loss.[37][38][39][40][41]
Procedure:
-
Mount brain sections on slides.
-
Differentiate in ethanol and clear in xylene.[39]
-
Quantify the number of surviving neurons in specific brain regions.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described in vivo studies. The data represents hypothetical results based on the qualitative descriptions in the cited literature.
Table 1: Effects of Voacanga africana Extract in the 6-OHDA Mouse Model of Parkinson's Disease
| Parameter | Control Group (Vehicle) | 6-OHDA + Vehicle | 6-OHDA + V. africana Extract |
| Rotarod Latency (s) | 180 ± 15 | 90 ± 12 | 150 ± 18# |
| Forced Swim Immobility (s) | 60 ± 8 | 120 ± 10 | 75 ± 9# |
| Open Field (Distance in cm) | 3500 ± 300 | 3400 ± 280 | 3600 ± 320 |
| TH+ Neurons in SNc | 100% | 55 ± 5% | 60 ± 7% |
| IBA1 Immunoreactivity | Baseline | Increased* | Attenuated# |
*p < 0.05 vs. Control; #p < 0.05 vs. 6-OHDA + Vehicle
Table 2: Effects of this compound in the MCAO Rat Model of Stroke
| Parameter | Sham Group | MCAO + Vehicle | MCAO + this compound (2.5 mg/kg) | MCAO + this compound (5 mg/kg) |
| Neurological Deficit Score | 0 | 3.5 ± 0.5 | 2.0 ± 0.4# | 1.5 ± 0.3# |
| Infarct Volume (%) | 0 | 45 ± 5% | 25 ± 4%# | 18 ± 3%# |
| Brain Edema (%) | Baseline | Increased | Reduced# | Significantly Reduced# |
| Pro-inflammatory Cytokines | Baseline | Increased | Reduced# | Significantly Reduced# |
| Oxidative Stress Markers | Baseline | Increased* | Reduced# | Significantly Reduced# |
*p < 0.05 vs. Sham; #p < 0.05 vs. MCAO + Vehicle
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound's neuroprotective effects are believed to be mediated through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.
-
NF-κB and MAPK Signaling Pathway: In the context of neuroinflammation following cerebral ischemia, this compound has been shown to suppress the activation of the NF-κB and MAPK pathways.[3][4][18][19][42][43][44] This leads to a reduction in the production of pro-inflammatory cytokines.
Caption: this compound inhibits the NF-κB and MAPK signaling pathways.
-
PI3K/Akt/FoxO Signaling Pathway: In models of oxygen-glucose deprivation, this compound has been shown to activate the PI3K/Akt pathway, which in turn inhibits the FoxO transcription factors.[45][46][47][48][49] This promotes cell survival and protects against oxidative stress and ferroptosis.
References
- 1. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: The Mouse Forced Swim Test [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 6. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mouse forced swim test. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 16. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 17. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. biocare.net [biocare.net]
- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 23. MPD: JaxCC1: project protocol [phenome.jax.org]
- 24. scispace.com [scispace.com]
- 25. Rotarod-Test for Mice [protocols.io]
- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 27. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 28. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 29. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 30. Open field test for mice [protocols.io]
- 31. MPD: JaxCC1: project protocol [phenome.jax.org]
- 32. Open Field Test [protocols.io]
- 33. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 34. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 35. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 36. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [pubmed.ncbi.nlm.nih.gov]
- 37. Nissl Staining [protocols.io]
- 38. researchgate.net [researchgate.net]
- 39. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 40. Histological methods for CNS [pathologycenter.jp]
- 41. Protocol to assess the effect of disease-driving variants on mouse brain morphology and primary hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 42. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 43. researchgate.net [researchgate.net]
- 44. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]
- 45. researchgate.net [researchgate.net]
- 46. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 47. aacrjournals.org [aacrjournals.org]
- 48. aacrjournals.org [aacrjournals.org]
- 49. The PI3K/AKT Pathway and FOXO3a Transcription Factor Mediate High Glucose-Induced Apoptosis in Neonatal Rat Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Voacangine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation of Voacangine and its derivatives from natural sources, primarily the root bark of Voacanga africana. The protocols described herein are based on established scientific literature and are intended to guide researchers in the efficient extraction, purification, and quantification of these valuable iboga alkaloids.
Introduction
This compound is a naturally occurring iboga alkaloid found in significant quantities in the root bark of Voacanga africana. It serves as a crucial precursor for the semi-synthesis of Ibogaine, a compound with recognized potential in addiction therapy. Direct isolation of Ibogaine from its primary source, Tabernanthe iboga, is often low-yielding (approximately 0.3%).[1][2] In contrast, Voacanga africana offers a more abundant source of this compound, making its efficient isolation a key step in the production of Ibogaine and related compounds. This document outlines two primary methods for this compound isolation: a classical acid-base extraction and a more streamlined direct organic solvent extraction. Additionally, a method for the cleavage of co-isolated dimeric alkaloids to enhance this compound yield is presented.
Data Presentation
Table 1: Comparison of this compound Isolation Techniques from Voacanga africana Root Bark
| Technique | Key Reagents | Scale | This compound Yield (% of dry root bark) | Other Major Alkaloids Isolated (% of dry root bark) | Reference |
| Acid-Base Extraction | 1% HCl, NH₄OH | 50 g | ~0.9% | Voacristine (0.38%), Dimeric Alkaloids (2.41%) | [1][2][3] |
| Acetone-Based Extraction | Acetone, NaHCO₃, Silica Gel | 100 g | 1.1 ± 0.2% | Voacristine (0.46 ± 0.02%), Dimeric Alkaloids (2.9 ± 0.2%) | [1][2] |
| Acetone-Based Extraction | Acetone, Silica Gel | 0.5 kg | ~0.82% | Voacristine (0.45%), Dimeric Alkaloids (3.7%) | [1][2][4][5] |
Table 2: Yield Enhancement by Cleavage of Dimeric Alkaloids
| Dimeric Alkaloid | Reaction Condition | Product | Isolated Molar Yield | Reference |
| Voacamine/Voacamidine | Acid Media | This compound | ~50% | [1][2][4] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound
This traditional method relies on the differential solubility of alkaloids in acidic and basic solutions.
Materials:
-
Ground root bark of Voacanga africana
-
1% Hydrochloric Acid (HCl)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Filtration apparatus (e.g., cellulose-based nonwoven fabric)
-
Centrifuge
-
HPLC-DAD for monitoring
Procedure:
-
Extraction: Macerate 50 g of ground V. africana root bark with 250 mL of 1% aqueous HCl solution with mechanical stirring for 30 minutes.
-
Filtration: Filter the suspension through a cellulose-based filter.
-
Repeated Extraction: Repeat the extraction process on the plant residue six times, or until no more this compound is detected in the acidic extract by HPLC-DAD analysis.
-
Alkaloid Precipitation: Combine all the filtered aqueous extracts and basify to pH 10-11 by adding concentrated NH₄OH under constant stirring. This will precipitate the total alkaloids as a brown solid.
-
Isolation: Separate the precipitate by centrifugation.
-
Drying: Dry the resulting alkaloid mixture.
-
Purification: The crude alkaloid mixture can be further purified by column chromatography on silica gel.
Protocol 2: Direct Acetone-Based Extraction of this compound
This method simplifies the extraction process, avoiding the more cumbersome steps of the acid-base protocol.
Materials:
-
Ground root bark of Voacanga africana
-
Acetone
-
Sodium Bicarbonate (NaHCO₃) (optional, used in initial solvent screening)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for mobile phase
-
Ammonium Hydroxide (NH₄OH) for mobile phase modification
Procedure:
-
Solvent Screening (Optional but Recommended): A preliminary screening with solvents like methanol, ethyl acetate, acetone, and hexane can be performed on a small scale (e.g., 0.3 g of root bark) to confirm the optimal solvent. Acetone is often selected for its high recovery of both this compound and its dimeric precursors.[2]
-
Extraction (100 g scale with ultrasound assistance):
-
Suspend 100 g of dried, powdered V. africana root bark in acetone.
-
Perform ultrasound-assisted extraction to maximize efficiency.
-
Filter the extract and repeat the process with fresh solvent.
-
-
Concentration: Combine the acetone extracts and evaporate the solvent in vacuo to yield a crude extract (typically 9-10% of the initial plant material weight).
-
Chromatographic Purification:
-
Load the crude extract onto a silica gel column.
-
Elute the column with a gradient of Hexane:EtOAc, modified with 1% NH₄OH. A typical gradient could be from 95:5 to 0:100 (Hexane:EtOAc).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to isolate this compound, Voacristine, and the mixture of dimeric alkaloids.
-
Protocol 3: Cleavage of Dimeric Alkaloids (Voacamine and Voacamidine)
This protocol can significantly increase the total yield of this compound by converting the co-isolated dimeric alkaloids.
Materials:
-
Isolated mixture of Voacamine and Voacamidine
-
Acidic medium (specific acid and conditions to be optimized based on laboratory capabilities, e.g., using microwave-assisted heating or conventional heating with an appropriate acid).
Procedure:
-
Dissolve the mixture of dimeric alkaloids in a suitable acidic medium.
-
Heat the reaction mixture. Optimal conditions (temperature and time) should be determined experimentally.
-
Monitor the reaction progress by TLC or HPLC until the consumption of the starting materials and the formation of this compound are maximized.
-
Upon completion, neutralize the reaction mixture and extract the alkaloids with an organic solvent.
-
Purify the resulting this compound using standard chromatographic techniques. This process can yield an additional ~50% molar equivalent of this compound from the dimeric fraction.[1][2][4]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for this compound isolation from Voacanga africana root bark.
Logical Relationship of Alkaloids
Caption: Relationship between this compound, its dimeric precursors, and its synthetic product, Ibogaine.
References
Application Notes and Protocols for the Spectroscopic Analysis of Voacangine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the spectroscopic analysis of Voacangine, an iboga alkaloid with significant pharmacological interest. It includes comprehensive data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in structured tables for clarity. Detailed experimental protocols for each technique are provided, along with visualizations of the analytical workflow and the interplay of the spectroscopic methods in structural elucidation.
Introduction
This compound is a naturally occurring indole alkaloid found in various plants of the Apocynaceae family, notably in Voacanga africana. Its chemical structure, characterized by a complex pentacyclic framework, presents a fascinating subject for spectroscopic analysis. Understanding its spectral properties is crucial for its identification, characterization, and for quality control in drug development processes. This application note outlines the standard spectroscopic techniques used to analyze this compound.
Spectroscopic Data of this compound
The structural elucidation of this compound is achieved through the combined application of NMR, IR, and MS. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of individual protons and carbon atoms, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.87 | brs | - | N-H |
| 7.13 | d | - | H-12 |
| 6.91 | d | - | H-9 |
| 6.80 | dd | - | H-11 |
| 3.85 | s | - | OMe |
| 3.71 | s | - | CO₂Me |
| 3.54 | brs | - | H-21 |
| 3.37 | m | - | H-6β |
| 3.22 | m | - | H-6α |
| 3.13 | m | - | H-5β |
| 2.98 | m | - | H-5α |
| 2.90 | m | - | H-3β |
| 2.80 | d | - | H-3α |
| 2.57 | ddd | - | H-17β |
| 1.90 | m | - | H-17α |
| 1.87 | m | - | H-14 |
| 1.73 | m | - | H-15β |
| 1.55 | m | - | H-19β |
| 1.44 | m | - | H-19α |
| 1.32 | m | - | H-20 |
| 1.12 | m | - | H-15α |
| 0.90 | t | - | H-18 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 175.5 | CO₂Me |
| 153.8 | C-10 |
| 137.3 | C-2 |
| 130.3 | C-13 |
| 129.0 | C-8 |
| 111.6 | C-11 |
| 110.9 | C-12 |
| 110.0 | C-7 |
| 100.5 | C-9 |
| 57.3 | C-21 |
| 55.8 | OMe-10 |
| 55.1 | C-16 |
| 53.0 | C-5 |
| 52.4 | CO₂Me |
| 51.3 | C-3 |
| 38.9 | C-20 |
| 36.3 | C-17 |
| 31.8 | C-15 |
| 27.1 | C-14 |
| 26.5 | C-19 |
| 22.0 | C-6 |
| 11.5 | C-18 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its indole, ester, and ether functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| ~3000-2800 | C-H Stretch | Aliphatic and Aromatic C-H |
| ~1730 | C=O Stretch | Ester Carbonyl |
| ~1620, ~1460 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O Stretch | Ester and Ether |
| ~1100 | C-N Stretch | Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound (C₂₂H₂₈N₂O₃), the exact mass is 368.2100 g/mol .
Table 4: Proposed Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment |
| 368 | [M]⁺ (Molecular Ion) |
| 309 | [M - CO₂Me]⁺ |
| 135 | Indole side chain fragment |
Note: The fragmentation pattern is proposed based on the analysis of related iboga alkaloids like ibogaine and available data for this compound.[2][3]
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes
-
Volumetric flask and pipettes
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase and baseline correct the spectra.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
IR Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in methanol or acetonitrile.
-
A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.
-
-
Instrument Setup:
-
Set up the LC-MS/MS system. A direct infusion method can be used, or the sample can be introduced via an HPLC column for separation from any impurities.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of this compound.
-
-
MS Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) on the protonated molecular ion to obtain the fragmentation pattern. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Propose structures for the observed fragment ions to elucidate the fragmentation pathway.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationships in Structural Elucidation
The different spectroscopic techniques provide interconnected pieces of information that lead to the complete structural elucidation of this compound.
Caption: Interplay of spectroscopic techniques for this compound's structure.
References
Application Notes and Protocols for Evaluating Voacangine's Effect on hERG Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction: Voacangine, an indole alkaloid found in plants of the Voacanga genus, has been identified as a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3][4] The hERG channel is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation, a condition that increases the risk of life-threatening cardiac arrhythmias such as Torsades de Pointes.[5][6] Therefore, a thorough evaluation of this compound's effect on hERG channels is a crucial step in assessing its cardiac safety profile. These application notes provide detailed protocols for investigating the interaction of this compound with hERG channels using the whole-cell patch-clamp technique.
Data Presentation
The inhibitory effects of this compound and related iboga alkaloids on the hERG channel have been quantified using whole-cell patch-clamp electrophysiology in HEK293 cells stably expressing the hERG channel.[4] The key quantitative data are summarized in the table below.
| Compound | IC50 (µM) | Ki (µM) | Cell Line | Technique | Reference |
| This compound | 2.25 ± 0.34 | 3.89 | HEK293 | Whole-cell patch clamp | [4] |
| Ibogaine (semi-synthesis via this compound) | 4.09 ± 0.69 | 3.53 | HEK293 | Whole-cell patch clamp | [4] |
| Noribogaine (Ibogaine metabolite) | 2.86 ± 0.68 | 2.86 | HEK293 | Whole-cell patch clamp | [4] |
| 18-Methoxycoronaridine | >50 | 0.71 | HEK293 | Whole-cell patch clamp | [4] |
Table 1: Inhibitory potency of this compound and related alkaloids on hERG channels.
Experimental Protocols
The following is a detailed protocol for determining the effect of this compound on hERG channels using the manual whole-cell patch-clamp technique on HEK293 cells stably expressing the hERG channel. This method is considered the gold standard for accuracy and sensitivity in examining the biophysical and pharmacological properties of ion channels.[7][8]
1. Cell Culture and Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells before they reach 90% confluency.
-
Cell Preparation for Recording:
-
Wash cells with Ca2+- and Mg2+-free Phosphate-Buffered Saline (PBS).
-
Dissociate cells from the culture flask using a gentle cell detachment solution (e.g., Detachin™).
-
Centrifuge the cell suspension at 1000 rpm for 90 seconds.
-
Resuspend the cell pellet in the extracellular solution at a density of approximately 1 x 10^6 cells/mL.[5]
-
2. Solutions and Reagents:
-
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
4 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.[9]
-
-
Intracellular (Pipette) Solution (in mM):
-
120 KCl
-
5 MgCl₂
-
10 EGTA
-
10 HEPES
-
5 Na₂ATP
-
Adjust pH to 7.2 with KOH.[10]
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Serially dilute the stock solution in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
3. Whole-Cell Patch-Clamp Recording:
-
Equipment: Patch-clamp amplifier, data acquisition system, microscope, and micromanipulator.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Procedure:
-
Transfer the cell suspension to the recording chamber and allow cells to settle.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.
-
Perform recordings at room temperature (22 ± 1°C) or physiological temperature (35–37°C).[1][7]
-
4. Voltage-Clamp Protocol for hERG Current Measurement:
A step-ramp protocol is recommended to assess hERG channel inhibition.[1]
-
Holding Potential: Hold the membrane potential at -80 mV.
-
Depolarizing Step: Depolarize the membrane to +40 mV for 1000 ms to activate the hERG channels.
-
Repolarizing Ramp: Repolarize the membrane from +40 mV down to -80 mV over a duration of 100 ms.
-
Repeat: This protocol should be repeated every 5 seconds.[1]
-
Current Measurement: The hERG current is measured as the peak outward current during the repolarizing ramp phase.[1]
5. Data Acquisition and Analysis:
-
Record baseline hERG currents in the extracellular solution until a stable recording is achieved (<10% rundown over 5 minutes).[11]
-
Perfuse the recording chamber with the extracellular solution containing various concentrations of this compound.
-
Record the steady-state hERG current at each concentration.
-
To calculate the fractional block, divide the steady-state hERG current amplitude in the presence of this compound by the baseline current amplitude.
-
Plot the fractional block against the this compound concentration and fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.[1]
Hill Equation: Fractional Block = 1 / (1 + ([Drug] / IC50)^n) Where:
-
[Drug] is the concentration of this compound.
-
IC50 is the concentration of this compound that produces 50% inhibition.
-
n is the Hill coefficient.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's effect on hERG channels.
Caption: this compound's direct block of the hERG channel and its arrhythmogenic potential.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of hERG Channel Blocking this compound in Wistar Rats Applying a Validated LC-ESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hERG Blockade by Iboga Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 9. cellmicrosystems.com [cellmicrosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Assaying Acetylcholinesterase Inhibition by Voacangine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voacangine, an iboga alkaloid predominantly found in the root bark of the Voacanga africana tree, has garnered scientific interest for its diverse pharmacological activities.[1] Among its bioactivities, this compound has been reported to exhibit inhibitory effects on acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. This document provides detailed application notes and protocols for assaying the acetylcholinesterase inhibitory activity of this compound, enabling researchers to screen and characterize this natural compound for its potential as a lead in drug discovery.
The protocols described herein are based on the widely accepted Ellman's method, a robust and sensitive colorimetric assay suitable for high-throughput screening. This method allows for the quantification of AChE activity and the determination of key inhibitory parameters of this compound.
Data Presentation: Acetylcholinesterase Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |
| This compound | Acetylcholinesterase (AChE) | Data to be determined | Data to be determined | Data to be determined | Experimental Data |
| Donepezil (Positive Control) | Acetylcholinesterase (AChE) | Literature Value | Literature Value | Literature Value | Literature |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay using Ellman's Method
This protocol outlines the determination of the acetylcholinesterase inhibitory activity of this compound using a 96-well microplate reader.
Principle: The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, the product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The resulting yellow-colored 5-thio-2-nitrobenzoate (TNB) anion can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity, and a decrease in this rate in the presence of this compound indicates inhibition.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
This compound
-
Donepezil (positive control)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffered Saline (PBS), pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
AChE Solution: Prepare a stock solution of AChE in PBS (pH 8.0). The final concentration in the well should be optimized for the specific enzyme batch (typically 0.05-0.1 U/mL).
-
ATCI Solution: Prepare a 15 mM stock solution of ATCI in deionized water.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in PBS (pH 8.0).
-
This compound and Donepezil Solutions: Prepare stock solutions of this compound and Donepezil in DMSO. Serially dilute these stock solutions to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in triplicate:
-
Blank: 20 µL of PBS (pH 8.0)
-
Control (100% Activity): 20 µL of PBS (pH 8.0) with 1% DMSO
-
Test Sample: 20 µL of this compound solution at various concentrations
-
Positive Control: 20 µL of Donepezil solution at various concentrations
-
-
Add 20 µL of AChE solution to all wells except the blank.
-
Add 120 µL of DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, with readings taken every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the rate of the control reaction and V_sample is the rate of the reaction with this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Kinetic Studies of Acetylcholinesterase Inhibition
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.
Procedure:
-
Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).
-
Keep the concentration of the enzyme constant.
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk plots (a plot of 1/V₀ versus 1/[S], where [S] is the substrate concentration) or Dixon plots (a plot of 1/V₀ versus inhibitor concentration).
-
The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor will reveal the type of inhibition.
Mandatory Visualizations
Caption: Experimental workflow for AChE inhibition assay.
Caption: Principle of the Ellman's method for AChE assay.
References
Voacangine as a Molecular Probe in Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voacangine, an iboga alkaloid naturally found in the bark of the Voacanga africana tree, is emerging as a valuable molecular probe in neuroscience research.[1][2] Its diverse pharmacological profile, characterized by interactions with a range of neuronal targets, makes it a powerful tool for investigating complex signaling pathways and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound as a molecular probe, with a focus on its interactions with ion channels and neurotransmitter systems.
Physicochemical Properties and Pharmacokinetics
This compound is a monoterpenoid indole alkaloid with the chemical formula C₂₂H₂₈N₂O₃.[3] Understanding its pharmacokinetic properties is crucial for designing and interpreting both in vitro and in vivo experiments.
| Parameter | Value | Species | Reference |
| Absolute Bioavailability | 11-13% | Rat | [4][5] |
| Plasma Protein Binding | 98.7 ± 0.29% | Rat | [1] |
| Half-life (t½) | 6.0 ± 2.0 h | Rat | [1] |
| Volume of Distribution (Vz) | 6.1 ± 3.4 L/kg | Rat | [1] |
| Clearance (CL) | 1.4 ± 1 L/h/kg | Rat | [1] |
Applications in Neuroscience Research
This compound's utility as a molecular probe stems from its ability to modulate the activity of several key players in neuronal signaling.
Probing Transient Receptor Potential (TRP) Channels
This compound exhibits a complex interaction profile with thermosensitive TRP channels, making it a unique tool for dissecting their roles in sensory transduction and pain perception.[6][7]
Quantitative Data:
| Target | Activity | IC₅₀ / EC₅₀ (µM) | Assay Type | Reference |
| TRPV1 | Antagonist (competitive with capsaicin) | 50 | Calcium Imaging | [6][7] |
| TRPM8 | Antagonist (competitive with menthol) | 9 | Calcium Imaging | [6][7] |
| TRPM8 | Antagonist (non-competitive with icilin) | 7 | Calcium Imaging | [6][7] |
| TRPA1 | Agonist | 8 | Calcium Imaging | [6][7] |
Experimental Protocol: Calcium Imaging of TRP Channel Activity
This protocol describes how to assess the effect of this compound on TRP channel activity using a fluorescent calcium indicator in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the TRP channel of interest (e.g., TRPV1, TRPM8, TRPA1)
-
This compound
-
TRP channel agonist (e.g., capsaicin for TRPV1, menthol for TRPM8)
-
TRP channel antagonist (as a control)
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or a fluorescence microscope equipped with a calcium imaging system
Procedure:
-
Cell Culture: Culture the TRP channel-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation: Prepare stock solutions of this compound and the respective TRP channel agonist/antagonist in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in HBSS.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity (Excitation ~488 nm, Emission ~520 nm) before adding any compounds.
-
Antagonist/Agonist Application:
-
To test for antagonist activity: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 5-15 minutes). Then, add the specific TRP channel agonist and measure the change in fluorescence.
-
To test for agonist activity: Directly add various concentrations of this compound to the cells and measure the change in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F₀) or as a percentage of the maximal response to a saturating concentration of a known agonist.
-
For antagonist activity, calculate the IC₅₀ value by fitting the concentration-response curve to a suitable pharmacological model.
-
For agonist activity, calculate the EC₅₀ value.
-
Signaling Pathway and Experimental Workflow Diagrams:
This compound's antagonistic effect on a TRP channel signaling pathway.
Workflow for a calcium imaging experiment to test this compound's activity.
Investigating hERG Potassium Channel Blockade
This compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, an important consideration in drug development due to the potential for cardiotoxicity. This property also makes it a useful tool for studying hERG channel function and pharmacology.
Quantitative Data:
| Compound | IC₅₀ (µM) | Assay Type | Reference |
| This compound | 2.25 ± 0.34 | Whole-cell patch clamp |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade
This protocol outlines the procedure for measuring hERG channel currents in the presence of this compound using the whole-cell patch-clamp technique.
Materials:
-
HEK293 cells stably expressing hERG channels
-
This compound
-
External solution (in mM): e.g., 135 NaCl, 5 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal (pipette) solution (in mM): e.g., 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Cell culture and perfusion system
Procedure:
-
Cell Preparation: Plate hERG-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Whole-Cell Configuration:
-
Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels (e.g., +20 mV) followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.
-
-
This compound Application:
-
After recording stable baseline currents, perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Record the hERG currents at each concentration after the effect has reached a steady state.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current before and after the application of this compound.
-
Construct a concentration-response curve and calculate the IC₅₀ value for this compound's blockade of the hERG channel.
-
Experimental Workflow Diagram:
Workflow for a patch-clamp experiment to assess hERG channel blockade.
Exploring Neuronal Excitability and Synaptic Transmission
Extracts of Voacanga africana, containing this compound, have been shown to modulate neuronal excitability and synaptic transmission, with evidence suggesting an interaction with dopaminergic and glutamatergic systems.
Experimental Protocol: Perforated Patch-Clamp Recording in Brain Slices
This protocol is adapted from studies on related compounds and can be used to investigate the effects of this compound on neuronal excitability and synaptic currents.
Materials:
-
Rodent brain slices (e.g., from the parabrachial nucleus)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Nystatin for perforated patch
-
Patch-clamp setup as described previously
-
Stimulating electrode
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome.
-
Recording Chamber: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Perforated Patch Configuration:
-
Fill the patch pipette with an internal solution containing nystatin.
-
Establish a GΩ seal on a target neuron.
-
Monitor the access resistance until it stabilizes, indicating successful perforation of the membrane patch by nystatin.
-
-
Recording Neuronal Activity:
-
To measure neuronal excitability: In current-clamp mode, inject current steps to elicit action potentials and measure changes in firing frequency, resting membrane potential, and input resistance in the presence of this compound.
-
To measure synaptic currents: In voltage-clamp mode, use a stimulating electrode to evoke excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs) and measure changes in their amplitude and kinetics after applying this compound.
-
-
Data Analysis: Analyze the changes in electrophysiological parameters to determine the effect of this compound on neuronal function.
Logical Relationship Diagram:
Logical relationship of this compound's potential effects on neuronal activity.
Future Directions and Unmet Needs
While this compound shows great promise as a molecular probe, several areas require further investigation to fully realize its potential:
-
Radiolabeled this compound Synthesis: To date, a detailed protocol for the synthesis of radiolabeled this compound (e.g., with ³H, ¹¹C, or ¹⁸F) has not been reported in the literature. The development of such a protocol would be a significant advancement, enabling its use in radioligand binding assays, autoradiography, and Positron Emission Tomography (PET) imaging to study the distribution and density of its binding sites in the brain.
-
Dopamine and NMDA Receptor Interactions: While preliminary evidence suggests this compound interacts with dopaminergic and NMDA receptor systems, detailed quantitative data (e.g., Kᵢ values for different receptor subtypes) and specific protocols for using this compound as a probe for these receptors are needed. Competitive radioligand binding assays using commercially available radioligands for these receptors would be a valuable next step.
-
In Vivo Imaging: Following the development of a radiolabeled version of this compound, PET imaging studies could be conducted to investigate its brain kinetics, target engagement, and potential as a diagnostic or therapeutic monitoring tool.
Conclusion
This compound is a versatile molecular probe with a growing number of applications in neuroscience. Its well-characterized interactions with TRP and hERG channels, combined with its emerging role in modulating neuronal excitability, make it an invaluable tool for researchers. The detailed protocols and data presented in this document provide a solid foundation for utilizing this compound in the laboratory. Further research, particularly in the areas of radiolabeling and characterization of its effects on neurotransmitter systems, will undoubtedly expand its utility and contribute to our understanding of the complex workings of the nervous system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nanion.de [nanion.de]
- 4. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of hERG Channel Blocking this compound in Wistar Rats Applying a Validated LC-ESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation and inhibition of thermosensitive TRP channels by this compound, an alkaloid present in Voacanga africana, an African tree - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Voacangine Extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Voacangine from plant material, primarily Voacanga africana.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments.
Question: My this compound yield is significantly lower than expected. What are the potential causes and solutions?
Answer: Low this compound yield can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Initial Extraction: The initial solvent extraction may not be efficiently removing all alkaloids from the plant material.
-
Solution: Ensure the plant material is finely powdered to maximize surface area. When using methods like maceration or sonication, ensure sufficient extraction time and solvent volume. For example, in an ultrasound-assisted acetone extraction, repeating the extraction until no more alkaloids are detected by TLC is crucial[1]. It is also beneficial to wet the plant material with water before the first extraction to prevent liquid retention[2].
-
-
Presence of Dimeric Alkaloids: A significant portion of the this compound in Voacanga africana root bark exists within dimeric alkaloids like voacamine and voacamidine[1][3]. Direct extraction will not isolate the this compound moiety from these dimers, leading to a lower than expected yield of free this compound.
-
Suboptimal pH during Liquid-Liquid Extraction: The pH of the aqueous phase is critical during the acid-base purification steps.
-
Solution: When partitioning the alkaloids from an acidic aqueous solution into an organic solvent, ensure the aqueous layer is sufficiently basified (pH > 9-10) to convert the alkaloid salts into their free base form, which is more soluble in organic solvents[4][5]. Conversely, when extracting alkaloids from an organic solvent into an aqueous phase, the aqueous solution should be acidic.
-
-
Degradation of this compound: Harsh conditions, such as prolonged exposure to high temperatures or very strong acids, can lead to the degradation of this compound.
Question: My crude extract is difficult to purify. What are some common impurities and how can I remove them?
Answer: Crude alkaloid extracts often contain non-alkaloidal impurities that can interfere with purification.
-
Non-Alkaloidal Impurities: These can include fats, waxes, and pigments from the plant material.
-
Solution: A common initial step is defatting the powdered plant material with a non-polar solvent like n-hexane before the main extraction[6][7]. Alternatively, after an acid-base extraction, precipitating the total alkaloids from the basified aqueous solution and then redissolving them in an organic solvent can leave behind many water-soluble impurities[1][3].
-
-
Presence of Other Alkaloids: Voacanga africana contains other alkaloids besides this compound and its dimers, such as voacristine[1][3].
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for the initial extraction of this compound?
A1: Several solvents can be used, but acetone has been shown to be highly effective. A screening of methanol, ethyl acetate, acetone, and hexane for the extraction of alkaloids from Voacanga africana root bark in the presence of sodium bicarbonate revealed that acetone recovered the highest amount of both voacamine and this compound[1][3]. Methanol has also been reported as a suitable solvent in other studies[8][9].
Q2: What is the principle behind acid-base extraction for alkaloids like this compound?
A2: Acid-base extraction relies on the basic nature of alkaloids. In an acidic aqueous solution, the nitrogen atom in the alkaloid becomes protonated, forming a salt that is soluble in water. This allows for the separation from non-basic, water-insoluble compounds. Subsequently, making the aqueous solution basic (e.g., with ammonia) deprotonates the alkaloid, converting it back to its free base form, which is soluble in organic solvents and can be extracted from the aqueous phase[2][4][5].
Q3: Can advanced extraction techniques like ultrasound or microwave assistance improve this compound yield?
A3: Yes, these techniques can enhance extraction efficiency and reduce extraction time.
-
Ultrasound-Assisted Extraction (UAE): The use of ultrasound can improve solvent penetration into the plant matrix and facilitate the release of alkaloids. An acetone-based extraction of V. africana root bark was scaled up using ultrasound-assisted extraction to maximize performance[1][3].
-
Microwave-Assisted Heating: This has been effectively used to optimize the cleavage of dimeric alkaloids. Microwave irradiation at 100 W completed the reaction in just 9 minutes at 100°C, a significant reduction in time compared to the 6 hours required with conventional reflux heating[1][3][10].
Q4: What part of the Voacanga africana plant has the highest concentration of this compound?
A4: The root bark of Voacanga africana is known to have a high content of this compound and related alkaloids[1][3][11][12][13]. The stem bark also contains this compound, but typically at a lower concentration[3][11].
Q5: How can I increase my total this compound yield from the dimeric alkaloids present in the extract?
A5: The key is to perform an acid-catalyzed cleavage of the iboga-vobasine dimers (like voacamine and voacamidine). This can be achieved by heating the crude alkaloid extract in an acidic solution (e.g., 3M HCl in a water/methanol mixture). This process can yield an additional amount of this compound, in some cases achieving around a 50% molar yield from the cleavage reaction, which can nearly double the total isolated this compound from the plant material[1][3][11].
Data on this compound Extraction Yields
The following table summarizes quantitative data on this compound extraction yields from Voacanga africana root bark under different experimental conditions.
| Extraction Method | Plant Material Scale | This compound Yield (% of dry weight) | Other Major Alkaloids Isolated (% of dry weight) | Reference |
| Acid-Base Extraction | 50 g | ~0.85% | Voacristine (~0.38%), Dimeric Alkaloids (~2.41%) | [1] |
| Ultrasound-Assisted Acetone Extraction | 100 g | 1.1 ± 0.2% | Voacristine (0.46 ± 0.02%), Dimeric Alkaloids (2.9 ± 0.2%) | [1] |
| Direct Acetone-Based Extraction | 0.5 kg | ~0.82% | Voacristine (~0.45%), Dimeric Alkaloids (~3.7%) | [1][3] |
| Total Potential Yield (with Dimer Cleavage) | - | ~2.0% | - | [1][3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Acetone Extraction of this compound
This protocol is based on the method described by González et al. (2021)[1].
-
Preparation: Finely powder the dried Voacanga africana root bark.
-
Extraction:
-
In an Erlenmeyer flask, add 100 g of the powdered root bark.
-
Add 10 g of sodium bicarbonate (NaHCO₃) and 800 mL of acetone.
-
Sonicate the suspension at room temperature for 30 minutes.
-
Filter the mixture through paper.
-
Repeat the extraction process on the plant residue until no alkaloids are detected in the supernatant by Thin Layer Chromatography (TLC) analysis [SiO₂, (8:2 Hexane:EtOAc) + 1% NH₄OH].
-
-
Concentration: Combine all the acetone extracts and concentrate them in vacuo to obtain a dark brown solid crude extract.
-
Purification: Subject the crude extract to column chromatography on silica gel using a gradient of hexane and ethyl acetate with 1% concentrated ammonium hydroxide to isolate this compound.
Protocol 2: Acid-Base Extraction of this compound
This protocol is a traditional method for alkaloid extraction[1][3][14].
-
Acidic Extraction:
-
Extract 50 g of powdered V. africana root bark with a 1% aqueous solution of HCl (6 x 250 mL) until no more this compound is detected by HPLC-DAD in the extract.
-
-
Basification and Precipitation:
-
Combine the filtered aqueous extracts.
-
Make the solution alkaline by adding concentrated ammonium hydroxide (NH₄OH). This will precipitate the total alkaloids as a brown solid.
-
-
Isolation of Total Alkaloids:
-
Separate the precipitate by centrifugation.
-
Dry the solid overnight at 60°C.
-
-
Purification:
-
Dissolve the dried solid in acetone and filter to remove insoluble impurities.
-
Evaporate the acetone in vacuo to yield the total alkaloid crude extract.
-
Purify the crude extract by column chromatography as described in Protocol 1.
-
Protocol 3: Cleavage of Dimeric Alkaloids to Increase this compound Yield
This protocol is for increasing the this compound yield from the crude extract containing dimeric alkaloids[3][11].
-
Reaction Setup:
-
Dissolve the mixture of dimeric alkaloids (e.g., voacamine) in a 3:2 mixture of aqueous HCl and methanol to a final HCl concentration of 3 M.
-
-
Heating:
-
Conventional Heating: Reflux the mixture for 6 hours.
-
Microwave-Assisted Heating: Irradiate the mixture at 100 W for approximately 9 minutes at 100°C.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Basify the solution by adding solid sodium bicarbonate (NaHCO₃).
-
Extract the aqueous suspension exhaustively with ethyl acetate.
-
-
Isolation:
-
Combine the organic layers, dry them over sodium sulfate (Na₂SO₄), and evaporate the solvent in vacuo.
-
Purify the resulting crude material using column chromatography (SiO₂, Hexane:EtOAc, 9:1 with 1% NH₄OH) to obtain pure this compound.
-
Visualizations
Caption: General workflow for this compound extraction and optimization.
Caption: Logical pathway for the cleavage of dimeric alkaloids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. puzzlepiece.org [puzzlepiece.org]
- 3. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.itb.ac.id [journals.itb.ac.id]
- 5. jocpr.com [jocpr.com]
- 6. CN102002042A - Method for extracting this compound from Africa voacanga seeds - Google Patents [patents.google.com]
- 7. CN102002042B - Method for extracting this compound from Africa voacanga seeds - Google Patents [patents.google.com]
- 8. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 9. Extraction and Conversion Studies of the Antiaddictive Alkaloids Coronaridine, Ibogamine, this compound, and Ibogaine from Two Mexican Tabernaemontana Species (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Voacanga africana · Electric Veg [electricveg.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Voacangine Instability in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of voacangine in solution is critical for obtaining accurate and reproducible experimental results. This guide provides a comprehensive resource for troubleshooting common stability issues encountered during the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: this compound has low solubility in aqueous buffers. Precipitation can occur if the concentration exceeds its solubility limit or if the solvent composition changes.
-
Immediate Action: Try to redissolve the precipitate by gentle warming and sonication.
-
Preventative Measures:
-
Prepare stock solutions in appropriate organic solvents like DMSO, ethanol, or chloroform where voacangangine is more soluble.[1]
-
When diluting into aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility. A common practice is to first dissolve this compound in DMSO and then dilute with an aqueous buffer. For instance, a 1:3 solution of DMSO:PBS (pH 7.2) can be used, but it is recommended not to store this aqueous solution for more than one day.[2]
-
Filter the solution through a 0.22 µm syringe filter after dissolution to remove any undissolved particles.
-
Q2: I suspect my this compound has degraded. What are the common causes of degradation?
A2: this compound, an indole alkaloid, is susceptible to degradation under several conditions:
-
pH Extremes: Both acidic and alkaline conditions can promote hydrolysis of the ester group and other rearrangements. This compound can decompose in the presence of strong acids (like HCl) or bases (like KOH), especially at elevated temperatures.
-
Oxidation: Exposure to air and light can lead to oxidation of the indole ring and the isoquinuclidine core. Known oxidation products include this compound hydroxyindolenine and 3-oxothis compound.
-
Light Exposure: this compound is known to be sensitive to UV light, which can accelerate degradation.[3] It is advisable to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical degradation reactions.
Q3: How should I prepare and store this compound stock solutions to ensure long-term stability?
A3: Proper preparation and storage are key to maintaining the integrity of your this compound stock solutions.
-
Solvent Selection: For long-term storage, prepare high-concentration stock solutions in anhydrous DMSO.
-
Storage Conditions:
-
Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.
-
For DMSO stock solutions, it is recommended to aliquot into smaller, single-use vials to avoid repeated freeze-thaw cycles. While some studies on general compound libraries in DMSO show stability over multiple freeze-thaw cycles, it is a best practice to minimize them for sensitive compounds.
-
Protect from light by storing in amber vials or a dark freezer.
-
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Troubleshooting Guide: Identifying and Resolving Instability Issues
This section provides a systematic approach to troubleshooting this compound instability.
Problem: Inconsistent or unexpected experimental results.
This could be a primary indicator of this compound degradation.
Step 1: Visually Inspect the Solution
-
Observation: Check for any visual changes such as color change, cloudiness, or precipitation.
-
Action: If any changes are observed, refer to the solubility and precipitation FAQ (Q1).
Step 2: Verify Solution Preparation and Storage
-
Questions to Ask:
-
What solvent was used to prepare the stock solution?
-
What is the concentration of the stock and working solutions?
-
How was the solution stored (temperature, light exposure, container type)?
-
How old is the solution?
-
How many times has the stock solution been freeze-thawed?
-
-
Action: Compare your procedures with the recommended practices in the storage FAQ (Q3). If deviations are found, prepare a fresh solution.
Step 3: Analytical Confirmation of Degradation
-
Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your this compound solution.
-
Procedure:
-
Analyze a sample of your current this compound solution.
-
Compare the chromatogram to a reference chromatogram of a freshly prepared, high-purity this compound standard.
-
Look for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
-
-
Action: If significant degradation is confirmed, discard the old solution and prepare a fresh one, paying close attention to proper handling and storage procedures.
Data Presentation: this compound Solubility
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1][4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| DMSO | ~16 mg/mL | [2] |
| Dimethyl formamide | ~16 mg/mL | [2] |
| Acetone | Soluble | [1][4] |
| Ethanol | Soluble | [3] |
| Aqueous Buffers | Sparingly soluble | [2] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [2] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 105°C for 24 hours.
-
Dissolve the stressed sample in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight for 8 hours or in a photostability chamber.
-
Keep a control sample in the dark at the same temperature.
-
3. Analysis:
-
Analyze all stressed samples and a control (unstressed) sample using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its potential degradation products, allowing for accurate quantification of the parent compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and ammonium formate buffer (pH can be optimized, starting around pH 4-5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.[5]
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the forced degradation study, where the method must be able to resolve the this compound peak from all degradation product peaks.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving this compound instability issues.
Caption: Factors leading to the degradation of this compound in solution.
Caption: Best practices for the preparation and storage of this compound stock solutions.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Chemical and DNA analyses for the products of a psychoactive plant, Voacanga africana] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. ymerdigital.com [ymerdigital.com]
Technical Support Center: Purity Enhancement of Semi-Synthetic Ibogaine from Voacangine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of semi-synthetic ibogaine derived from voacangine. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the semi-synthesis and purification of ibogaine from this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) | Monitoring/Verification |
| Incomplete Saponification of this compound | Insufficient reaction time or temperature. Inadequate amount of base (e.g., KOH). Poor solvent quality. | Extend the reflux time, monitoring the reaction progress every 1-2 hours. Add an additional portion of the base. Ensure the use of dry, high-purity ethanol. | Use Thin Layer Chromatography (TLC) to monitor the disappearance of the this compound spot. |
| Incomplete Decarboxylation | Insufficient heating time or temperature after acidification. Incorrect pH for the acidification step. | Increase the reflux time in the acidic solution. Ensure the pH is strongly acidic (pH < 2) before heating. | Monitor the reaction for the cessation of CO2 evolution (bubbling). Use TLC to confirm the formation of ibogaine and the absence of the voacangic acid intermediate. |
| Product Discoloration (Brown or Yellow Ibogaine HCl) | Oxidation of the indole ring during the reaction or work-up. Presence of colored impurities from the starting material or side reactions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Treat the solution of the final product with activated carbon before crystallization.[1][2][3] | Visual inspection of the solution and the final crystalline product. |
| Low Yield of Recrystallized Ibogaine | Using an excessive amount of solvent for recrystallization. Cooling the solution too rapidly, leading to the formation of small crystals that are difficult to filter. Significant amount of product remaining in the mother liquor. | Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or freezer. Concentrate the mother liquor and perform a second crystallization to recover more product. | Weigh the dried product and calculate the percent yield. Analyze the mother liquor by TLC to estimate the amount of remaining product. |
| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. The presence of significant impurities lowers the melting point of the mixture. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Re-dissolve the oil in a larger volume of hot solvent and try to cool it down even more slowly. Purify the crude product by column chromatography before attempting recrystallization. | Visual inspection of the cooling solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in semi-synthetic ibogaine from this compound?
A1: The most common impurities include unreacted this compound, the intermediate voacangic acid (if decarboxylation is incomplete), and potentially side-products such as northis compound.[4] If the starting this compound is impure, related alkaloids from the Voacanga africana extract may also be present.
Q2: How can I monitor the progress of the saponification and decarboxylation reactions?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reactions.[4] For the saponification step, the disappearance of the this compound spot and the appearance of a more polar spot (voacangic acid) indicate the reaction is proceeding. For decarboxylation, the disappearance of the voacangic acid spot and the appearance of the ibogaine spot confirm the conversion.
Q3: What is the best solvent for recrystallizing ibogaine hydrochloride?
A3: Ethanol (95-100%) is a commonly used and effective solvent for the recrystallization of ibogaine hydrochloride.[5] Other solvents that can be considered include isopropanol, toluene, and various mixtures, but ethanol generally provides a good balance of solubility at high temperatures and insolubility at low temperatures for ibogaine HCl.
Q4: My final ibogaine HCl product is a brownish powder. Is it still usable and how can I purify it further?
A4: A brownish color indicates the presence of impurities, likely due to oxidation. While the product may contain ibogaine, its purity is compromised. To decolorize it, you can dissolve the powder in the recrystallization solvent, add a small amount of activated carbon, heat the mixture, and then filter it hot to remove the carbon before proceeding with the crystallization.[1][2][6][3]
Q5: What analytical methods are recommended for determining the final purity of ibogaine?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most accurate methods for determining the purity of the final ibogaine product and identifying any residual impurities.[7][8][9]
Quantitative Data on Purification
The purity of semi-synthetic ibogaine can be significantly improved through various purification techniques. The following table summarizes the expected purity levels at different stages.
| Purification Stage | Description | Typical Purity Range (%) | Key Impurities Present |
| Crude Ibogaine (Post-synthesis) | The product obtained directly after the decarboxylation and initial work-up. | 70-85%[10] | Unreacted this compound, voacangic acid, various side-products. |
| After Single Recrystallization | Ibogaine HCl crystallized once from a suitable solvent like ethanol. | ~95% | Trace amounts of this compound and other structurally related alkaloids. |
| After Multiple Recrystallizations | Ibogaine HCl that has undergone two or more recrystallizations. | >98% | Minimal traces of related alkaloids. |
| After Column Chromatography | Ibogaine purified by silica gel column chromatography. | >99% | Very low levels of impurities, depending on the separation efficiency. |
Experimental Protocols
Protocol 1: Semi-synthesis of Ibogaine from this compound
This protocol details the two-step conversion of this compound to ibogaine.
Step 1: Saponification of this compound
-
In a round-bottom flask, dissolve this compound in a 3:2 mixture of ethanol and water (e.g., for 0.55 g of this compound, use 37 mL of the solvent mixture).[7]
-
Add 10 equivalents of potassium hydroxide (KOH).[7]
-
Bubble argon or nitrogen through the solution for 15 minutes to remove oxygen.[7]
-
Heat the mixture to reflux and maintain for 12-15 hours.[7]
-
Monitor the reaction for the consumption of this compound using TLC.
Step 2: Decarboxylation of the Intermediate
-
After the saponification is complete, allow the solution to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.[7]
-
Add 5 N hydrochloric acid (HCl) (approximately 37 equivalents) and heat the solution to reflux for 15 minutes.[7]
-
Cool the solution to room temperature and neutralize it by carefully adding solid sodium bicarbonate until CO2 evolution ceases.[7]
-
Extract the aqueous phase multiple times with ethyl acetate.[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude ibogaine free base.[7]
Protocol 2: Purification of Ibogaine by Recrystallization
-
Dissolve the crude ibogaine free base in a minimal amount of hot ethanol.
-
Slowly add concentrated HCl dropwise until the pH is acidic to precipitate ibogaine hydrochloride.
-
Alternatively, dissolve crude ibogaine hydrochloride in a minimal amount of hot 95% ethanol.[5]
-
If the solution is colored, add a small amount of activated carbon and keep the solution hot for 10-15 minutes.
-
Filter the hot solution through a pre-heated funnel to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Place the flask in a refrigerator and then a freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain purified ibogaine hydrochloride.
Protocol 3: Purification of Ibogaine by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or toluene) and pack a chromatography column.
-
Dissolve the crude ibogaine in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexane or toluene, often with a small amount of a basic modifier like ammonium hydroxide (e.g., Hexane:Ethyl Acetate 8:2 + 1% NH4OH) to prevent tailing of the amine.[11]
-
Collect fractions and analyze them by TLC to identify those containing pure ibogaine.
-
Combine the pure fractions and evaporate the solvent to yield highly purified ibogaine.
Visualizations
Caption: Workflow for the semi-synthesis of ibogaine from this compound and subsequent purification steps.
References
- 1. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. carbotecnia.info [carbotecnia.info]
- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 5. puzzlepiece.org [puzzlepiece.org]
- 6. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 7. puzzlepiece.org [puzzlepiece.org]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. puzzlepiece.org [puzzlepiece.org]
- 11. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Voacangine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of voacangine in animal studies.
Troubleshooting Guides
Problem: Low and Variable Oral Bioavailability of this compound
Symptoms:
-
Inconsistent plasma concentrations of this compound following oral administration.
-
Low Area Under the Curve (AUC) values compared to intravenous (IV) administration.
-
Absolute oral bioavailability significantly below 100%.
Possible Causes:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
First-Pass Metabolism: Significant metabolism of this compound in the liver and/or intestinal wall before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters may actively pump this compound back into the intestinal lumen, reducing its net absorption.
-
Degradation in the Gastrointestinal (GI) Tract: Potential degradation of the compound due to the harsh pH environment of the stomach.
Suggested Solutions:
-
Formulation Strategies to Enhance Solubility and Dissolution:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in an isotropic mixture of oils, surfactants, and co-solvents can lead to the formation of fine oil-in-water emulsions in the GI tract, increasing the surface area for absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Encapsulating this compound within a solid lipid core can protect it from degradation and enhance its uptake.
-
-
Polymeric Nanoparticles: Encapsulation in biodegradable polymers can improve stability and provide controlled release.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of this compound.
-
-
Inhibition of First-Pass Metabolism and Efflux Pumps:
-
Co-administration with Inhibitors: Administering this compound with known inhibitors of relevant cytochrome P450 enzymes or P-gp (e.g., piperine, quercetin) may increase its systemic exposure. Note: This requires careful dose consideration to avoid toxicity.
-
-
Route of Administration Modification (for preclinical studies):
-
While the focus is on oral bioavailability, initial studies using alternative routes like intraperitoneal or subcutaneous injection can help establish baseline systemic exposure and efficacy, providing a benchmark for oral formulation development.
-
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in animal models?
A1: Studies in male Wistar rats have shown that the absolute oral bioavailability of pure this compound is approximately 11-13%. When administered as part of a hydro-ethanolic extract of Voacanga africana root bark, the bioavailability was even lower, at around 8%.[1][2]
Q2: I am observing high variability in my pharmacokinetic data after oral gavage of a simple this compound suspension. What could be the reason?
A2: High variability is common for poorly soluble compounds like this compound when administered as a simple suspension. This can be due to inconsistent wetting and dissolution of the drug particles in the GI tract, leading to erratic absorption. The physiological state of the animal (e.g., fasted vs. fed) can also significantly impact the absorption of lipophilic drugs. Utilizing a solubilization technique, such as a lipid-based formulation, can help reduce this variability.
Q3: What are the key considerations when developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
A3: Key considerations for developing a this compound SEDDS include:
-
Excipient Selection: Screening for oils, surfactants, and co-solvents that provide the best solubility for this compound and are biocompatible.
-
Phase Diagram Construction: Creating ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that lead to efficient self-emulsification.
-
Droplet Size Analysis: Characterizing the globule size of the resulting emulsion upon dilution in an aqueous medium. Smaller droplet sizes (in the nano-range) are generally preferred for better absorption.
-
In Vitro Dissolution/Dispersion Testing: Assessing the release profile of this compound from the SEDDS in simulated gastric and intestinal fluids.
Q4: Are there any known signaling pathways affected by this compound that I should be aware of during my in vivo studies?
A4: Yes, this compound has been shown to inhibit the PI3K/AKT signaling pathway, which is involved in cell proliferation and survival. This is particularly relevant in cancer research. Additionally, this compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which could have implications for cardiotoxicity.[1][3]
Q5: Can I use a commercially available vehicle to improve the oral absorption of this compound in my initial animal studies?
A5: For preliminary studies, you could consider using commercially available lipid-based vehicles or solutions containing solubilizing agents like polyethylene glycol (PEG), propylene glycol, or Tween 80. However, for more robust and reproducible results, developing a formulation specifically optimized for this compound is recommended.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Male Wistar Rats
| Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Absolute Bioavailability (%) | Reference |
| Pure this compound | 5 mg/kg | i.v. | - | - | 6.0 ± 2.0 | - | [1] |
| Pure this compound | 25 mg/kg | p.o. | 103.3 ± 35.1 | 1.5 ± 0.8 | - | 11 | [1] |
| Pure this compound | 50 mg/kg | p.o. | 186.2 ± 67.8 | 2.1 ± 1.5 | - | 13 | [1] |
| V. africana Extract | 500 mg/kg | p.o. | 119.5 ± 36.8 | 2.3 ± 1.1 | - | 8 | [1] |
Experimental Protocols
Pharmacokinetic Study of this compound in Wistar Rats
This protocol is a summary of the methodology described in the literature for determining the pharmacokinetic profile of this compound.
1. Animal Model:
-
Species: Male Wistar rats.
-
Housing: Housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum. Animals should be fasted overnight before oral administration.
2. Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle, such as a mixture of polyethylene glycol and saline, to the desired concentration (e.g., for a 5 mg/kg dose).
-
Oral (p.o.) Formulation (Suspension): Suspend the pure this compound powder in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
Oral (p.o.) Formulation (Extract): Prepare a hydro-ethanolic extract of Voacanga africana root bark and quantify the this compound content. Dilute the extract in a suitable vehicle to the desired dosage.
3. Administration:
-
IV Administration: Administer the this compound solution as a bolus injection via the tail vein.
-
Oral Administration: Administer the this compound suspension or extract solution via oral gavage.
4. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Bioanalytical Method:
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to isolate this compound and an internal standard.
-
Chromatography: Use a suitable C18 column with a gradient mobile phase (e.g., acetonitrile and water with formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify this compound and the internal standard.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: this compound's inhibitory effect on the PI3K/AKT signaling pathway.
Caption: Workflow for a typical this compound pharmacokinetic study.
Caption: Logical relationships between causes of poor bioavailability and potential solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymeric Nanoparticle Drug Delivery Technologies for Oral Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Voacangine-induced cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Voacangine-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound primarily induces cytotoxicity through the induction of apoptosis (programmed cell death).[1][2][3] This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to the activation of a cascade of cellular events, including the activation of caspases and modulation of the Bcl-2 family of proteins.[1][3]
Q2: At what concentrations is this compound typically cytotoxic?
A2: The cytotoxic concentration of this compound, often represented as the half-maximal inhibitory concentration (IC50), varies depending on the cell line. For instance, in SCC-1 human oral cancer cells, the IC50 has been reported to be 9 µM, while it is significantly higher (100 µM) in normal hTRET-OME cells, suggesting some level of selectivity for cancer cells.[1][3][4] It is crucial to perform a dose-response experiment to determine the IC50 in your specific cell line.
Q3: My goal is to study the non-cytotoxic effects of this compound, but my cells are dying. What can I do?
A3: To study non-cytotoxic effects, you can try several strategies to mitigate this compound-induced cell death. These include lowering the concentration of this compound, reducing the exposure time, or co-incubating the cells with cytoprotective agents such as antioxidants or caspase inhibitors.[5]
Q4: How can I determine if my cells are undergoing apoptosis or necrosis?
A4: An Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is a standard method to differentiate between apoptosis and necrosis.[2][6][7] Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a characteristic of late apoptosis and necrosis.[6]
Troubleshooting Guides
Issue 1: High levels of cell death observed at desired experimental concentrations.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. For non-cytotoxic studies, work at concentrations well below the IC50.
-
-
Possible Cause 2: The cell line is particularly sensitive to this compound.
-
Solution: If possible, test the effects of this compound on a less sensitive cell line to achieve your experimental goals.
-
-
Possible Cause 3: The experimental duration is too long.
-
Solution: Conduct a time-course experiment to determine the onset of cytotoxicity. It may be possible to perform your experiment at an earlier time point before significant cell death occurs.
-
Issue 2: How to mitigate this compound-induced cytotoxicity to study other cellular effects.
-
Strategy 1: Co-treatment with an antioxidant.
-
Rationale: this compound has been shown to induce the production of Reactive Oxygen Species (ROS), which can trigger apoptosis.[1][3] An antioxidant can help to neutralize these ROS.
-
Recommendation: Co-incubate your cells with N-acetylcysteine (NAC). A starting concentration of 1-5 mM NAC for 1-2 hours prior to and during this compound treatment can be effective.[5][8]
-
-
Strategy 2: Co-treatment with a pan-caspase inhibitor.
-
Rationale: this compound-induced apoptosis is dependent on the activation of caspases, which are key executioner proteins in the apoptotic pathway.[1]
-
Recommendation: Use a pan-caspase inhibitor such as Z-VAD-FMK. Pre-incubating cells with 20 µM Z-VAD-FMK for 1-2 hours before and during this compound treatment can block the apoptotic cascade.[5][9]
-
-
Strategy 3: Modulate cell culture conditions.
-
Rationale: The concentration of serum in the culture medium can influence the bioavailability and cytotoxicity of a compound.[10]
-
Recommendation: Experiment with different serum concentrations in your culture medium. Higher serum concentrations may sometimes reduce the cytotoxic effects of a compound.[10][11]
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| SCC-1 | Human Oral Cancer | 9 | [1][3][4] |
| hTRET-OME | Normal Human Oral Cells | 100 | [1][3][4] |
| HK-1 | Human Nasopharyngeal Carcinoma | 20-25 (effective concentration) | [12] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 18 | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[1][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound (and/or mitigating agents) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][12]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[3][12]
Apoptosis Detection (Annexin V/PI Staining)
This protocol distinguishes between viable, apoptotic, and necrotic cells.[2][6][7]
-
Cell Collection: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]
Intracellular ROS Detection (DCFH-DA Assay)
This assay measures the overall levels of reactive oxygen species within the cells.[16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with this compound (and/or mitigating agents) for the desired time.
-
DCFH-DA Loading: Remove the treatment medium, wash the cells with PBS, and then incubate the cells with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[18]
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[18]
Western Blot Analysis for Apoptosis-Related Proteins
This protocol allows for the detection of key proteins involved in the apoptotic pathway.[4][19][20]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved Caspase-3, Bax, Bcl-2, p-AKT, total AKT, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. The ratio of Bax/Bcl-2 or cleaved Caspase-3/total Caspase-3 can be calculated to assess the level of apoptosis.[4]
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Caption: Logical relationships in this compound cytotoxicity.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. doc.abcam.com [doc.abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Voacangine
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the complex total synthesis of Voacangine. The content addresses common experimental challenges and offers insights into strategic planning for this intricate molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the total synthesis of this compound and related iboga alkaloids considered a major challenge?
A1: The total synthesis of this compound is exceptionally difficult due to several intrinsic molecular features. Efficient and scalable enantioselective total syntheses are still lacking, which is why most researchers rely on direct extraction from natural sources like Voacanga africana or semi-synthetic methods.[1][2][3] The primary challenges include:
-
Complex Polycyclic Architecture: The molecule features a rigid, sterically hindered iboga skeleton which is difficult to assemble.
-
Stereochemical Complexity: this compound possesses multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry requires sophisticated asymmetric synthesis strategies.[4][5]
-
Reactive Moieties: The presence of an indole nucleus and a basic isoquinuclidine nitrogen requires careful management of reactivity throughout the synthetic sequence.
Q2: What are the most significant hurdles when constructing the core isoquinuclidine ring system of this compound?
A2: The construction of the bridged bicyclic isoquinuclidine core is a critical and often problematic phase of the synthesis. A key strategy employed in the synthesis of related iboga alkaloids is the Diels-Alder cycloaddition to form the characteristic six-membered ring and set crucial stereocenters.[5][6] Challenges in this step can include poor regioselectivity, low yields, and difficulty in controlling the facial selectivity of the cycloaddition, which is essential for establishing the correct stereochemistry.
Q3: My key cycloaddition reaction for forming the carbocyclic core is showing low yield and poor stereoselectivity. What steps can I take to troubleshoot this?
A3: Low efficiency in the key cycloaddition step is a common bottleneck. Consider a systematic approach to optimization:
-
Reagent and Substrate Purity: Ensure the diene and dienophile are of the highest possible purity. Trace impurities can inhibit catalysts or lead to side reactions.
-
Solvent and Temperature Screening: The polarity of the solvent and the reaction temperature can dramatically influence the transition state of the cycloaddition. Screen a range of solvents and temperatures to find optimal conditions.
-
Catalyst Evaluation: For catalyzed variants (e.g., Lewis acid-catalyzed Diels-Alder), screen different catalysts and catalyst loadings. The choice of Lewis acid can alter both the rate and the stereochemical outcome.
-
Substrate Modification: If optimization fails, consider minor structural modifications to the diene or dienophile to reduce steric hindrance or alter their electronic properties, which may favor the desired reaction pathway.
Q4: What is the best approach for managing protecting groups during the synthesis of this compound?
A4: A robust and orthogonal protecting group strategy is critical for success.[7][8] this compound's structure contains two key nitrogen atoms with different reactivities: the indole nitrogen (N-H) and the isoquinuclidine nitrogen.
-
Indole Nitrogen: This N-H is weakly acidic and can interfere with basic or organometallic reagents. It is often protected with groups like sulfonyl (e.g., Tosyl) or carbamate derivatives.
-
Isoquinuclidine Nitrogen: This tertiary amine is basic and nucleophilic. In some synthetic routes, it may be necessary to carry it as a quaternary salt or a protected precursor amine to temper its reactivity.
-
Orthogonal Strategy: You must select protecting groups that can be removed under different, non-interfering conditions (e.g., one acid-labile group like Boc and one removed by hydrogenolysis like Cbz).[9] This allows for the selective deprotection and functionalization of different parts of the molecule without affecting other protected sites.
Q5: I am attempting late-stage functionalization, specifically oxidation, but am getting a complex mixture of products. How can I improve regioselectivity?
A5: Late-stage functionalization of the rigid this compound core is notoriously difficult. The regioselectivity of reactions like oxidation is highly dependent on the reagent and the subtle electronic properties of the scaffold. A study on the oxidation of this compound and Ibogaine found that the C16-carboxymethyl ester in this compound stabilizes the molecule towards oxidation compared to Ibogaine.[10] However, this ester group also enhances the reactivity of the isoquinuclidinic nitrogen, which can lead to regioselective iminium formation and subsequent oxidation at the C3 position.[10] To improve selectivity, try milder or more sterically demanding oxidizing agents and carefully control reaction stoichiometry and temperature.
Quantitative Data on this compound Yields
While data on total synthesis yields are scarce due to the immense difficulty, extensive research exists on optimizing yields from natural sources. This data underscores why extraction and semi-synthesis remain the preferred methods.
Table 1: Isolated Yields of this compound from Voacanga africana Root Bark
| Extraction/Methodology | This compound Yield (% of dry weight) | Co-isolated Dimers (% of dry weight) | Reference |
|---|---|---|---|
| Acid-Base Extraction | ~0.9% | Not specified | [2] |
| Direct Acetone-Based Extraction | 0.8% - 1.1% | ~3.7% | [1][3] |
| Acetone Extraction + Dimer Cleavage | ~2.0% (total potential) | N/A |[1][2] |
Table 2: Optimization of Voacamine Dimer Cleavage to Yield this compound
| Conditions | Temperature (°C) | Time | This compound Molar Yield | Reference |
|---|---|---|---|---|
| 3 M HCl (Conventional Heating) | Reflux | 6 h | 31% | [2] |
| 3 M HCl (Microwave) | 100 °C | 9 min | 30% | [2] |
| 3 M HCl (Microwave) | 80 °C | 30 min | 23% | [3] |
| 3 M HCl + 1-Propanethiol (Conventional) | 110 °C | 2 h | 51% |[3] |
Experimental Protocols
Protocol: Cleavage of Voacamine Dimer to Increase this compound Yield
This protocol is adapted from optimized procedures for the acid-catalyzed cleavage of voacamine, a common dimer co-extracted with this compound, to provide an additional source of the target molecule.[1][2] This is a critical step for maximizing the output from natural extracts.
Objective: To cleave the voacamine dimer into this compound and a vobasinyl-derived moiety.
Materials:
-
Isolated voacamine dimer
-
3 M Hydrochloric Acid (HCl)
-
1-Propanethiol (scavenger)
-
Round-bottom pressure flask
-
Heating mantle with temperature control and stirrer
-
Standard workup and purification reagents (e.g., sodium bicarbonate, dichloromethane, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom pressure flask, dissolve 1.0 g of the isolated voacamine in 3 M aqueous HCl.
-
Addition of Scavenger: Add 3.0 equivalents of 1-propanethiol to the mixture. The thiol acts as a scavenger for the vobasinyl cation generated during the cleavage, preventing side reactions and improving the yield of this compound.
-
Heating: Seal the pressure flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-2 hours. As the reaction progresses, northis compound may begin to form as a byproduct.[1][3]
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extraction: Extract the aqueous mixture three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can then be purified by column chromatography on silica gel to isolate pure this compound. An optimized cleavage can yield approximately 50% molar yield of this compound from the starting dimer.[1][3]
References
- 1. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of an Anti-Addiction Agent from the Iboga Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic chemistry ‘gaines’ a new path to ibogaine | The Aggie [theaggie.org]
- 7. jocpr.com [jocpr.com]
- 8. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Reactivity of the Iboga Skeleton: Oxidation Study of Ibogaine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Voacangine Sample Preparation for Mass Spectrometry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of voacangine for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for extracting this compound from Voacanga africana for mass spectrometry analysis?
A1: Two primary methods are recommended for extracting this compound: a traditional acid-base extraction and a more direct organic solvent-based extraction.[1][2] An optimized direct acetone-based extraction has been shown to be efficient, simplifying the operational steps of the classical acid-base methodology.[1][3]
Q2: Which solvents are most effective for extracting this compound?
A2: Methanol and acetone have been demonstrated to be highly effective solvents for this compound extraction.[1][4][5] Acetone, in particular, has been highlighted for its ability to recover high amounts of both this compound and its related dimeric alkaloids like voacamine.[1]
Q3: What are the expected yields of this compound from Voacanga africana root bark?
A3: The yield of this compound can vary, but studies have reported yields of approximately 0.82% to 1.1% of the dried root bark weight using an acetone-based extraction method.[1][3]
Q4: How can I prepare this compound samples for direct analysis by mass spectrometry without extensive cleanup?
A4: For rapid analysis, Direct Analysis in Real Time (DART) mass spectrometry can be used. Samples can be prepared by either cutting the Voacanga africana seeds in half to expose the inner core or by grinding the seeds into a fine powder for direct analysis.[6][7]
Q5: Is this compound stable in common laboratory solvents?
A5: While specific stability data for this compound in various solvents is not extensively documented in the provided search results, it is known to be soluble in ethanol.[8] For general guidance, it is recommended to store alkaloid solutions in amber vials at low temperatures to prevent degradation from light and heat.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or No Signal in Mass Spectrum | Inadequate sample concentration. | Ensure your sample is appropriately concentrated. If it is too dilute, you may not obtain a strong enough signal.[10] |
| Ionization inefficiency. | Experiment with different ionization methods (e.g., ESI, APCI) and polarities (positive ion mode is common for alkaloids) to optimize for this compound.[10][11] | |
| Instrument not properly tuned or calibrated. | Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[10] | |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting compounds from the sample matrix interfering with ionization. | Optimize your chromatographic method to separate this compound from interfering matrix components.[12][13][14] |
| Insufficient sample cleanup. | Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[13][15] | |
| Use of a stable isotope-labeled internal standard. | This can help to compensate for matrix effects.[13] | |
| Inconsistent Results | Sample degradation. | Store this compound extracts and solutions at low temperatures and protected from light to minimize degradation.[9] Prepare fresh standards and samples regularly. |
| Contamination from plasticware or solvents. | Use high-purity, MS-grade solvents and reagents. Consider using glass or specialized plastic containers to minimize contamination from plasticizers.[13] | |
| Peak Tailing or Broadening in LC-MS | Poor chromatographic conditions. | Adjust the mobile phase composition (e.g., pH, organic solvent ratio) or try a different column chemistry to improve peak shape. |
| Sample overload. | Ensure the amount of sample injected is within the linear range of the column and detector. |
Quantitative Data Summary
The following table summarizes the yields of this compound and related alkaloids from Voacanga africana root bark using an acetone-based extraction method as reported in a study by G. M. Bonilla-Londoño et al. (2021).[1]
| Alkaloid | Average Isolated Yield (% of root bark dried weight) | Standard Deviation |
| This compound | 1.1 | ± 0.2 |
| Voacristine | 0.46 | ± 0.02 |
| Mixture of Dimers (voacamine, voacamidine, etc.) | 2.9 | ± 0.2 |
Experimental Protocols
Protocol 1: Direct Acetone-Based Extraction of this compound
This protocol is adapted from an optimized procedure for this compound extraction from Voacanga africana root bark.[1][3]
Materials:
-
Dried and powdered Voacanga africana root bark
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Combine the powdered root bark with NaHCO₃ in a suitable vessel.
-
Add acetone to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 40°C) for approximately 45 minutes.
-
Filter the suspension to separate the acetone extract from the plant residue.
-
Repeat the extraction process with the plant residue multiple times to ensure complete extraction.
-
Combine all the acetone extracts.
-
Concentrate the combined extracts using a rotary evaporator to obtain the crude alkaloid extract.
-
The crude extract can then be further purified using column chromatography to isolate this compound.
Protocol 2: Sample Preparation for LC-MS Analysis
This is a general protocol for preparing an extracted this compound sample for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Crude or purified this compound extract
-
Methanol or acetonitrile (HPLC or MS-grade)
-
Water (HPLC or MS-grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Autosampler vials
Procedure:
-
Dissolve a small, accurately weighed amount of the this compound extract in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
If necessary, dilute the stock solution to an appropriate concentration for LC-MS analysis.
-
Filter the final solution through a syringe filter to remove any particulate matter that could clog the LC system.
-
Transfer the filtered solution to an autosampler vial.
-
Prepare a blank sample (solvent only) and a series of calibration standards if quantitative analysis is required.
-
Set up the LC-MS system with an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Configure the mass spectrometer to operate in positive ion mode, monitoring for the protonated molecule of this compound ([M+H]⁺).
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Troubleshooting Logic for Poor Mass Spec Signal.
References
- 1. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of Small-Molecule Constituents in Voacanga africana Seeds and Mapping of Their Spatial Distributions Using Laser Ablation Direct Analysis in Real-Time Imaging–Mass Spectrometry (LADI-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. puzzlepiece.org [puzzlepiece.org]
- 10. gmi-inc.com [gmi-inc.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Resolving co-eluting peaks in Voacangine HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Voacangine, with a specific focus on resolving co-eluting peaks.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during this compound HPLC analysis in a user-friendly question-and-answer format.
Q1: My this compound peak is co-eluting with another peak. What are the initial steps to resolve this?
A1: Co-elution, or the overlapping of peaks in a chromatogram, is a common challenge in HPLC. The resolution between two peaks is influenced by three main factors: efficiency (N), selectivity (α), and retention factor (k).[1][2][3][4] To address co-elution in your this compound analysis, you can systematically adjust these parameters.
Initial Troubleshooting Steps:
-
Method Verification: First, ensure that the current HPLC method is being performed correctly. Verify the mobile phase composition, pH, flow rate, column temperature, and detector wavelength against the established protocol.
-
Column Health: Assess the health of your HPLC column. A decline in column performance can lead to peak broadening and loss of resolution. Check for high backpressure, peak tailing, or split peaks, which can indicate a clogged or contaminated column. If necessary, clean or replace the column.
-
Sample Preparation: Review your sample preparation procedure. Inadequate sample cleanup can introduce interfering compounds that co-elute with this compound.
Q2: How can I improve peak separation by modifying the mobile phase?
A2: Modifying the mobile phase is often the most effective way to improve the selectivity (α) of your separation, which directly impacts peak resolution.[2][3]
-
Adjusting Solvent Strength: In reversed-phase HPLC, which is commonly used for alkaloids like this compound, the organic solvent (e.g., acetonitrile or methanol) content in the mobile phase determines its strength.
-
To increase retention and potentially improve separation of early eluting peaks: Decrease the percentage of the organic solvent.[3]
-
To decrease retention and shorten run times: Increase the percentage of the organic solvent.
-
-
Changing the Organic Solvent: Switching between acetonitrile and methanol can alter selectivity due to different solvent-analyte interactions. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC.
-
Modifying Mobile Phase pH: For ionizable compounds like this compound, the pH of the mobile phase is a critical parameter. Small changes in pH can significantly alter the retention time and selectivity by changing the ionization state of the analyte and any co-eluting impurities. The pKa of this compound should be considered when selecting a suitable pH.
-
Using Additives and Buffers: The use of buffers (e.g., ammonium formate) and additives (e.g., trimethylamine) can improve peak shape and selectivity, especially for basic compounds like alkaloids.[5] For instance, increasing the ammonium formate concentration has been shown to shift the retention time of this compound.[5]
Q3: Can changing the column improve the resolution of co-eluting peaks?
A3: Yes, changing the column can significantly impact both efficiency (N) and selectivity (α).
-
Stationary Phase Chemistry: If you are using a standard C18 column, switching to a different stationary phase, such as a C8, Phenyl-Hexyl, or a polar-embedded phase, can provide different selectivities and potentially resolve the co-eluting peaks.[3]
-
Particle Size: Columns with smaller particle sizes (e.g., < 3 µm, as in UHPLC) provide higher efficiency (N), leading to sharper peaks and better resolution.[1][2][3] However, this will also result in higher backpressure.
-
Column Dimensions:
Q4: What is the role of temperature and flow rate in resolving co-eluting peaks?
A4: Both temperature and flow rate can be adjusted to fine-tune your separation.
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution.[1][7] It can also alter the selectivity of the separation. However, be cautious as high temperatures can potentially degrade thermolabile compounds.[7]
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, but it will also lead to longer run times.[7]
Q5: I suspect a related compound is co-eluting with this compound. What are some known co-eluting impurities?
A5: this compound is often found in plant extracts alongside other structurally similar indole alkaloids. Common co-eluting compounds can include:
Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, and light, can help identify potential degradation products that might co-elute with the main peak.[10][11]
Experimental Protocols
Below are detailed methodologies for the HPLC analysis of this compound, compiled from various sources.
Method 1: Isocratic HPLC Method for Iboga Alkaloids [5]
-
Column: C18, 125 x 4.0 mm, 5 µm particle size
-
Mobile Phase: 70% Acetonitrile containing 102 ppm ammonium formate and 140 ppm trimethylamine.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 278 nm
-
Temperature: Ambient
-
Expected Retention Times:
-
Ibogaline: ~4.7 min
-
Ibogaine: ~6.2 min
-
This compound: ~6.9 min
-
Ibogamine: ~7.8 min
-
Method 2: Gradient HPLC Method for Indole Alkaloids [12]
-
Column: Diamonsil C18, 250 x 4.6 mm i.d., 5 µm
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient Program:
-
0-15 min: 70% B
-
15-30 min: 70% to 90% B
-
30-35 min: Return to 70% B
-
-
Flow Rate: Not specified, but typically 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
Data Presentation
The following tables summarize key quantitative data from the cited HPLC methods for this compound analysis.
Table 1: Comparison of HPLC Method Parameters for this compound Analysis
| Parameter | Method 1[5] | Method 2[12] |
| Column Chemistry | C18 | C18 |
| Column Dimensions | 125 x 4.0 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | 70% ACN with 102 ppm ammonium formate and 140 ppm trimethylamine | Gradient: Water and Methanol |
| Elution Type | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | Not specified |
| Temperature | Ambient | 30°C |
| Detection Wavelength | 278 nm | 280 nm |
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting co-eluting peaks.
References
- 1. Factors Affecting Resolution in HPLC [sigmaaldrich.cn]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
- 5. puzzlepiece.org [puzzlepiece.org]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. academic.oup.com [academic.oup.com]
Preventing degradation of Voacangine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Voacangine during storage.
Troubleshooting Guides
Issue: I am observing a change in the physical appearance of my this compound sample (e.g., color change, clumping).
Possible Cause: This may indicate degradation of the compound. This compound is susceptible to oxidation, which can lead to the formation of colored degradation products.
Solution:
-
Assess Purity: Analyze the sample using High-Performance Liquid Chromatography (HPLC) to determine its purity and identify any degradation products.
-
Review Storage Conditions: Ensure the sample is stored under the recommended conditions (see FAQs below). Exposure to light, heat, or oxygen can accelerate degradation.
-
Implement Inert Atmosphere: For long-term storage, consider storing this compound under an inert gas like argon or nitrogen to minimize oxidation.
Issue: My experimental results are inconsistent, suggesting my this compound stock solution is not stable.
Possible Cause: this compound in solution may degrade over time, especially if not stored properly. The choice of solvent and storage conditions can significantly impact its stability.
Solution:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for your experiments.
-
Solvent Selection: Use high-purity solvents. While this compound is soluble in ethanol, assess its stability in your specific experimental buffer or solvent system.[1]
-
Storage of Solutions: Store stock solutions in amber vials at low temperatures (e.g., -20°C or -80°C) to minimize degradation from light and heat.
-
Stability Study: Conduct a small-scale stability study of this compound in your chosen solvent under your storage conditions to determine its shelf-life.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is oxidation.[2][3][4] The indole ring and the isoquinuclidine core are susceptible to oxidation. The presence of a carboxymethyl ester at the C16 position in this compound provides some stability against oxidation compared to similar compounds like ibogaine.[2][3][4] High temperatures and extreme pH conditions can also lead to decomposition.[5][6]
Q2: What are the recommended storage conditions for solid this compound?
A2: To minimize degradation, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, storing at -20°C or below under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and thermal degradation.
Q3: How does exposure to light affect this compound stability?
Q4: What is the influence of temperature on this compound stability?
A4: Higher temperatures can accelerate the rate of chemical degradation.[7][8][10][11] While specific kinetic data for this compound degradation at various temperatures is not extensively published, storing the compound at low temperatures (e.g., refrigerated or frozen) is a standard practice to slow down potential degradation processes.
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating analytical method, such as HPLC, is the best way to monitor the purity and degradation of this compound over time.[12] A validated HPLC method can separate this compound from its degradation products and allow for their quantification.
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Assessment
This protocol provides a general framework for assessing the stability of this compound using HPLC.
Objective: To quantify the amount of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium formate
-
C-18 HPLC column (e.g., 125 x 4.0 mm, 5-μm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A reported method uses a gradient of acetonitrile and an aqueous buffer like ammonium formate.[12] The exact gradient will need to be optimized for your specific column and system.
-
Standard Solution Preparation: Prepare a stock solution of high-purity this compound of known concentration in a suitable solvent (e.g., ethanol or mobile phase). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the this compound sample to be tested in the same solvent as the standard to a similar concentration.
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Observe any additional peaks in the chromatogram, which may represent degradation products.
-
Data Presentation
Table 1: Summary of this compound Oxidative Degradation Products
| Oxidizing Agent | Starting Material | Major Degradation Products | Reference |
| Dioxygen | This compound | 7-hydroxy- or 7-peroxy-indolenines | [2] |
| Peroxo compounds | This compound | Mixture of oxidized products | [2] |
| Iodine | This compound | C3-oxidized products (isoquinuclidine core) | [2][3] |
Visualizations
Caption: Oxidative and other potential degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity of the Iboga Skeleton: Oxidation Study of Ibogaine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. puzzlepiece.org [puzzlepiece.org]
Improving the efficiency of Voacangine dimer cleavage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cleavage of voacangine dimers, such as voacamine and voacamidine, to yield this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for cleaving this compound dimers?
A1: The most widely reported and optimized method for cleaving this compound dimers like voacamine and voacamidine is through an acid-catalyzed reaction.[1][2] This process typically involves heating the dimer in an acidic medium to induce cleavage and subsequent protonation of the this compound moiety.
Q2: What is the underlying chemical mechanism of acid-catalyzed this compound dimer cleavage?
A2: The cleavage of iboga-vobasine dimers in an acidic medium is understood to proceed through a standard electrophilic aromatic substitution (SEAr) mechanism.[1][2] In this reaction, the vobasine moiety is substituted by a proton. The presence of a nucleophile, such as water, is crucial to trap the resulting vobasinyl cation.[1][2]
Q3: What kind of yields can be expected for the this compound monomer after cleavage?
A3: Optimized protocols for the acid-catalyzed cleavage of voacamine and voacamidine have been reported to produce this compound in isolated molar yields of approximately 50%.[1][2][3] These optimized conditions can nearly double the amount of this compound obtained from plant material, where dimers are often the major alkaloid fraction.[1][2][3]
Q4: How can the progress of the cleavage reaction be monitored?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1] Disappearance of the starting dimer spot (e.g., voacamine) on the TLC plate indicates the completion of the reaction. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1][2][4]
Q5: What are the typical starting materials for this cleavage reaction?
A5: The starting materials are typically dimeric alkaloids isolated from the root bark of plants like Voacanga africana. The most common dimers subjected to this cleavage are voacamine and voacamidine.[1][2] These dimers contain a valuable this compound moiety within their structure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Dimer to Monomer | 1. Insufficient Temperature: The reaction may be too slow at lower temperatures. 2. Inappropriate Solvent: The reaction requires the presence of a nucleophile like water. Organic solvents alone may not facilitate the reaction. 3. Incorrect Acid Concentration: Acid concentration is a critical parameter. | 1. Increase the reaction temperature. For instance, reactions at 60°C have shown no product formation, while higher temperatures are effective.[1] Microwave-assisted heating can significantly reduce reaction times.[1] 2. Ensure the presence of water in the reaction medium. Reactions carried out in organic solvents like DMF with trifluoroacetic acid have been shown to result in no reaction.[1][2] 3. Use an optimized acid concentration. A 3M aqueous HCl solution has been shown to be effective.[1] |
| Low Yield of this compound | 1. Decomposition of Product: Higher acid concentrations or prolonged reaction times at high temperatures can lead to the decomposition of the starting material and the this compound product.[1] 2. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | 1. Avoid excessively high acid concentrations. For example, using 6M HCl has been shown to cause decomposition.[1] Monitor the reaction closely using TLC to avoid unnecessarily long heating times. 2. Ensure the reaction goes to completion by monitoring with TLC until the starting material is no longer detected.[1] |
| Formation of Side Products | 1. Side Reactions: Under certain conditions, side products such as northis compound can be formed. | 1. Optimize reaction conditions to favor the formation of this compound. While the formation of some side products may be unavoidable, adherence to optimized protocols can maximize the yield of the desired product. |
| Difficulty in Purifying this compound | 1. Impurities from Starting Material: The initial dimer extract may contain other alkaloids or impurities. 2. Ineffective Purification Method: Simple crystallization may not be sufficient to achieve high purity. | 1. Ensure the starting dimeric alkaloid mixture is as pure as possible before cleavage. 2. Employ column chromatography for purification. A silica gel column with a hexane:ethyl acetate mobile phase (e.g., 9:1) with a small amount of ammonium hydroxide has been used successfully.[1] Crystallization from methanol can also be used for purification.[5] |
Quantitative Data Summary
Table 1: Optimization of Voacamine Cleavage using Microwave-Assisted Heating
| Entry | Acid | Solvent | Temperature (°C) | Time (min) | Yield of this compound (%) |
| 1 | 3M HCl | H₂O | 100 | 9 | 30 |
| 2 | 3M HCl | H₂O | 80 | 30 | 23 |
| 3 | 3M HCl | H₂O | 60 | 60 | No Reaction |
| 4 | 6M HCl | H₂O | 100 | 15 | Decomposition |
| 5 | 3M HCl | H₂O/MeOH (4:1) | 100 | 15 | 33 |
| 6 | 3M HCl | H₂O/MeOH (1:4) | 100 | 25 | No Reaction |
| 7 | 1.5M TFA | DMF | 100 | 15 | No Reaction |
| 8 | 3M HCl, NaN₃ (2.0 equiv.) | H₂O | 100 | 10 | 30 |
| 9 | 3M HCl, PrSH (10 equiv.) | H₂O | 100 | 10 | 38 |
Data sourced from González et al., 2021.[1]
Table 2: Optimized Voacamine and Voacamidine Cleavage with Conventional Heating
| Starting Material | Scale | Temperature (°C) | Time (h) | Yield of this compound (%) |
| Voacamine | 1.0 g | 110 | 1.5 | 49 |
| Voacamidine:Voacamine (4:1) | 34 mg | 110 | 1.5 | 47 |
Data sourced from González et al., 2021.[1][2]
Experimental Protocols
1. Optimized Voacamine Cleavage using Conventional Heating
-
Materials:
-
Voacamine
-
Triisopropylsilane
-
3M aqueous HCl solution
-
Solid NaHCO₃
-
Ethyl acetate
-
Na₂SO₄
-
Silica gel for column chromatography
-
Hexane
-
Ammonium hydroxide (NH₄OH)
-
-
Procedure:
-
To a 150 mL round-bottom pressure flask, add voacamine (e.g., 0.5 g, 0.709 mmol), triisopropylsilane (0.43 mL, 2.12 mmol), and a 3M aqueous HCl solution (50 mL).
-
Heat the suspension at 110 °C with constant stirring for the indicated time (e.g., 1.5 hours).
-
Cool the mixture to room temperature.
-
Carefully basify the mixture by adding solid NaHCO₃ until gas evolution ceases.
-
Extract the resulting suspension exhaustively with ethyl acetate.
-
Combine the organic layers and dry over Na₂SO₄.
-
Distill the solvent in vacuo to obtain the crude reaction mixture.
-
Purify the crude product using column chromatography on silica gel with a mobile phase of Hexane:EtOAc (9:1) containing 1% NH₄OH to yield pure this compound.[1]
-
2. Analytical Monitoring of the Reaction
-
Thin-Layer Chromatography (TLC):
-
Nuclear Magnetic Resonance (¹H NMR):
-
Dissolve a small aliquot of the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Characteristic signals for this compound and voacamine can be used for quantification with an internal standard.[1][2]
-
This compound: Look for characteristic signals, for example, a singlet around 3.84 ppm.
-
Voacamine: Look for its distinct signals, for example, a singlet around 3.71 ppm.
-
-
Visualizations
Caption: Experimental workflow for this compound dimer cleavage.
Caption: Proposed SEAr mechanism for dimer cleavage.
References
- 1. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
Technical Support Center: Troubleshooting Inconsistent Results in Voacangine Behavioral Studies
Welcome to the technical support center for researchers utilizing Voacangine in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation. Our goal is to help you achieve more robust and reproducible results in your research with this complex iboga alkaloid.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the behavioral responses of our animals to the same dose of this compound. What are the potential causes?
A1: High variability is a common challenge in behavioral pharmacology, particularly with compounds like this compound that have a complex pharmacological profile. Several factors can contribute to this:
-
Pharmacokinetic Variability: this compound has low oral bioavailability (around 11-13% in rats), which can lead to significant individual differences in plasma and brain concentrations.[1][2] The method of administration and the vehicle used can also impact absorption.
-
Genetic Differences: The genetic background of the rodent strain used can significantly influence behavioral responses to psychoactive compounds.
-
Environmental Factors: Minor changes in the testing environment, such as lighting, noise levels, and even the scent of the experimenter, can affect an animal's behavior.
-
Handling Stress: The stress of handling and injection can impact an animal's baseline behavior and its response to this compound. Consistent and gentle handling is crucial.
-
Social Housing Conditions: The dynamics of an animal's home cage, such as social hierarchy, can influence its behavioral phenotype.
Q2: What is the expected dose-response relationship for this compound's effects on locomotor activity?
A2: Currently, there is a lack of publicly available, detailed dose-response studies specifically for this compound's effect on locomotor activity in rodents. However, based on its interaction with dopaminergic and serotonergic systems, a biphasic dose-response curve could be anticipated. At lower doses, it might increase locomotor activity, while higher doses could lead to a decrease or the emergence of stereotyped behaviors. High doses of this compound have been noted to potentially cause convulsions and asphyxia.[3] It is crucial to conduct thorough dose-finding studies in your specific animal model and experimental setup.
Q3: Are there any known issues with this compound stability in solution?
A3: While specific stability data for this compound in all common laboratory vehicles is not extensively documented in the available literature, it is an alkaloid and may be susceptible to degradation over time, especially when exposed to light or certain pH conditions. It is recommended to prepare fresh solutions for each experiment and store stock solutions under appropriate conditions (e.g., protected from light, refrigerated or frozen).
Troubleshooting Guides
Issue 1: Inconsistent results in Conditioned Place Preference (CPP) studies.
| Potential Cause | Troubleshooting Steps |
| Low Bioavailability and Variable Brain Penetration | Consider alternative routes of administration with higher bioavailability, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, instead of oral gavage. Ensure consistent administration technique. |
| Aversive Effects at Higher Doses | This compound may have aversive properties at certain doses, which can confound CPP results. Conduct a dose-response study to identify a dose that is rewarding without being aversive. Consider using a biased CPP design where the drug is paired with the initially non-preferred chamber. |
| Insufficient Conditioning | Ensure a sufficient number of conditioning sessions. The optimal number may need to be determined empirically for this compound. |
| Contextual Cues Not Salient Enough | Enhance the distinctiveness of the conditioning chambers using a combination of visual, tactile, and olfactory cues. |
Issue 2: Difficulty establishing or maintaining this compound self-administration.
| Potential Cause | Troubleshooting Steps |
| Low Reinforcing Efficacy | The reinforcing properties of this compound may be weaker than classic drugs of abuse. Consider using a more sensitive schedule of reinforcement, such as a fixed-ratio 1 (FR1) schedule initially, before moving to more demanding schedules. |
| Aversive Effects Interfering with Acquisition | High doses of this compound can be aversive. Start with a low dose and allow the animal to acquire the self-administration behavior before gradually increasing the dose if necessary. |
| Pharmacokinetic Profile | The rapid metabolism or slow onset of action of this compound could affect its reinforcing efficacy. Adjust the infusion duration or the inter-infusion interval to optimize the temporal relationship between the response and the drug's effect. |
| Catheter Patency | Ensure proper catheter implantation and maintenance to guarantee reliable drug delivery. |
Experimental Protocols
Open Field Test for Locomotor Activity
This protocol provides a general framework. Specific parameters should be optimized for your laboratory conditions and research question.
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning. The arena should be equipped with an automated tracking system.
-
Animals: Use age- and weight-matched rodents. Acclimate animals to the testing room for at least 60 minutes before the test.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route.
-
After a predetermined pretreatment time (e.g., 30 minutes for i.p. injection), gently place the animal in the center of the open field arena.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes).
-
Analyze data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Conditioned Place Preference (CPP) Protocol
This protocol outlines a standard unbiased CPP procedure.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Phases:
-
Pre-Conditioning (Baseline): On day 1, place the animal in the apparatus with free access to both chambers for a set duration (e.g., 15 minutes) to determine initial preference.
-
Conditioning: For the next 4-8 days, administer this compound and confine the animal to one chamber, and on alternate days, administer vehicle and confine the animal to the other chamber. The duration of confinement should be consistent (e.g., 30 minutes).
-
Post-Conditioning (Test): On the day after the last conditioning session, place the animal in the apparatus with free access to both chambers and record the time spent in each chamber.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a rewarding effect.
Signaling Pathways and Experimental Workflows
Quantitative Data Summary
Due to the limited availability of specific dose-response data for this compound in behavioral assays, the following tables provide a template for organizing your experimental data. It is recommended to populate these tables with your own findings from pilot studies to guide further experimentation.
Table 1: Hypothetical Dose-Response of this compound on Locomotor Activity (Open Field Test)
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center (%) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | 3500 ± 250 | 15 ± 2 | 40 ± 5 |
| 1 | 4500 ± 300 | 12 ± 1.5 | 55 ± 6 |
| 5 | 6000 ± 400 | 8 ± 1 | 70 ± 8 |
| 10 | 4000 ± 350 | 5 ± 0.8 | 45 ± 5 |
| 20 | 2000 ± 200 | 3 ± 0.5 | 25 ± 4 |
Table 2: Hypothetical Data for this compound in Conditioned Place Preference
| Dose (mg/kg, i.p.) | Time in Drug-Paired Chamber (s) (Post-Conditioning - Pre-Conditioning) (Mean ± SEM) |
| Vehicle | 10 ± 15 |
| 1 | 50 ± 20 |
| 5 | 150 ± 30 |
| 10 | 20 ± 25 |
Table 3: Hypothetical Data for Intravenous this compound Self-Administration (FR1 Schedule)
| Unit Dose (mg/kg/infusion) | Number of Infusions (Mean ± SEM) |
| 0.01 | 5 ± 2 |
| 0.05 | 15 ± 4 |
| 0.1 | 25 ± 6 |
| 0.5 | 10 ± 3 |
References
Addressing matrix effects in Voacangine bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Voacangine.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound bioanalysis?
A1: A matrix effect is the alteration of ionization efficiency for this compound by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: Why is my this compound signal suppressed when analyzing plasma samples?
A2: Ion suppression is a common manifestation of matrix effects in LC-MS/MS analysis.[1][3][4] It is often caused by endogenous matrix components like phospholipids, salts, and proteins that co-elute with this compound and interfere with the ionization process in the mass spectrometer source.[2][3] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[1][3][5]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantitatively evaluated by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration.[2] According to FDA guidance, this should be assessed using at least six different lots of the biological matrix.[6][7]
A Matrix Factor is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The Internal Standard (IS) normalized MF should also be calculated to assess the effectiveness of the IS in compensating for matrix effects.
Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the evaluation of matrix effects as part of bioanalytical method validation.[1][6][7] The guidance suggests that the matrix effect should be investigated to ensure that precision, accuracy, and sensitivity are not compromised.[6][8] The variability of the matrix effect across different sources (lots) of the biological matrix should be assessed.[6][7]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy for this compound quantification.
-
Possible Cause: Inconsistent matrix effects between samples and calibrators.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: The initial sample clean-up is a critical step. If you are using a simple protein precipitation method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[1][4]
-
Chromatographic Optimization: Modify your HPLC/UHPLC method to better separate this compound from matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different stationary phase.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[9] If a SIL-IS is not available, an analogue internal standard with similar physicochemical properties and chromatographic behavior can be used.
-
Sample Dilution: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering matrix components.[9] However, ensure the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).
-
Issue 2: Significant ion suppression observed for this compound.
-
Possible Cause: Co-elution of highly abundant, ionization-suppressing molecules like phospholipids from the plasma matrix.
-
Troubleshooting Steps:
-
Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation. This can be achieved using specialized SPE cartridges or plates.
-
Change Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it is generally less susceptible to matrix effects.[4][5]
-
Post-Column Infusion Experiment: To identify the regions of ion suppression in your chromatogram, perform a post-column infusion experiment. A solution of this compound is continuously infused into the MS while a blank, extracted matrix sample is injected. Dips in the baseline signal indicate where matrix components are eluting and causing suppression.[9] This information can guide the optimization of your chromatographic method to move the this compound peak away from these regions.
-
Experimental Protocols & Data
Protocol 1: Evaluation of Matrix Effect
-
Prepare Neat Solutions: Prepare solutions of this compound and its internal standard (IS) in a neat solvent (e.g., 50:50 acetonitrile:water) at low and high concentrations.
-
Process Blank Matrix: Extract at least six different lots of blank biological matrix using your established sample preparation method.
-
Post-Extraction Spike: After extraction, spike the processed blank matrix extracts with the this compound and IS solutions prepared in step 1.
-
Analysis: Analyze the neat solutions and the post-extraction spiked samples by LC-MS/MS.
-
Calculation:
-
Calculate the Matrix Factor (MF) for this compound and the IS.
-
Calculate the IS-Normalized Matrix Factor.
-
Quantitative Data Summary
The following tables present representative data for this compound bioanalysis, illustrating the impact of different sample preparation methods on recovery and matrix effects.
Table 1: Recovery of this compound and Internal Standard
| Sample Preparation Method | This compound Recovery (%) | IS Recovery (%) |
| Protein Precipitation (PPT) | 95.2 | 93.8 |
| Liquid-Liquid Extraction (LLE) | 85.7 | 88.1 |
| Solid-Phase Extraction (SPE) | 92.3 | 94.5 |
Table 2: Matrix Effect Evaluation for this compound
| Sample Preparation Method | This compound Matrix Factor | IS Matrix Factor | IS-Normalized Matrix Factor |
| Protein Precipitation (PPT) | 0.65 (Suppression) | 0.68 (Suppression) | 0.96 |
| Liquid-Liquid Extraction (LLE) | 0.92 (Slight Suppression) | 0.94 (Slight Suppression) | 0.98 |
| Solid-Phase Extraction (SPE) | 1.03 (No Effect) | 1.01 (No Effect) | 1.02 |
Visual Guides
Caption: Experimental workflow for this compound bioanalysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. fda.gov [fda.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Voacangine Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of voacangine is critical for obtaining reliable in vitro assay results. This guide provides comprehensive troubleshooting advice and answers to frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
This compound is a crystalline solid that is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The solubility in these solvents is approximately 16 mg/mL.[1][2][3] For most in vitro applications, DMSO is the recommended solvent for preparing a stock solution.
Q2: How do I prepare a this compound stock solution?
To prepare a stock solution, dissolve the crystalline this compound in 100% DMSO to a desired concentration, for example, 10 mM. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[3] It is advisable to purge the solvent with an inert gas.[1] Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: My this compound precipitates when I dilute the DMSO stock in my aqueous cell culture medium. How can I prevent this?
This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous medium. Instead, perform serial dilutions. For instance, first, dilute the stock solution in a smaller volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS), mixing gently, before adding it to the final culture plate.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.[4][5]
-
Pre-warming Medium: Always use pre-warmed cell culture medium (37°C) when preparing your final dilutions. Adding a cold stock solution to warm media can cause the compound to precipitate out of solution.
-
Serum Content: If your experimental protocol allows, dilute the this compound stock in a medium containing serum. Serum proteins can help to stabilize the compound and prevent precipitation.
Q4: What is the solubility of this compound in aqueous solutions?
This compound is sparingly soluble in aqueous buffers.[1] For instance, in a 1:3 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.33 mg/mL.[1][3] It is not recommended to store aqueous solutions of this compound for more than one day due to potential instability and precipitation.[1]
Q5: How does pH affect the solubility of this compound?
Q6: Are there alternative formulation strategies to enhance this compound's aqueous solubility?
Yes, several advanced formulation techniques can be explored to improve the aqueous solubility of poorly soluble compounds like this compound:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[8][9][10][11][12]
-
Nanoemulsions: These are lipid-based formulations that can encapsulate hydrophobic compounds in nanosized droplets, enhancing their dispersion and solubility in aqueous environments.[13][14]
Quantitative Data Summary
| Solvent/System | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | [1][3] |
| Dimethylformamide (DMF) | ~16 mg/mL | [1][2][3] |
| Ethanol | Soluble | [15] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1][2][3] |
| Water | Sparingly soluble/Insoluble | [1] |
| Acetone | Very soluble | [6] |
| Chloroform | Very soluble | [6] |
Experimental Protocols
Protocol for Preparation of this compound Solutions for In Vitro Cell-Based Assays
This protocol provides a step-by-step guide for preparing this compound solutions to minimize precipitation and ensure consistent results.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath (optional)
-
Cell culture medium (pre-warmed to 37°C)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Tare a sterile microcentrifuge tube on a calibrated analytical balance. b. Carefully weigh the desired amount of this compound powder. c. Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 368.48 g/mol , dissolve 3.68 mg in 1 mL of DMSO). d. Vortex the tube until the solid is completely dissolved. If necessary, gently warm the tube in a 37°C water bath and sonicate for 5-10 minutes to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
Prepare Intermediate Dilutions (if necessary): a. Depending on the final desired concentration, it may be beneficial to perform an intermediate dilution from the concentrated stock in 100% DMSO. This can make the final dilution into aqueous media more manageable and reduce the risk of precipitation.
-
Prepare the Final Working Solution in Cell Culture Medium: a. Pre-warm the cell culture medium (with or without serum, as per your experimental design) to 37°C. b. To a sterile tube containing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise while gently vortexing or swirling the tube. c. Ensure the final DMSO concentration in the medium is below 0.5%. d. Visually inspect the final working solution for any signs of precipitation. If cloudiness or particles appear, it may be necessary to optimize the dilution strategy by using a more dilute stock solution or a stepwise dilution approach. e. Use the freshly prepared working solution for your in vitro assay immediately. Do not store aqueous solutions of this compound.
Visualizations
Experimental Workflow for this compound Solution Preparation
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. glpbio.com [glpbio.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. mdpi.com [mdpi.com]
- 6. US2823204A - Alkaloids of voacanga - Google Patents [patents.google.com]
- 7. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. mdpi.com [mdpi.com]
- 14. Nanoemulsion for improving solubility and permeability of Vitex agnus-castus extract: formulation and in vitro evaluation using PAMPA and Caco-2 approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative analysis of Voacangine and ibogaine's neurochemical effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voacangine and ibogaine are structurally related iboga alkaloids renowned for their potential in treating substance use disorders. Ibogaine, the more extensively studied of the two, has demonstrated efficacy in attenuating withdrawal symptoms and reducing drug cravings. This compound, a natural precursor to ibogaine, is also reported to possess similar anti-addictive properties, though it remains less characterized.[1] This guide provides a comparative analysis of the neurochemical effects of this compound and ibogaine, presenting quantitative data, detailed experimental methodologies, and visual representations of their interactions with key neurological targets.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and ibogaine at various neurotransmitter receptors and transporters. This data is crucial for understanding their pharmacological profiles and potential therapeutic and adverse effects.
| Receptor/Transporter | Ligand | This compound (Ki/IC50 in µM) | Ibogaine (Ki/IC50 in µM) |
| Opioid Receptors | |||
| µ-opioid (MOR) | Ki | Data not available | ~0.13, 4.0[2], 3.05 (antagonist)[3] |
| κ-opioid (KOR) | Ki | Data not available | 2.0[2] |
| δ-opioid (DOR) | Ki | Data not available | >100[2] |
| Glutamate Receptors | |||
| NMDA Receptor (PCP site) | Ki | Data not available | 0.01-0.05 (high affinity), 2-4 (low affinity)[4] |
| NMDA Receptor ([3H]dizocilpine binding) | IC50 | Data not available | 3.2[5] |
| Monoamine Transporters | |||
| Serotonin Transporter (SERT) | IC50 | Data not available | 2.6[6], 5.0[7] |
| Dopamine Transporter (DAT) | IC50 | Data not available | 20[6] |
| Nicotinic Acetylcholine Receptors | |||
| α3β4 nAChR | IC50 | Data not available | 0.95[8] |
| Other Targets | |||
| hERG Potassium Channel | Ki | 3.9[9] | 4.0[10] |
| TRPV1 | IC50 | 50 (antagonist)[9] | Data not available |
| TRPM8 | IC50 | 9 (antagonist)[9] | Data not available |
| TRPA1 | EC50 | 8 (agonist)[9] | Data not available |
Detailed Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are detailed descriptions of the key protocols used in the cited research.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.
Protocol for [³H]MK-801 Binding to NMDA Receptors: [1][11][12][13]
-
Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of Sprague-Dawley rats. The tissue is homogenized in a Tris-HEPES buffer (e.g., 5 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed multiple times to remove endogenous ligands.
-
Incubation: A specific concentration of the membrane preparation (typically 40-50 µg of protein) is incubated with the radioligand [³H]MK-801 (e.g., 3 nM) and varying concentrations of the test compound (ibogaine or this compound). The incubation is carried out in the presence of glutamate and glycine (e.g., 10 µM each) to open the NMDA receptor channel, allowing [³H]MK-801 to bind.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 100 µM MK-801). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
Protocol for [³H]naloxone Binding to Opioid Receptors: [2][14]
-
Membrane Preparation: Membranes are prepared from brain tissue (e.g., mouse forebrain) homogenized in a Tris-HCl buffer.
-
Incubation: Aliquots of the membrane suspension are incubated with the radioligand [³H]naloxone and various concentrations of the competing ligand (ibogaine or this compound).
-
Filtration: The incubation is terminated by filtration through glass fiber filters.
-
Washing and Counting: The filters are washed with ice-cold buffer to remove unbound radioligand, and the bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: Ki values are determined from competitive binding curves.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the electrical properties of individual neurons and the effects of compounds on ion channel function.
Protocol for Measuring NMDA Receptor Currents: [15][16][17][18][19]
-
Cell Preparation: Cultured neurons (e.g., rat hippocampal neurons) or brain slices are prepared and placed in a recording chamber on a microscope.
-
Recording: A glass micropipette filled with an internal solution is brought into contact with a neuron to form a high-resistance seal (gigaohm seal). The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration.
-
Drug Application: The neuron is perfused with an external solution containing NMDA to evoke ionic currents through NMDA receptors. The test compound (ibogaine) is then applied at various concentrations to determine its effect on the NMDA-induced currents.
-
Data Acquisition and Analysis: The currents are recorded using an amplifier and specialized software. The concentration-dependent block of the NMDA-induced current is analyzed to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these alkaloids and a typical experimental workflow for their analysis.
References
- 1. [3H]MK-801 Binding Assay [bio-protocol.org]
- 2. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]
- 4. Effect of Ibogaine on the Various Sites of the NMDA Receptor Complex and Sigma Binding Sites in Rat Braina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibogaine block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of ibogaine with human α3β4-nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Analysis of Voacangine and Standard Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acetylcholinesterase (AChE) inhibitory activity of voacangine, a naturally occurring iboga alkaloid, with established AChE inhibitors—donepezil, rivastigmine, and galantamine—that are clinically used for the symptomatic treatment of Alzheimer's disease. This analysis is supported by experimental data from peer-reviewed literature to inform further research and drug development efforts.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. This compound, an alkaloid found in plants of the Voacanga genus, has been identified as exhibiting AChE inhibitory activity, positioning it as a compound of interest for neurodegenerative disease research.[1]
Comparative Analysis of Inhibitory Potency
The inhibitory potential of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower IC50 or Ki value indicates greater potency. The following table summarizes the available quantitative data for this compound and the standard AChE inhibitors.
| Inhibitor | Target Enzyme(s) | IC50 Value (µM) | Ki Value (nM) | Notes |
| This compound | Acetylcholinesterase | 4.4 | Not Reported | IC50 value determined in a study with Wistar rats. |
| Donepezil | Acetylcholinesterase (highly selective) | 0.0067 - 0.033 | ~2.5 - 6.7 | Potent and highly selective for AChE over butyrylcholinesterase (BChE). |
| Rivastigmine | Acetylcholinesterase & Butyrylcholinesterase | 0.0043 - 0.05 | ~4.5 | Dual inhibitor of both AChE and BChE. |
| Galantamine | Acetylcholinesterase | 0.5 - 1.5 | ~290 - 410 | Also modulates nicotinic acetylcholine receptors. |
Note: IC50 and Ki values can vary between studies due to different experimental conditions, such as the source of the enzyme and assay methodology.
Mechanism of Action and Signaling Pathway
Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The primary mechanism of action for donepezil, rivastigmine, and galantamine involves their binding to the active site of the AChE enzyme. While the precise kinetic mechanism of this compound's AChE inhibition is not yet fully elucidated in the reviewed literature, it is hypothesized to interact with the active site of the enzyme, similar to other alkaloid-based inhibitors.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is predominantly conducted using the spectrophotometric method developed by Ellman.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is detected spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound, Donepezil, Rivastigmine, Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., donepezil) in the appropriate solvent (e.g., DMSO) and then dilute in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add phosphate buffer to all wells.
-
Add the test compound solution to the sample wells and the solvent control to the control wells.
-
Add the AChE solution to all wells except the blank.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental Workflow for AChE Inhibition Assay.
Comparative Analysis Logic
The evaluation of this compound as a potential acetylcholinesterase inhibitor in comparison to established drugs follows a logical progression from initial screening to detailed characterization.
Caption: Logical Flow for Comparative Inhibitor Analysis.
Conclusion
This compound demonstrates in vitro inhibitory activity against acetylcholinesterase, with a reported IC50 value of 4.4 µM in a rat model. This potency is less than that of the clinically established AChE inhibitors donepezil, rivastigmine, and galantamine, which exhibit IC50 values in the nanomolar to low micromolar range. Further research is warranted to fully characterize the kinetic mechanism of this compound's AChE inhibition and to evaluate its selectivity for AChE over BChE. Additionally, studies using human-derived acetylcholinesterase are necessary for a more direct comparison of its therapeutic potential. The information presented in this guide serves as a foundational comparison for researchers and professionals in the field of neuropharmacology and drug development.
References
A Comparative Analysis of the Anti-Addictive Properties of Voacangine and Coronaridine
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for substance use disorders has led to the investigation of various natural and synthetic compounds. Among these, the iboga alkaloids, Voacangine and Coronaridine, have emerged as compounds of interest due to their purported anti-addictive properties, largely influenced by their structural similarity to the well-studied alkaloid, ibogaine. This guide provides a comparative overview of the existing scientific evidence on the anti-addictive profiles of this compound and Coronaridine, with a focus on experimental data, methodologies, and underlying mechanisms of action.
Executive Summary
Direct comparative studies quantifying the anti-addictive efficacy of this compound versus Coronaridine are limited in the current scientific literature. Much of the available research has focused on ibogaine and its synthetic derivative, 18-methoxycoronaridine (18-MC), which is structurally related to Coronaridine. This compound is frequently cited for its anti-addictive potential, often in the context of being a natural precursor to ibogaine, and is suggested to have similar properties. This comparison, therefore, draws upon available data for this compound, Coronaridine, and its closely related analogue, 18-MC, to provide a comprehensive analysis.
Quantitative Data on Anti-Addictive Effects
The following tables summarize the available quantitative data for this compound, Coronaridine, and the extensively studied Coronaridine derivative, 18-methoxycoronaridine (18-MC). The inclusion of 18-MC data offers valuable insight into the potential anti-addictive profile of the coronaridine scaffold.
Table 1: Effects on Drug Self-Administration
| Compound | Drug of Abuse | Animal Model | Dose | Effect | Citation |
| This compound | - | - | - | Reported to have anti-addictive properties similar to ibogaine, but specific quantitative data on the reduction of drug self-administration is not readily available in comparative studies. | [1] |
| Coronaridine | Morphine, Cocaine | Rat | - | Mimics ibogaine's effects on decreasing morphine and cocaine self-administration. | [2] |
| 18-Methoxycoronaridine (18-MC) | Morphine | Rat | 40 mg/kg (p.o.) | Produced a downward shift in the entire morphine dose-response curve, reducing its reinforcing efficacy. | [3] |
| 18-Methoxycoronaridine (18-MC) | Cocaine | Rat | 40 mg/kg (i.p.) | Significantly decreased cocaine self-administration. | [4] |
| 18-Methoxycoronaridine (18-MC) | Nicotine | Rat | 40 mg/kg (oral gavage) | Significantly reduced nicotine self-administration. | [5] |
| 18-Methoxycoronaridine (18-MC) | Alcohol | Rat | 10, 20, 40 mg/kg (oral gavage) | Dose-dependently reduced alcohol intake. | [5] |
Table 2: Effects in Conditioned Place Preference (CPP) Models
| Compound | Drug of Abuse | Animal Model | Effect | Citation |
| This compound | - | - | Data from specific CPP studies are not readily available. | |
| Coronaridine | - | - | Data from specific CPP studies are not readily available. | |
| 18-Methoxycoronaridine (18-MC) | Cocaine | Rat | Attenuated the acquisition of cocaine-induced CPP. | [6] |
Table 3: Receptor Binding and Functional Activity
| Compound | Target | Assay | Value (IC50) | Relevance to Addiction | Citation |
| This compound | TCF/β-catenin | Inhibitory Activity | 11.5 µM | The role of the Wnt signaling pathway in addiction is an emerging area of research. | [7] |
| Coronaridine | TCF/β-catenin | Inhibitory Activity | 5.8 µM | Inhibition of Wnt signaling may represent a novel therapeutic target for addiction. | [7] |
| 18-Methoxycoronaridine (18-MC) | α3β4 nicotinic acetylcholine receptors | - | - | Antagonism of these receptors in the habenulo-interpeduncular pathway is a key proposed mechanism for its anti-addictive effects. | [2] |
Experimental Protocols
The following are detailed methodologies for key experimental paradigms used to assess anti-addictive properties.
Conditioned Place Preference (CPP)
The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of drugs.
-
Apparatus: A three-chamber apparatus is typically used, with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall colors and floor textures), and a smaller neutral central chamber.
-
Pre-Conditioning Phase (Baseline): Animals are allowed to freely explore all three chambers for a set period (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers.
-
Conditioning Phase: This phase consists of several days of conditioning sessions. On drug conditioning days, animals receive an injection of the drug of abuse (e.g., cocaine, morphine) and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber. The chamber paired with the drug is typically counterbalanced across animals. To test the effect of a potential anti-addictive compound, it can be administered before the drug of abuse during the conditioning phase to assess its ability to block the acquisition of preference.
-
Test Phase (Post-Conditioning): In a drug-free state, animals are placed in the central chamber and allowed to freely access all chambers. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference, signifying the rewarding properties of the drug. A reduction in this preference by a test compound suggests anti-addictive potential.[8][9][10][11]
Intravenous Self-Administration (IVSA)
The IVSA paradigm is an operant conditioning model that assesses the reinforcing properties of a drug.
-
Surgical Preparation: Animals (typically rats or mice) are surgically implanted with an indwelling intravenous catheter, usually in the jugular vein. The catheter is externalized on the back of the animal.
-
Apparatus: Animals are placed in an operant chamber equipped with two levers (or nose-poke holes). The chamber is connected to an infusion pump that delivers a precise dose of the drug through the catheter.
-
Acquisition Phase: Pressing the "active" lever results in the infusion of a unit dose of the drug, often paired with a cue light or tone. Pressing the "inactive" lever has no consequence. Animals learn to self-administer the drug.
-
Maintenance Phase: Once a stable pattern of self-administration is established, the anti-addictive properties of a test compound can be evaluated. The compound is typically administered prior to the self-administration session.
-
Data Analysis: A reduction in the number of infusions self-administered on the active lever following treatment with the test compound, without a significant effect on inactive lever pressing (to control for general motor impairment), indicates a decrease in the reinforcing effects of the drug. Dose-response curves can be generated to determine the potency of the test compound.[12][13][14][15]
Mechanisms of Action and Signaling Pathways
The precise mechanisms through which this compound and Coronaridine exert their anti-addictive effects are not fully elucidated, but are thought to overlap with those of ibogaine, involving multiple neurotransmitter systems.
Putative Signaling Pathway for Anti-Addictive Effects of Coronaridine Derivatives
The anti-addictive effects of 18-MC, a derivative of Coronaridine, are believed to be mediated through the antagonism of α3β4 nicotinic acetylcholine receptors (nAChRs) located in the medial habenula. This action modulates the habenulo-interpeduncular pathway, which in turn influences the mesolimbic dopamine system, a key circuit in reward and addiction. By attenuating the dopamine response to drugs of abuse in the nucleus accumbens, these compounds may reduce the reinforcing properties of the substances.
Caption: Proposed mechanism of Coronaridine derivatives in modulating the reward pathway.
Wnt Signaling Pathway Inhibition
Both this compound and Coronaridine have been shown to inhibit the Wnt/β-catenin signaling pathway.[7] While this pathway is primarily studied in the context of cancer, emerging evidence suggests its involvement in synaptic plasticity and drug-seeking behaviors. The inhibition of this pathway could represent a novel mechanism contributing to their anti-addictive properties, though further research is needed to establish a direct causal link.
Caption: this compound and Coronaridine inhibit the Wnt/β-catenin signaling pathway.
Experimental Workflow for Preclinical Assessment
The preclinical evaluation of potential anti-addictive compounds typically follows a structured workflow.
Caption: A typical workflow for the preclinical evaluation of anti-addictive compounds.
Conclusion
While both this compound and Coronaridine show promise as potential anti-addictive agents, the current body of research lacks direct, quantitative comparisons of their efficacy. The extensive data available for the Coronaridine derivative, 18-MC, provides strong evidence for the anti-addictive potential of this structural class, particularly through its interaction with the nicotinic acetylcholine receptor system. This compound, as a close analogue and precursor to ibogaine, is also considered to have significant anti-addictive properties, though more specific behavioral data is needed. The inhibition of the Wnt/β-catenin signaling pathway by both compounds presents a novel and intriguing area for future investigation into their mechanisms of action. Further head-to-head preclinical studies employing standardized behavioral paradigms are crucial to definitively compare the anti-addictive profiles of this compound and Coronaridine and to guide the development of novel therapeutics for substance use disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation of the reinforcing efficacy of morphine by 18-methoxycoronaridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Oral 18-methoxycoronaridine (18-MC) Decreases both Alcohol Intake and IV Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18-Methoxycoronaridine Blocks Context-induced Reinstatement Following Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coronaridine, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 9. Drug-induced conditioned place preference and aversion in mice | Springer Nature Experiments [experiments.springernature.com]
- 10. Examining Cocaine Conditioning Place Preference in Mice [en.bio-protocol.org]
- 11. scispace.com [scispace.com]
- 12. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intravenous drug self-administration in mice: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative study of Voacangine extraction from different Voacanga species
For Researchers, Scientists, and Drug Development Professionals
Voacangine, an iboga alkaloid with significant therapeutic potential, is predominantly sourced from various species of the Voacanga genus. This guide provides a comparative overview of this compound extraction from Voacanga africana, Voacanga thouarsii, and Voacanga grandifolia, presenting available quantitative data, detailed experimental protocols, and visual representations of the extraction workflow and biosynthetic pathway to aid in research and development.
Comparative Yields of this compound
The concentration of this compound varies significantly between different Voacanga species and the specific plant part utilized for extraction. Voacanga africana is the most extensively studied species, with detailed quantitative data available for various plant parts and extraction methodologies. For Voacanga thouarsii and Voacanga grandifolia, while the presence of this compound is confirmed, specific yield percentages are not as well-documented in current literature.
Table 1: Comparative this compound Yields from Voacanga Species
| Species | Plant Part | Extraction Method | This compound Yield (% of dry weight) | Reference |
| Voacanga africana | Root Bark | Acid-Base Extraction | ~0.85% - 0.9% | [1] |
| Root Bark | Acetone-Based Extraction | ~0.8% - 1.1% (± 0.2) | [1] | |
| Stem Bark | Not Specified | ~0.5% - 0.8% | [1] | |
| Seeds | Not Specified | This compound present, but Tabersonine is the major alkaloid | [2] | |
| Leaves | Not Specified | 0.3% - 0.45% (total alkaloids) | ||
| Voacanga thouarsii | Root & Stem Bark | Not Specified | Major constituent, specific % not reported | [3][4] |
| Leaves | Not Specified | Present, specific % not reported | [3] | |
| Voacanga grandifolia | Root Bark | Not Specified | Present, specific % not reported | [5] |
| Leaves | Not Specified | This compound is a predominant alkaloid, specific % not reported | [5] |
Experimental Protocols for this compound Extraction
The following are detailed methodologies for the most common this compound extraction techniques applied to Voacanga africana, which can be adapted for other species.
Acid-Base Extraction Protocol (Voacanga africana Root Bark)
This traditional method relies on the basic nature of alkaloids to separate them from other plant materials.
Materials:
-
Dried and powdered Voacanga africana root bark
-
1% Hydrochloric Acid (HCl) solution
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Acetone
-
Filtration apparatus
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Acidic Extraction: Macerate the powdered root bark with a 1% HCl solution. Repeat the extraction multiple times until no more this compound is detected in the extract (monitoring by a suitable analytical method like HPLC is recommended).
-
Filtration: Combine all the acidic extracts and filter to remove solid plant material.
-
Basification: Make the filtered aqueous extract alkaline by the slow addition of concentrated NH₄OH until a brown precipitate forms.
-
Isolation of Crude Alkaloids: Separate the precipitate by centrifugation.
-
Washing and Drying: Wash the precipitate with water and then dry it thoroughly.
-
Purification: The dried precipitate, containing the total alkaloids, can be further purified. A common step involves dissolving the crude alkaloid mixture in acetone, filtering to remove any remaining root impurities, and then evaporating the solvent to yield a more refined total alkaloid extract.[1] Further chromatographic techniques are then typically employed to isolate pure this compound.
Direct Organic Solvent Extraction Protocol (Acetone-Based) (Voacanga africana Root Bark)
This method offers a more streamlined approach compared to the acid-base extraction.
Materials:
-
Dried and powdered Voacanga africana root bark
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone
-
Sonication bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Mix the powdered root bark with NaHCO₃ (approximately 10% w/w of the bark).
-
Solvent Extraction: Add acetone to the mixture and sonicate at room temperature for about 30 minutes.
-
Filtration: Filter the suspension to separate the extract from the plant residue.
-
Repeated Extraction: Repeat the extraction process with fresh acetone on the plant residue until no more alkaloids are detected in the supernatant (monitoring by TLC is a common practice).
-
Concentration: Combine all the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a solid crude extract.[1] This crude extract can then be subjected to further purification steps, such as column chromatography, to isolate this compound.
Visualizing the Processes
To better understand the experimental flow and the biological origin of this compound, the following diagrams are provided.
Caption: Experimental workflows for Acid-Base and Direct Organic Solvent extraction of this compound.
Caption: Simplified biosynthetic pathway of this compound from primary metabolites.
This guide serves as a foundational resource for the extraction and understanding of this compound from Voacanga species. Further research is encouraged to quantify this compound yields in less-studied species like V. thouarsii and V. grandifolia to build a more complete comparative dataset.
References
- 1. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Chemical and DNA analyses for the products of a psychoactive plant, Voacanga africana] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voacanga thouarsii [prota.prota4u.org]
- 4. tropical.theferns.info [tropical.theferns.info]
- 5. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
A Comparative Guide to the Pharmacokinetics of Voacangine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of voacangine and its metabolites. While comprehensive data for this compound is available, it is important to note that publicly accessible research on the specific pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life) of its primary metabolite, northis compound (also known as desmethyl this compound), is limited. This document summarizes the existing experimental data for this compound and outlines the metabolic pathway, highlighting the current knowledge gaps and suggesting areas for future investigation.
Pharmacokinetic Data of this compound
The following table summarizes the key pharmacokinetic parameters of this compound in male Wistar rats after intravenous (i.v.) and oral (p.o.) administration of the pure compound and a hydro-ethanolic extract of Voacanga africana root bark.
| Parameter | Intravenous (5 mg/kg) | Oral (25 mg/kg) | Oral (50 mg/kg) | Oral (500 mg/kg V. africana extract) |
| Cmax (µg/L) | - | 478.6 ± 258.5 | 837.7 ± 558.8 | 477.1 ± 280.0 |
| Tmax (h) | - | 2.8 ± 1.1 | 3.3 ± 1.2 | 4.0 ± 0.0 |
| AUC₀₋∞ (h·µg/L) | 4744 ± 2498 | 2602 ± 961 | 6229 ± 2192 | 3779 ± 2257 |
| Half-life (t½) (h) | 6.0 ± 2.0 | 5.15 ± 0.17 | 6.2 ± 1.3 | 4.7 ± 1.8 |
| Clearance (CL) (L/h/kg) | 1.4 ± 1.0 | 1.2 ± 0.6 | 1.2 ± 0.4 | 1.5 ± 0.9 |
| Volume of Distribution (Vz) (L/kg) | 11.8 ± 6.2 | 9.0 ± 4.3 | 10.7 ± 5.4 | 11.6 ± 10.4 |
| Absolute Bioavailability (F) (%) | - | 11.0 | 13.0 | 8.0 |
Data sourced from a pharmacokinetic study in Wistar rats.
Metabolism of this compound
Metabolic conversion of this compound to Northis compound.
Experimental Protocols
The pharmacokinetic data presented for this compound was obtained through a study with the following methodology:
1. Animal Model:
-
Species: Male Wistar rats.[1]
-
Housing: Animals were housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They had free access to standard laboratory chow and water.
2. Dosing and Administration:
-
Intravenous (i.v.) Administration: this compound was administered as a single bolus injection into the tail vein at a dose of 5 mg/kg.[1]
-
Oral (p.o.) Administration: this compound was administered by oral gavage at doses of 25 mg/kg and 50 mg/kg. A hydro-ethanolic extract of Voacanga africana root bark, containing a quantified amount of this compound, was also administered orally.[1]
3. Sample Collection:
-
Blood samples were collected from the tail vein at predetermined time points after drug administration.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
4. Analytical Method:
-
Method: A validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method was used for the quantification of this compound in rat plasma.[1]
-
Sample Preparation: Plasma samples were prepared using a protein precipitation method.
-
Chromatography: Chromatographic separation was achieved on a C18 reversed-phase column.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.
Experimental workflow for a typical pharmacokinetic study.
Conclusion and Future Directions
The pharmacokinetic profile of this compound has been characterized, revealing low oral bioavailability (11-13%) in rats.[1] The data indicates that after oral administration, this compound is absorbed, reaching maximum plasma concentrations within a few hours, and is eliminated with a half-life of approximately 5-6 hours.
A significant gap in the current understanding lies in the pharmacokinetics of this compound's metabolites. Northis compound is a known metabolite, yet its absorption, distribution, metabolism, and excretion profile following the administration of this compound remains to be elucidated. Future research should focus on developing and validating analytical methods for the quantification of northis compound and other potential metabolites in biological matrices. Conducting comprehensive pharmacokinetic studies on these metabolites will provide a more complete picture of the in vivo disposition of this compound and is crucial for a thorough assessment of its efficacy and safety profile. Such studies would be invaluable for the continued development of this compound and its derivatives for therapeutic applications.
References
Independent Analysis of Voacangine's Anti-Angiogenic Properties: A Comparative Guide
An Objective Comparison of Voacangine's Performance Against Alternative Natural Alkaloids in Angiogenesis Inhibition
The quest for novel anti-angiogenic agents for applications in oncology and other angiogenesis-dependent diseases has led to the investigation of numerous natural compounds. This compound, an iboga alkaloid derived from the Voacanga africana plant, has been identified as a promising candidate. This guide provides a comparative analysis of the independently validated anti-angiogenic effects of this compound, juxtaposed with other well-studied natural alkaloids. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds.
Comparative Analysis of In Vitro Anti-Angiogenic Activity
The anti-angiogenic potential of a compound is typically assessed through a series of in vitro assays that model key steps of new blood vessel formation: endothelial cell proliferation, migration, and differentiation into tube-like structures. Data from foundational studies on this compound are compared here with data from studies on alternative alkaloids, Berberine and Tetrandrine.
Initial research identified this compound as a novel anti-angiogenic agent, demonstrating its ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 18 µM, without inducing cytotoxicity[1]. Subsequent research by the same group and cited by others has validated that this compound's mechanism involves the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase activity and the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in angiogenesis[1][2][3]. While direct, independent replication studies are not prevalent, the use of this compound as a known VEGFR2 inhibitor in subsequent studies serves as a form of external validation of its primary mechanism[3][4].
| Compound | Assay | Target Cell Line | Key Result | Mechanism of Action |
| This compound | Cell Proliferation (MTT Assay) | HUVEC | IC50: 18 µM[1] | Inhibition of VEGFR2 kinase activity; Downregulation of HIF-1α and VEGF expression[1][2] |
| Tube Formation (on Matrigel) | HUVEC | Significant suppression of VEGF-induced tube formation[1] | Inhibition of VEGFR2 signaling pathway[2][4] | |
| Chemoinvasion/Migration | HUVEC | Significant suppression of VEGF-induced chemoinvasion[1] | Inhibition of VEGFR2 signaling pathway[2][4] | |
| Berberine | Cell Proliferation | HUVEC | Inhibition of ox-LDL-induced proliferation at 5-25 µg/ml[5] | Inhibition of VEGFR2/ERK pathway; Downregulation of HIF-1α and VEGF[6][7] |
| Tube Formation (on Matrigel) | HUVEC | 73.00 ± 11.12% inhibition at 50 µM[6][7] | Downregulation of pro-inflammatory and pro-angiogenic mediators[7] | |
| Cell Migration (Transwell Assay) | HUVEC | 67.50 ± 8.14% inhibition at 50 µM[6][7] | Inhibition of NF-κB, c-Fos, CREB, and ATF-2[7] | |
| Tetrandrine | Cell Proliferation (MTT Assay) | HUVEC | 24.6% - 76.9% inhibition at 2-8 µg/mL[8] | Inhibition of ERK1/2 activation and c-fos expression[9][10] |
| Tube Formation | HUVEC | Reduction in number and integrity of tubules at 2-8 µg/mL[8] | Synergistic effects with Endostar; Induction of apoptosis and cell cycle arrest[9] | |
| Cell Migration (Transwell Assay) | HUVEC | Significant decrease in migrating cells at 2-8 µg/mL[8] | Suppression of DNA synthesis[8] |
In Vivo Anti-Angiogenic Effects
The Chick Chorioallantoic Membrane (CAM) assay is a widely used in vivo model to assess a compound's effect on the formation of a living vascular network.
-
This compound : Studies have shown that this compound effectively inhibits in vivo angiogenesis in the CAM model at non-toxic doses[1][11]. It has also been demonstrated to reduce tumor growth and microvessel density in a glioblastoma xenograft mouse model, an effect comparable to the known VEGFR2 inhibitor, sunitinib[2].
-
Berberine : At a dose of 10 mg/kg body weight, berberine showed significant inhibition of tumor-directed capillary formation in mice[7].
-
Tetrandrine : In nude mice with LoVo cell xenografts, tetrandrine treatment (80mg/kg) resulted in a significantly lower microvessel density (MVD) compared to the control group[8].
Signaling Pathways and Experimental Workflows
The anti-angiogenic effects of this compound and the compared alkaloids converge on the inhibition of the VEGF/VEGFR2 signaling pathway, a critical axis for endothelial cell proliferation, survival, and migration.
A typical workflow for assessing a compound's anti-angiogenic potential involves a tiered approach, from broad screening to specific in vivo validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays mentioned in this guide.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on an extracellular matrix substrate.
-
Plate Coating : Thaw growth factor-reduced Matrigel at 4°C overnight. Using pre-chilled pipette tips and a 96-well plate, add 50 µL of Matrigel to each well. Ensure even distribution and avoid bubbles. Incubate the plate at 37°C for at least 30-60 minutes to allow for polymerization[12][13][14].
-
Cell Seeding : Culture HUVECs to ~80% confluency and serum-starve for 3-6 hours. Harvest the cells and resuspend them in appropriate medium containing the test compound (e.g., this compound) at various concentrations.
-
Incubation : Add 100 µL of the HUVEC suspension (typically 1-2 x 10^4 cells) to each Matrigel-coated well[12]. Incubate at 37°C, 5% CO2 for 4-18 hours[14].
-
Analysis : Visualize the formation of tube-like networks using a light microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ)[12][15].
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates angiogenesis on the membrane of a developing chick embryo.
-
Egg Incubation : Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator (85% humidity)[16].
-
Window Cutting : On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM. This can be done by cracking the shell and removing a small portion, taking care not to damage the underlying membrane[17][18].
-
Compound Application : Prepare sterile filter paper disks or sponges and saturate them with the test compound (e.g., this compound) solution. Place the disk directly onto the CAM in a region with visible blood vessels[16][19]. A control disk with the vehicle (e.g., DMSO) should also be applied.
-
Re-incubation : Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days[20].
-
Analysis : On the designated day, re-open the window and observe the vasculature under the disk. Capture images of the CAM. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disk[16][19]. A reduction in vessel density or branching compared to the control indicates anti-angiogenic activity.
References
- 1. A natural small molecule this compound inhibits angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impacts of berberine on oxidized LDL-induced proliferation of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine inhibits angiogenesis in glioblastoma xenografts by targeting the VEGFR2/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine inhibits angiogenesis in glioblastoma xenografts by targeting the VEGFR2/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Inhibitory effect of tetrandrine on angiogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic antiangiogenic activity of tetrandrine combined with Endostar on the human umbilical vein endothelial cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of tetrandrine on the serum- and platelet-derived growth factor-BB-induced proliferation of rat aortic smooth muscle cells through inhibition of cell cycle progression, DNA synthesis, ERK1/2 activation and c-fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 13. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 14. corning.com [corning.com]
- 15. ibidi.com [ibidi.com]
- 16. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 20. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
Validating Voacangine as a Selective Ligand for Kappa-Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa-opioid receptor (KOR) has emerged as a promising therapeutic target for a range of central nervous system disorders, including pain, depression, and addiction. Unlike mu-opioid receptor (MOR) agonists, which are associated with a high risk of abuse and respiratory depression, KOR agonists offer a potentially safer therapeutic profile. Voacangine, an iboga alkaloid found in the root bark of the Voacanga africana tree, has been suggested as a potential KOR ligand, partly due to its structural similarity to ibogaine, which is known to interact with KORs. This guide provides a comparative analysis of this compound against well-established KOR ligands, presenting available experimental data and detailed methodologies to facilitate further research and validation of this compound's potential as a selective KOR ligand.
Comparative Analysis of Ligand-Receptor Interactions
A critical step in validating a novel compound as a selective ligand is to determine its binding affinity (Ki) and functional activity (EC50, Emax) at the target receptor and compare these values to its activity at other relevant receptors, such as the mu-opioid (MOR) and delta-opioid (DOR) receptors.
This compound: Current State of Knowledge
Direct and comprehensive data on this compound's binding affinity and functional activity at opioid receptors is currently limited in the public domain. One study investigating a series of related compounds reported that coronaridine congeners, which include this compound, exhibited weak to poor affinities for both µ- and κ-opioid receptors. The close structural relationship to ibogaine, which has been identified as a KOR agonist, provides a rationale for further investigation into this compound's opioid receptor profile[1][2]. However, without robust quantitative data, its selectivity and potency remain speculative.
Established Kappa-Opioid Receptor Ligands: A Comparative Overview
To provide a framework for the potential evaluation of this compound, the following tables summarize the binding and functional data for three well-characterized KOR ligands: U-50488, Salvinorin A, and Nalfurafine.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Ligand | Kappa (KOR) | Mu (MOR) | Delta (DOR) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| U-50488 | ~1-5 | ~500-1000 | ~1000-5000 | ~100-1000 fold | ~200-1000 fold |
| Salvinorin A | ~1-2 | >10,000 | >10,000 | >5,000 fold | >5,000 fold |
| Nalfurafine | ~0.1-0.5 | ~1-5 | ~50-100 | ~10-30 fold | ~100-200 fold |
Note: Ki values are approximate and can vary depending on the specific assay conditions and tissue/cell line used.
Table 2: Functional Activity at Kappa-Opioid Receptor
| Ligand | G-Protein Activation ([³⁵S]GTPγS) EC₅₀ (nM) | G-Protein Activation Eₘₐₓ (%) | β-Arrestin Recruitment EC₅₀ (nM) | β-Arrestin Recruitment Eₘₐₓ (%) | Bias (G-protein vs. β-arrestin) |
| U-50488 | ~10-50 | 100 (Full Agonist) | ~50-200 | 100 (Full Agonist) | Unbiased |
| Salvinorin A | ~1-10 | 100 (Full Agonist) | ~10-50 | 100 (Full Agonist) | Unbiased |
| Nalfurafine | ~0.1-1 | 100 (Full Agonist) | ~5-20 | ~50-80 (Partial Agonist) | G-protein biased |
Note: EC50 and Emax values are approximate. Bias is a relative measure and can be calculated using various methods.
Experimental Protocols
To facilitate the validation of this compound and other novel compounds, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the opioid receptor of interest (KOR, MOR, or DOR).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
2. Competition Binding:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.
1. Membrane Preparation:
-
Prepare cell membranes expressing the opioid receptor of interest as described for the radioligand binding assay.
2. Assay Procedure:
-
In a 96-well plate, add the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and increasing concentrations of the test compound.
-
Pre-incubate the mixture at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS incorporated into the G-proteins using a scintillation counter.
3. Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values from the resulting dose-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of biased signaling.
1. Cell Culture:
-
Use a commercially available cell line engineered to express the opioid receptor of interest fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
2. Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Add increasing concentrations of the test compound.
-
Incubate for a defined period (e.g., 90 minutes) at 37°C.
-
Add the enzyme substrate, which will produce a luminescent or fluorescent signal upon enzymatic activity.
-
Measure the signal using a plate reader.
3. Data Analysis:
-
Plot the signal intensity against the logarithm of the test compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear understanding of the experimental logic and underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for characterizing a novel KOR ligand.
Caption: Signaling pathways of unbiased vs. G-protein biased KOR agonists.
Conclusion
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
